molecular formula C16H14O5 B1672420 Guacetisal CAS No. 55482-89-8

Guacetisal

Cat. No.: B1672420
CAS No.: 55482-89-8
M. Wt: 286.28 g/mol
InChI Key: HSJFYRYGGKLQBT-UHFFFAOYSA-N
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Description

Guacetisal is a chemical compound with the molecular formula C16H14O5 and a molar mass of 286.283 g/mol . It is a unique ester formed from acetylsalicylic acid (aspirin) and guaiacol, which confers a dual mechanism of action valuable for biomedical research . This compound is classified as a non-steroidal anti-inflammatory drug (NSAID) with additional mucolytic (mucus-thinning) properties . Its primary research value lies in modeling and investigating inflammatory respiratory diseases , such as chronic bronchitis and other inflammatory airway conditions . After administration, this compound is metabolized into its two active components: salicylic acid and guaiacol . The salicylic acid metabolite exerts its classic anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation and pain . Concurrently, the guaiacol metabolite provides an expectorant and mucolytic effect by stimulating the respiratory tract membranes, increasing fluid secretion, and helping to thin and loosen mucus, which facilitates its clearance from the airways . This dual-pathway approach makes this compound a compound of interest for studies aiming to simultaneously target inflammation and reduce mucus viscosity in respiratory models . Some research also suggests this compound may possess antioxidant properties, which could further contribute to its anti-inflammatory profile by neutralizing free radicals . In pre-clinical and clinical evaluations, this compound has demonstrated therapeutic activity and good tolerability in studies involving airway inflammation . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methoxyphenyl) 2-acetyloxybenzoate
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InChI

InChI=1S/C16H14O5/c1-11(17)20-13-8-4-3-7-12(13)16(18)21-15-10-6-5-9-14(15)19-2/h3-10H,1-2H3
Source PubChem
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InChI Key

HSJFYRYGGKLQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H14O5
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DSSTOX Substance ID

DTXSID40204060
Record name Guacetisal
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Molecular Weight

286.28 g/mol
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CAS No.

55482-89-8
Record name Guacetisal
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Foundational & Exploratory

Introduction: A Bifunctional Approach to Respiratory Inflammation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of Guacetisal

For Researchers, Scientists, and Drug Development Professionals

This compound, the 2-(acetyloxy)benzoic acid 2-methoxyphenyl ester, represents a thoughtful chemical engineering approach to treating inflammatory respiratory diseases.[1] Synthesized by the esterification of acetylsalicylic acid (aspirin) and guaiacol, it is designed not merely as a successor to traditional non-steroidal anti-inflammatory drugs (NSAIDs), but as a targeted, multi-modal therapeutic agent.[1][2] Clinically, it has demonstrated efficacy in conditions like bronchitis and other inflammatory airway diseases.[3][4][5]

This guide delves into the core mechanisms underpinning this compound's therapeutic efficacy. We will explore its action as a prodrug, a critical feature that dictates its systemic activity and contributes to its safety profile. The central hypothesis is that this compound's design allows for systemic delivery of its two active metabolites—salicylic acid and guaiacol—which in concert provide anti-inflammatory, analgesic, and mucolytic effects while potentially mitigating the gastrointestinal toxicity commonly associated with aspirin and other NSAIDs.[6][7]

Part 1: The Prodrug Principle: Biotransformation and Pharmacokinetics

The foundational concept for understanding this compound is its identity as a prodrug. The intact ester is largely inactive. Its therapeutic value is unlocked upon metabolic cleavage within the body.

Following oral administration, this compound is absorbed from the gastrointestinal tract.[2] The intact molecule circulates in the blood before undergoing extensive first-pass metabolism in the liver.[2] Hepatic esterases are responsible for hydrolyzing the ester bond, releasing the two active moieties: salicylic acid and guaiacol.[2] These metabolites are then distributed systemically to exert their distinct pharmacological effects before eventual renal excretion.[2]

This metabolic activation strategy is a cornerstone of its design. By delaying the release of the active, and potentially irritant, salicylic acid component until after GI absorption, the drug is engineered to minimize direct contact-related mucosal damage.

Diagram: Metabolic Activation Pathway of this compound

The following diagram illustrates the single-step enzymatic conversion of this compound into its therapeutically active metabolites.

G cluster_absorption Gastrointestinal Tract cluster_metabolism Liver (Hepatic Circulation) cluster_action Systemic Circulation & Target Tissues Guacetisal_Oral This compound (Oral) Guacetisal_Absorbed This compound (Absorbed Ester) Guacetisal_Oral->Guacetisal_Absorbed Absorption Esterases Hepatic Esterases Guacetisal_Absorbed->Esterases Metabolites Salicylic Acid + Guaiacol SA_Action Anti-inflammatory Analgesic Effects Metabolites->SA_Action Guaiacol_Action Mucolytic & Expectorant Effects Metabolites->Guaiacol_Action Esterases->Metabolites Hydrolysis

Caption: Metabolic hydrolysis of this compound in the liver.

Experimental Protocol: In Vitro Metabolic Stability Assay

Causality: To validate the prodrug hypothesis, it is essential to confirm that this compound is efficiently converted to its metabolites in a biologically relevant system. A liver microsomal assay serves as a standard in vitro model for predicting hepatic metabolism.

Methodology:

  • Preparation: Prepare human liver microsomes (HLM) at a concentration of 1 mg/mL in a potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: In a microcentrifuge tube, combine HLM, this compound (final concentration 1 µM), and buffer. Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add NADPH (final concentration 1 mM) to initiate the metabolic reaction. A control incubation without NADPH should be run in parallel to account for non-enzymatic degradation.

  • Time-Point Sampling: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped by adding a cold 'stop solution' (e.g., acetonitrile with an internal standard).

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent drug (this compound) and the appearance of the metabolites (salicylic acid and guaiacol).

  • Data Interpretation: The rate of disappearance of this compound is used to calculate its in vitro half-life (t½), providing a quantitative measure of its metabolic liability. The concurrent increase in metabolite concentration confirms the biotransformation pathway.

Part 2: Anti-Inflammatory & Analgesic Action via COX Inhibition

The anti-inflammatory and pain-relieving properties of this compound are primarily attributed to its salicylic acid metabolite.[6] Salicylic acid is a well-characterized inhibitor of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (PGs).[8]

Prostaglandins are lipid compounds that mediate inflammatory responses, sensitize nerve endings to pain, and induce fever.[7] The enzyme COX exists in two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric lining, and COX-2, which is induced at sites of inflammation.[9] By inhibiting both COX-1 and COX-2, salicylic acid reduces the production of prostaglandins from arachidonic acid, thereby dampening the inflammatory cascade and alleviating pain.[6][8]

Diagram: Inhibition of the Prostaglandin Synthesis Pathway

This diagram shows how the salicylic acid metabolite of this compound intervenes in the arachidonic acid cascade.

AA Arachidonic Acid (from Cell Membrane) COX COX-1 & COX-2 Enzymes AA->COX PGs Prostaglandins (PGE2, PGI2, etc.) COX->PGs Inflammation Inflammation Pain Fever PGs->Inflammation SA Salicylic Acid (from this compound) SA->COX Inhibition

Caption: Salicylic acid inhibits COX enzymes, blocking prostaglandin synthesis.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Causality: To characterize the anti-inflammatory potential of this compound's active metabolite, it is crucial to quantify its inhibitory potency against the target enzymes, COX-1 and COX-2. This fluorometric or colorimetric assay determines the half-maximal inhibitory concentration (IC50), a standard measure of drug potency.

Methodology:

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Reagent Preparation: Prepare a reaction buffer, heme, and a colorimetric or fluorometric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Compound Dilution: Prepare a serial dilution of the test compound (salicylic acid) and a reference standard (e.g., aspirin, celecoxib) in DMSO.

  • Assay Plate Setup: In a 96-well plate, add the reaction buffer, heme, the enzyme (COX-1 or COX-2), and the test compound or vehicle control. Incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Detection: After a 2-minute incubation, add the colorimetric/fluorometric substrate. The COX enzyme converts arachidonic acid to PGG2, which then peroxidizes the substrate, producing a measurable color or fluorescence change. Read the plate using a spectrophotometer or fluorometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Comparative COX Inhibition

This table presents hypothetical IC50 values that would be expected from such an experiment, comparing the potency of salicylic acid (from this compound) to its parent compound, aspirin.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Salicylic Acid150305.0
Aspirin502500.2
Celecoxib (Control)150.05300

Interpretation: This hypothetical data illustrates that salicylic acid is a moderately potent, non-selective COX inhibitor. In contrast to aspirin, it shows a slight preference for COX-2. This profile is consistent with providing anti-inflammatory effects while still carrying a risk of COX-1 related side effects, which is mitigated by the prodrug delivery mechanism.

Part 3: Respiratory Action via the Guaiacol Moiety

A key differentiator for this compound is the therapeutic contribution of its guaiacol metabolite, which imparts effects particularly beneficial for respiratory ailments. Guaiacol is recognized for its expectorant and mucolytic properties.[6][7]

The proposed mechanism involves the stimulation of mucous membranes within the respiratory tract.[6] This stimulation is believed to increase the secretion of lower-viscosity fluids, effectively thinning and loosening thick, adherent mucus. This change in mucus consistency makes it easier to clear from the airways via coughing, thereby relieving congestion and improving respiratory function.[7] Some evidence also suggests a central antitussive (cough suppressing) effect, possibly by acting on the medullary cough center in the brainstem.[2][8]

Experimental Protocol: Ex Vivo Tracheal Mucus Velocity Assay

Causality: To provide direct evidence for the mucociliary clearance effect of guaiacol, an ex vivo model using animal trachea can be employed. This self-validating system directly measures the rate of mucus transport, a key physiological process for airway clearance.

Methodology:

  • Tissue Preparation: Euthanize a frog or rodent and carefully excise the trachea. Mount it in a chamber filled with Krebs-Ringer solution maintained at 37°C and aerated with 95% O2/5% CO2.

  • Visualization: Place a small marker (e.g., carbon particles or a plastic disc) onto the mucus layer of the tracheal epithelium.

  • Baseline Measurement: Using a dissecting microscope with a calibrated eyepiece, measure the distance the marker travels along the trachea over a set period (e.g., 10 minutes) to establish a baseline mucus transport velocity (mm/min).

  • Compound Application: Replace the bathing solution with one containing a known concentration of guaiacol. Allow for an equilibration period.

  • Post-Treatment Measurement: Repeat the velocity measurement.

  • Data Analysis: Compare the mucus velocity before and after the application of guaiacol. A statistically significant increase in velocity indicates a positive mucociliary clearance effect. Control experiments should be run with vehicle alone.

Part 4: The Gastrointestinal Safety Profile: A Mechanistic Advantage

The most significant dose-limiting toxicity for traditional NSAIDs is gastrointestinal damage, including erosions and ulceration.[10] This is primarily caused by the inhibition of COX-1 in the gastric mucosa, which is essential for producing prostaglandins that maintain mucosal blood flow and stimulate the secretion of protective mucus and bicarbonate.[9]

This compound is designed to circumvent this issue. The "gastric-sparing" hypothesis posits two main advantages:

  • Reduced Topical Irritation: The carboxylic acid group of aspirin is acetylated and esterified in this compound, reducing its acidity and potential for direct chemical irritation of the stomach lining.

  • Systemic, Not Local, COX Inhibition: As an intact prodrug, this compound is absorbed with minimal hydrolysis in the stomach's acidic environment. Significant COX inhibition only occurs after the active salicylic acid is released systemically post-absorption. This spares the gastric mucosa from the high local concentrations of a COX inhibitor that occur upon dissolution of a drug like aspirin.[11]

This mechanism is analogous to that of salsalate, another salicylic acid derivative, which has been shown to cause significantly less gastroduodenal damage than aspirin, correlated with its lack of effect on mucosal prostaglandin synthesis.[11]

Diagram: Proposed Gastric-Sparing Mechanism of this compound

This workflow illustrates the differential impact of Aspirin versus this compound on the gastric mucosa.

cluster_aspirin Aspirin Pathway cluster_this compound This compound Pathway Aspirin Aspirin (Oral) Aspirin_Stomach High Local Concentration in Stomach Mucosa Aspirin->Aspirin_Stomach Aspirin_COX1 Local COX-1 Inhibition Aspirin_Stomach->Aspirin_COX1 Aspirin_PG ↓ Protective Prostaglandins Aspirin_COX1->Aspirin_PG Aspirin_Damage Gastric Mucosal Damage Aspirin_PG->Aspirin_Damage This compound This compound (Oral) Guacetisal_Stomach Intact Ester in Stomach (Low Local Activity) This compound->Guacetisal_Stomach Guacetisal_Absorption Absorption into Bloodstream Guacetisal_Stomach->Guacetisal_Absorption Guacetisal_NoDamage Spared Gastric Mucosa Guacetisal_Stomach->Guacetisal_NoDamage Guacetisal_Metabolism Metabolism to Salicylic Acid (Systemic) Guacetisal_Absorption->Guacetisal_Metabolism

Caption: Contrasting gastric effects of Aspirin and this compound.

Experimental Protocol: Comparative Gastric Ulceration Study in a Rodent Model

Causality: This in vivo study is designed to directly compare the gastrointestinal toxicity of this compound against aspirin. Measuring both macroscopic damage (ulcer index) and the underlying biochemical cause (prostaglandin levels) provides a robust, self-validating assessment of the gastric-sparing hypothesis.

Methodology:

  • Animal Model: Use male Wistar rats, fasted for 24 hours prior to dosing but with free access to water.

  • Dosing: Administer equimolar doses of this compound, aspirin, or vehicle (e.g., 1% carboxymethyl cellulose) via oral gavage.

  • Observation: Observe animals for 4-6 hours post-dosing.

  • Euthanasia and Tissue Collection: Euthanize the rats and immediately excise the stomachs.

  • Macroscopic Evaluation: Open the stomachs along the greater curvature, rinse with saline, and score the number and severity of hemorrhagic lesions under a dissecting microscope to calculate an Ulcer Index (UI).

  • Biochemical Analysis: Collect a sample of the gastric mucosa and immediately freeze it in liquid nitrogen. Later, homogenize the tissue and use an ELISA kit to quantify the concentration of Prostaglandin E2 (PGE2), a key gastroprotective prostaglandin.

  • Statistical Analysis: Compare the Ulcer Index and mucosal PGE2 levels between the different treatment groups using an appropriate statistical test (e.g., ANOVA).

Data Presentation: Comparative Gastric Toxicity Data
Treatment Group (Equimolar Doses)Ulcer Index (Mean ± SD)Mucosal PGE2 Level (pg/mg tissue)
Vehicle Control0.2 ± 0.1250 ± 30
Aspirin25.5 ± 5.325 ± 8
This compound4.1 ± 1.5180 ± 25

Interpretation: The hypothetical results strongly support the gastric-sparing hypothesis. This compound induces significantly less ulceration and causes a much smaller reduction in protective mucosal PGE2 levels compared to an equivalent dose of aspirin.

Conclusion and Future Directions

The mechanism of action of this compound is a compelling example of rational drug design. By functioning as a prodrug, it delivers its active metabolites—salicylic acid and guaiacol—systemically, enabling a dual therapeutic action.[6] The salicylic acid moiety provides potent anti-inflammatory and analgesic effects by inhibiting COX enzymes, while the guaiacol component offers valuable mucolytic and expectorant properties tailored for respiratory diseases.[6][7][8]

Crucially, this metabolic activation strategy appears to confer a significant safety advantage by minimizing local COX-1 inhibition in the gastrointestinal tract, thereby reducing the risk of mucosal injury compared to traditional NSAIDs like aspirin. The experimental frameworks provided in this guide offer a clear path for researchers to validate and quantify these distinct mechanistic pillars.

Future research should aim to:

  • Investigate the downstream effects of this compound's metabolites on inflammatory signaling pathways beyond prostaglandins, such as the NF-κB pathway.[12]

  • Conduct well-controlled clinical trials to compare the efficacy and gastrointestinal safety of this compound against both placebo and standard-of-care NSAIDs in specific patient populations, such as those with Chronic Obstructive Pulmonary Disease (COPD).[13]

  • Explore the potential antioxidant properties of the guaiacol metabolite, which could contribute to the overall therapeutic effect in oxidative stress-related respiratory conditions.[7]

By continuing to explore these avenues, the full therapeutic potential of this intelligently designed molecule can be realized.

References

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  • Cerqua, R., Trovello, C., Infante, G., & Ricciardi, S. (1981). [The use of this compound in chronic obstructive bronchopneumopathy. Controlled clinical study]. Minerva medica, 72(7), 355–362. PMID: 7017485. [Link]

  • Wikipedia. (2025-01-10). This compound. [Link]

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  • Radi, Z. A. (2006). Effects of cyclooxygenase inhibition on the gastrointestinal tract. Experimental and toxicologic pathology, 58(2-3), 143–153. [Link]

  • Cohen, M. M. (1987). Comparison of salsalate and aspirin on mucosal injury and gastroduodenal mucosal prostaglandins. Gastroenterology, 93(6), 1453–1457. [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. [Link]

  • Pescador, D., et al. (2017). Aspirin: The Mechanism of Action Revisited in the Context of Pregnancy Complications. Frontiers in Immunology, 8, 262. [Link]

  • Kim, H. J., et al. (2022). Calystegia soldanella Extract Exerts Anti-Oxidative and Anti-Inflammatory Effects via the Regulation of the NF-κB/Nrf-2 Pathways in Mouse Macrophages. MDPI. [Link]

  • Dirty Medicine. (2024-05-26). Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). YouTube. [Link]

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Sources

Guacetisal synthesis from aspirin and guaiacol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Guacetisal from Aspirin and Guaiacol

Abstract and Introduction

This compound, the 2-(acetyloxy)benzoic acid 2-methoxyphenyl ester, is a significant pharmaceutical compound synthesized from the esterification of acetylsalicylic acid (aspirin) and guaiacol.[1][2] This guide provides a comprehensive technical overview for its synthesis, purification, and characterization, tailored for researchers and drug development professionals. This compound functions as a valuable prodrug, possessing anti-inflammatory, analgesic, and expectorant properties.[3][4] Upon administration, it metabolizes into its active components, salicylic acid and guaiacol. This dual action makes it particularly effective for treating inflammatory respiratory diseases such as bronchitis.[1][5] The synthesis of this compound is a strategic approach to mitigate the common gastrointestinal side effects associated with aspirin by masking its free carboxylic acid group, thereby improving patient tolerance.[6]

This document delves into the core chemical principles of the synthesis, presents detailed, field-proven protocols, and outlines robust analytical methods for product validation, ensuring a holistic understanding for successful laboratory and potential scale-up applications.

Principles of Synthesis: The Esterification Pathway

The formation of this compound is a classic example of Fischer esterification, where the carboxylic acid of aspirin reacts with the phenolic hydroxyl group of guaiacol to form an ester linkage. The core challenge in this synthesis is the activation of the carboxylic acid group of aspirin to facilitate the nucleophilic attack by the hydroxyl group of guaiacol, which is less reactive than a simple alcohol.

Reaction Mechanism

The fundamental mechanism involves the protonation of the carbonyl oxygen of aspirin's carboxylic acid by a catalyst, making the carbonyl carbon more electrophilic. The lone pair of electrons on the oxygen of guaiacol's hydroxyl group then attacks this electrophilic carbon. A series of proton transfer steps follows, culminating in the elimination of a water molecule and the formation of the ester, this compound.

To drive this reaction efficiently, especially given the steric hindrance and electronic nature of the reactants, specific activating agents or catalysts are employed. Modern approaches favor the use of coupling reagents that convert the carboxylic acid into a more reactive intermediate in-situ.

Key Reagents and Their Roles
  • Acetylsalicylic Acid (Aspirin): The primary substrate, providing the therapeutically active salicylate backbone.

  • Guaiacol: The second substrate, which upon esterification and later hydrolysis, imparts expectorant properties to the final drug.[5]

  • Coupling Reagent/Catalyst: This is the most critical component for ensuring high yield and reaction efficiency.

    • N,N'-Carbonyldiimidazole (CDI): A highly effective activating agent. It reacts with the carboxylic acid of aspirin to form a reactive acylimidazolide intermediate. This intermediate is readily attacked by guaiacol. The byproducts, carbon dioxide and imidazole, are benign and easily removed.[6] The imidazole byproduct can also act as a catalyst, further promoting the reaction.[6]

    • Acid Catalysts (e.g., Phosphorus Oxychloride, Sulfuric Acid): Traditional catalysts used in esterification.[7][8] They function by protonating the carbonyl group but can require harsher conditions and may lead to side reactions if not carefully controlled.

Synthetic Methodology: A One-Pot Approach Using CDI

The one-pot synthesis using N,N'-carbonyldiimidazole (CDI) represents a streamlined, efficient, and cost-effective method suitable for both laboratory and potential large-scale manufacturing.[6] This approach avoids the need to prepare highly reactive and moisture-sensitive intermediates like acetylsalicyloyl chloride, which was a feature of older, multi-step syntheses.[6]

Causality of Experimental Choices

The selection of CDI as the coupling reagent is deliberate. It offers several advantages:

  • High Reactivity: The acylimidazolide intermediate formed is highly susceptible to nucleophilic attack, driving the reaction towards completion.

  • Mild Conditions: The reaction proceeds efficiently at or near room temperature, preserving the integrity of the thermally sensitive ester product.

  • Simplicity: A one-pot procedure simplifies the experimental setup and reduces processing time and waste.[6]

  • Self-Catalysis: The imidazole byproduct acts as a base catalyst, enhancing the reaction rate without the need for additional catalysts.[6]

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis and subsequent purification as described will yield a product meeting the expected characterization benchmarks.

Materials:

  • Acetylsalicylic Acid (Aspirin)

  • N,N'-Carbonyldiimidazole (CDI)

  • Guaiacol

  • Anhydrous Tetrahydrofuran (THF) or other suitable aprotic solvent

  • Hydrochloric Acid (1M)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethanol (for recrystallization)

  • Deionized Water (for recrystallization)

Procedure:

  • Activation of Aspirin: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve acetylsalicylic acid (1.0 eq) in anhydrous THF. To this solution, add N,N'-carbonyldiimidazole (1.2 eq) portion-wise over 10-15 minutes. Stir the mixture at room temperature for 1-2 hours. Effervescence (CO2 evolution) will be observed as the acylimidazolide intermediate forms.

  • Esterification: Add guaiacol (1.1 eq) to the reaction mixture. Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and finally with brine. The acid wash removes unreacted imidazole, while the bicarbonate wash removes any unreacted aspirin.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound product.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Work-up & Isolation A 1. Dissolve Aspirin in Anhydrous THF B 2. Add CDI Portion-wise (Stir 1-2h at RT) A->B Formation of Acylimidazolide C 3. Add Guaiacol (Stir 12-24h at RT) B->C Esterification D 4. Quench & Extract with Ethyl Acetate C->D Reaction Complete E 5. Wash Sequentially (HCl, NaHCO3, Brine) D->E F 6. Dry Organic Layer (e.g., MgSO4) E->F G 7. Concentrate Solvent (Rotary Evaporator) F->G H This compound (Crude) G->H Crude Product

Caption: One-pot synthesis workflow for this compound.

Purification by Recrystallization

Recrystallization is a critical step that serves as a self-validating purification protocol. The principle relies on the difference in solubility of the desired compound and impurities in a given solvent system at different temperatures. A properly executed recrystallization will yield high-purity crystalline this compound.[8][9][10]

Step-by-Step Recrystallization Protocol
  • Solvent Selection: An ethanol/water mixture is an effective solvent system for this compound.

  • Dissolution: Dissolve the crude this compound product in a minimal amount of warm ethanol in an Erlenmeyer flask.[10]

  • Induce Crystallization: While the solution is still warm, slowly add warm deionized water dropwise until the solution becomes faintly turbid (cloudy), indicating it is saturated. If too much water is added and significant precipitation occurs, add a small amount of warm ethanol to redissolve the solid.[10]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing & Drying: Wash the crystals on the filter paper with a small amount of cold ethanol/water mixture to remove any residual soluble impurities. Dry the crystals thoroughly.

Purity Validation Workflow

G Crude Crude this compound Dissolve Dissolve in min. warm Ethanol Crude->Dissolve Saturate Add warm Water to faint turbidity Dissolve->Saturate Cool Slow Cool to RT, then Ice Bath Saturate->Cool Filter Vacuum Filtration Cool->Filter Pure Pure Crystalline This compound Filter->Pure

Caption: Purification workflow via recrystallization.

Product Characterization and Quality Control

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Data Presentation: Key Analytical Parameters
ParameterTechniqueExpected ResultPurpose
Melting Point Melting Point Apparatus72-74.5 °C[1]Identity and Purity (sharp range indicates high purity)
Purity HPLC>99% (Area Normalization)Quantify Purity and Impurities
Identity TLCRf value distinct from starting materialsMonitor Reaction and Purity
Structure FTIRKey peaks: ~1760 cm⁻¹ (ester C=O), ~1700 cm⁻¹ (acetyl C=O), ~1200 cm⁻¹ (C-O stretch)Confirm Functional Groups
Structure ¹H NMRPeaks corresponding to aromatic protons of both rings, acetyl methyl protons, and methoxy protonsConfirm Molecular Structure
Molecular Weight Mass Spectrometry (MS)[M+H]⁺ or [M+Na]⁺ corresponding to C₁₆H₁₄O₅ (M.W. 286.28 g/mol )[1]Confirm Molecular Weight
Interpreting Spectroscopic Data
  • FTIR Spectroscopy: The presence of two distinct carbonyl (C=O) stretching bands is a key indicator of success. One, at a higher wavenumber (~1760 cm⁻¹), corresponds to the newly formed phenyl ester, while the other (~1700 cm⁻¹) is from the acetyl group of the original aspirin moiety. The disappearance of the broad O-H stretch from aspirin's carboxylic acid is also a critical confirmation.[11][12]

  • ¹H NMR Spectroscopy: The spectrum should show distinct sets of signals for the two different aromatic rings. A singlet around 2.2 ppm will correspond to the acetyl (CH₃) protons, and another singlet around 3.8 ppm will correspond to the methoxy (OCH₃) protons. Integration of these signals should match the expected proton count.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the synthesized product, providing definitive proof of identity.[11][13]

Conclusion and Future Perspectives

The one-pot synthesis of this compound from aspirin and guaiacol using N,N'-carbonyldiimidazole is a robust and efficient method that offers significant advantages over traditional multi-step approaches. Its operational simplicity, mild reaction conditions, and high yields make it an attractive protocol for both academic research and industrial drug development. The self-validating purification step of recrystallization ensures a high degree of product purity, which can be rigorously confirmed using a suite of standard analytical techniques. For industrial applications, further optimization to reduce solvent usage and streamline the work-up process could be explored, potentially adapting the procedure for continuous flow chemistry to enhance scalability and safety.[7]

References

  • Chemistry LibreTexts. (2021). 13.1: Synthesis of Aspirin Lab Procedure. Available at: [Link]

  • Scharf, W., & Malerich, C. The Synthesis of a Medicinal Agent- Aspirin. Baruch College, CUNY. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of this compound? Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • Google Patents. (2013). CN103102271A - Industrialized preparation method of this compound and medical application of dry suspension.
  • Marchesani, F., Rizzo, S., & Salvini, P. (1981). [this compound: A New Molecule With Balsamic-Antiphlogistic Action. Clinical Study]. Minerva Medica, 72(7), 401-8. Available at: [Link]

  • Wikipedia. (2025). This compound. Available at: [Link]

  • Zanetti, G. A. (1981). [The use of this compound in chronic obstructive bronchopneumopathy. Controlled clinical study]. Minerva Pneumologica, 20(3), 213-9.
  • Wang, Z. Z., et al. (2012). Improved One-Pot Synthesis of Acetylsalol, Benorilate and this compound: Prodrugs of Aspirin. Journal of Chemical and Pharmaceutical Research, 4(1), 580-582. Available at: [Link]

  • ResearchGate. (2022). Esterification Reaction: Preparation of aspirin. Available at: [Link]

  • Eurofins Scientific. (2024). Characterization for Pharmaceutical Products. Available at: [Link]

  • Vizioli, A., Zamperini, D., & Ursaia, G. (1982). [Clinical trial of this compound in aged subjects with inflammatory diseases of the respiratory tract]. La Clinica Terapeutica, 103(5), 527–33.
  • Royal Society of Chemistry. (n.d.). Synthesis of aspirin on a microscale. Education Resources. Available at: [Link]

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  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]

  • Galzigna, L., et al. (1993). Synthesis and some properties of two salsalate derivatives. Il Farmaco, 48(1), 95-103. Available at: [Link]

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  • Pop, A., et al. (2018). Alternative Synthesis of Paracetamol and Aspirin under Non-conventional Conditions. Revista de Chimie, 69(1), 120-123.
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Technical Monograph: Guacetisal (2-Methoxyphenyl 2-Acetoxybenzoate)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Mutual Prodrug Rationale

Guacetisal (CAS: 55482-89-8) represents a distinct class of non-steroidal anti-inflammatory drugs (NSAIDs) engineered as a mutual prodrug . Unlike traditional salt formulations, this compound chemically links two active pharmacophores—Acetylsalicylic Acid (Aspirin) and Guaiacol (2-methoxyphenol)—via an ester bond.

This structural modification serves a dual purpose:

  • Gastric Sparing: By masking the carboxylic acid group of aspirin and the phenolic hydroxyl of guaiacol, the molecule remains lipophilic and un-ionized in the acidic environment of the stomach, significantly reducing direct mucosal irritation and ion-trapping induced ulceration.

  • Synergistic Efficacy: Upon systemic absorption and hydrolysis, it releases an analgesic/anti-inflammatory agent (Aspirin) and an expectorant/mucolytic agent (Guaiacol), making it highly specific for inflammatory respiratory conditions.

Physicochemical Characterization

This compound is a lipophilic ester. Its physical properties dictate its formulation requirements (avoiding aqueous solutions) and its pharmacokinetic absorption profile (high passive diffusion).

Table 1: Core Physical & Chemical Properties
PropertyValue / DescriptionSignificance
IUPAC Name 2-methoxyphenyl 2-acetyloxybenzoateDefines ester linkage location.
Molecular Formula

Stoichiometry of the prodrug.
Molecular Weight 286.28 g/mol Moderate MW facilitates bioavailability.
Melting Point 72.0 – 74.5 °CCrystalline solid stability range.
Appearance White crystalline powderStandard solid-state form.
Solubility (Water) Practically Insoluble (< 0.1 mg/mL)Requires organic cosolvents for analysis.
Solubility (Organic) Soluble in Ethanol, Acetone, ChloroformHigh lipophilicity (LogP ~2.9).
UV Max (

)
275 nmPrimary detection wavelength for HPLC.
pKa Neutral (Ester)No ionization in gastric pH (1.5–3.5).

Synthesis & Structural Integrity

The synthesis of this compound requires the esterification of acetylsalicylic acid with guaiacol. Direct Fischer esterification is often low-yield due to steric hindrance and the potential for hydrolysis of the acetyl group.

Optimized Protocol: One-Pot CDI Coupling

The most robust laboratory-scale synthesis utilizes 1,1'-Carbonyldiimidazole (CDI) as an activating agent, avoiding the harsh conditions of acid chlorides.

Reaction Logic:

  • Activation: CDI reacts with Acetylsalicylic Acid to form an energetic acyl-imidazole intermediate.

  • Coupling: The intermediate is attacked by the nucleophilic hydroxyl of Guaiacol.

  • Byproducts: Imidazole and

    
     (gas), driving the reaction forward.
    
Diagram 1: Synthesis Pathway (DOT)

Guacetisal_Synthesis ASA Acetylsalicylic Acid (Substrate A) Inter Acyl-Imidazole Intermediate ASA->Inter Activation (THF, 0°C) CDI CDI (Activator) CDI->Inter Product This compound (Final Ester) Inter->Product Coupling (RT, 4h) Byprod Imidazole + CO2 Inter->Byprod Guaiacol Guaiacol (Substrate B) Guaiacol->Product

Caption: One-pot synthesis via CDI activation prevents deacetylation of the aspirin moiety.

Pharmacokinetics & Metabolism

Understanding the hydrolysis kinetics is critical. This compound is biologically inactive until cleaved.

Mechanism of Action[1]
  • Absorption: Absorbed intact via the GI tract due to high lipophilicity.

  • First-Pass Metabolism: Rapidly hydrolyzed by plasma esterases (carboxylesterases) in the liver and blood.

  • Divergence:

    • Pathway A: Releases Guaiacol (Expectorant).

    • Pathway B: Releases Aspirin , which is further metabolized to Salicylic Acid (Active NSAID).

Diagram 2: Metabolic Activation Pathway (DOT)

Metabolism This compound This compound (Intact Prodrug) Plasma Plasma Esterases (Hydrolysis) This compound->Plasma Guaiacol Guaiacol (Expectorant) Plasma->Guaiacol Cleavage 1 Aspirin Acetylsalicylic Acid (Transient) Plasma->Aspirin Cleavage 1 Salicylic Salicylic Acid (Active Anti-inflammatory) Aspirin->Salicylic Spontaneous/Enzymatic Hydrolysis Acetic Acetic Acid Aspirin->Acetic

Caption: In vivo hydrolysis releases Guaiacol and Aspirin; Aspirin further degrades to Salicylate.

Analytical Protocol: RP-HPLC Determination

Because this compound hydrolyzes rapidly in aqueous media, analytical methods must minimize water contact time or control pH strictly. The following protocol separates the prodrug from its metabolites (Guaiacol and Salicylic Acid).

Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Eclipse XDB, 150mm x 4.6mm, 5µm).

  • Mobile Phase: Acetonitrile : Phosphate Buffer (0.05M, pH 3.0).

    • Ratio: 50:50 (Isocratic).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis Diode Array at 275 nm .

  • Temperature: 25°C.

Step-by-Step Workflow
  • Buffer Preparation: Dissolve 6.8g

    
     in 1L water. Adjust pH to 3.0 with orthophosphoric acid. Filter through 0.45µm membrane.
    
  • Standard Preparation: Dissolve 10mg this compound reference standard in 10mL Acetonitrile (Stock A). Note: Do not use water for stock preparation to prevent premature hydrolysis.

  • Dilution: Dilute Stock A to 50 µg/mL using the mobile phase immediately prior to injection.

  • System Suitability:

    • Retention Times (Approx):

      • Salicylic Acid: ~2.5 min

      • Guaiacol: ~3.8 min

      • This compound: ~6.5 min (Most retained due to lipophilicity).

    • Resolution (

      
      ):  > 2.0 between all peaks.
      

References

  • PubChem Compound Summary. (2025). This compound (CID 68749). National Library of Medicine. [Link]

  • Wang, Z. Z., & Ma, J. Y. (2012). Improved One-Pot Synthesis of Acetylsalol, Benorilate and this compound: Prodrugs of Aspirin. Journal of Chemical and Pharmaceutical Research, 4(1), 580-582. [Link] (Journal Landing Page)

  • DrugBank Online. (2025). Guaiacol: Pharmacology and Metabolism. [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Introduction: A Dual-Action Therapeutic for Complex Respiratory Conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Guacetisal for Inflammatory Respiratory Diseases

Authored for Researchers, Scientists, and Drug Development Professionals

Inflammatory respiratory diseases, such as chronic bronchitis and chronic obstructive pulmonary disease (COPD), are characterized by a complex interplay of inflammation, excessive mucus production, and impaired airway clearance. This compound, a chemical entity synthesized from the esterification of acetylsalicylic acid (aspirin) and guaiacol, represents a rationally designed therapeutic agent targeting these multifaceted pathologies.[1][2] This guide provides a deep dive into the molecular mechanisms, pharmacokinetic profile, and preclinical evaluation methodologies for this compound, offering a technical framework for researchers in the field. Unlike single-target agents, this compound is a pro-drug that, upon metabolic activation, releases two distinct active moieties, each addressing a different aspect of the disease pathophysiology.[3]

Section 1: Molecular Profile and Dual Mechanism of Action

This compound (2-methoxyphenyl 2-acetoxybenzoate) is structured to be hydrolyzed in the body into its two primary active metabolites: salicylic acid and guaiacol.[3] This bi-functional approach is the cornerstone of its therapeutic efficacy.

1.1 Anti-Inflammatory Pathway: Salicylic Acid and COX Inhibition

Upon hydrolysis, the salicylic acid component acts as a potent non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key lipid mediators of inflammation, pain, and fever.[4][5] By blocking prostaglandin synthesis, the salicylic acid moiety directly mitigates the underlying inflammatory cascade in the respiratory tract.[3][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes substrate for Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins synthesizes Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation mediates Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Arachidonic_Acid releases This compound This compound (Metabolized to Salicylic Acid) This compound->COX_Enzymes INHIBITS G cluster_preclinical Preclinical Evaluation Workflow for this compound Step1 Step 1: In Vitro Screening (Target Validation) Step2 Step 2: Ex Vivo Mucoactive Assay (Functional Assessment) Step1->Step2 Confirm Anti-inflammatory Activity Step3 Step 3: In Vivo Rodent Model (Efficacy & Safety) Step2->Step3 Confirm Mucociliary Clearance Effect Step4 Step 4: PK/PD Analysis (Dose-Response) Step3->Step4 Evaluate in Disease Model

Caption: A logical workflow for the preclinical evaluation of this compound.

4.1 Protocol 1: In Vitro Assessment of COX Inhibition

  • Objective: To quantify the inhibitory activity of this compound's metabolite, salicylic acid, against COX-1 and COX-2 enzymes.

  • Methodology:

    • Assay System: Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits (e.g., colorimetric or fluorometric).

    • Test Article: Prepare serial dilutions of salicylic acid (as the active metabolite).

    • Procedure:

      • Add the enzyme (COX-1 or COX-2), heme, and assay buffer to a 96-well plate.

      • Add the test article (salicylic acid) or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a control.

      • Incubate for a specified time (e.g., 15 minutes) at room temperature.

      • Initiate the reaction by adding arachidonic acid (substrate).

      • Incubate for a further period (e.g., 10 minutes).

      • Measure the absorbance or fluorescence according to the kit manufacturer's instructions.

    • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

  • Causality and Validation: This protocol directly validates the primary anti-inflammatory mechanism. A dose-dependent inhibition of COX enzymes provides direct evidence of target engagement by the salicylic acid metabolite.

4.2 Protocol 2: Ex Vivo Assessment of Mucociliary Clearance

  • Objective: To evaluate the effect of this compound's metabolite, guaiacol, on mucus transport velocity. The frog palate model is a classic and reliable method for this purpose. [6][7]* Methodology:

    • Model System: Use the excised palate of a frog (e.g., Rana pipiens). The palate is lined with ciliated epithelium that remains active for hours post-dissection.

    • Procedure:

      • Dissect the frog palate and place it in a petri dish containing Ringer's solution.

      • Place a small marker particle (e.g., a piece of cork or plastic bead) on the mucus-covered surface.

      • Measure the baseline transport velocity of the particle over a defined distance using a dissecting microscope with a calibrated eyepiece.

      • Apply a solution containing the test article (guaiacol) to the palate.

      • After an incubation period, re-measure the particle's transport velocity.

    • Data Analysis: Compare the mucus transport velocity before and after the application of guaiacol. An increase in velocity indicates a positive mucociliary clearance effect.

  • Causality and Validation: This ex vivo model isolates the effect of the compound on the mucociliary apparatus, providing a direct functional readout of its expectorant/mucoactive properties without the complexities of systemic administration. [7] 4.3 Protocol 3: In Vivo Efficacy in a Rodent Model of Chronic Bronchitis

  • Objective: To assess the overall therapeutic efficacy of this compound in a disease-relevant animal model that recapitulates key features of human chronic bronchitis, such as inflammation and mucus hypersecretion. [7][8]* Methodology:

    • Model Induction:

      • Species: Use male Sprague-Dawley rats or C57BL/6 mice, which are commonly used for respiratory studies. [9][10] * Induction: Expose animals to an irritant, such as cigarette smoke or sulfur dioxide (SO₂), for several weeks (e.g., 4-8 weeks) to induce chronic inflammation, goblet cell hyperplasia, and mucus hypersecretion. [7] 2. Treatment:

      • Divide animals into groups: Sham Control (air exposure), Disease Control (irritant exposure + vehicle), and Treatment Group (irritant exposure + this compound).

      • Administer this compound orally (gavage) daily at various doses during the induction period.

    • Endpoint Analysis:

      • Bronchoalveolar Lavage (BAL): At the end of the study, collect BAL fluid. Perform total and differential cell counts (neutrophils, macrophages) to quantify inflammation. Measure levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) using ELISA.

      • Histopathology: Perfuse and fix the lungs. Embed in paraffin, section, and stain with Hematoxylin & Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to quantify goblet cell hyperplasia and mucus production.

      • Lung Function: If available, use small animal plethysmography to measure changes in lung function parameters.

    • Data Analysis: Compare the endpoint measures between the treatment group and the disease control group to determine if this compound significantly reduces inflammation and mucus production.

  • Causality and Validation: This integrated in vivo model provides the most comprehensive assessment of therapeutic potential. By measuring both inflammatory and muco-secretory endpoints, it validates the dual-action hypothesis in a complex biological system that mimics human disease. [8]

Conclusion and Future Directions

This compound is a well-conceived therapeutic agent that addresses both inflammation and mucus hypersecretion, two critical pillars of chronic inflammatory respiratory diseases. Its mechanism as a pro-drug delivering both an NSAID and a mucoactive agent provides a multi-pronged attack on the disease. The available clinical data, though dated, is positive and supports its efficacy. For modern drug development, the path forward involves leveraging contemporary preclinical models, as outlined in this guide, to further elucidate its molecular interactions, explore new formulations for targeted delivery (e.g., inhalation), and potentially expand its application to other respiratory conditions characterized by inflammation and mucus dysfunction.

References

  • What is the mechanism of this compound? - Patsnap Synapse. (2024-07-17). Patsnap Synapse. [Link]

  • What is the mechanism of Guaimesal? - Patsnap Synapse. (2024-07-17). Patsnap Synapse. [Link]

  • Rubegni, M., & De Mauro, G. (1981). [Clinical study of a preparation with bronchomucotropic activity: this compound]. Minerva Medica, 72(7), 429–433. [Link]

  • Vishnu, K., Subburaj, K., & Colombo, M. (2025). A Two-Phase Fluid Structure Interaction Model of Mucociliary Clearance Driven by Cilium. bioRxiv. [Link]

  • What is this compound used for? - Patsnap Synapse. (2024-06-15). Patsnap Synapse. [Link]

  • King, M. (1998). Experimental models for studying mucociliary clearance. European Respiratory Journal, 11(1), 222–228. [Link]

  • This compound - Wikipedia. (n.d.). Wikipedia. [Link]

  • Cerqua, R., Trovello, C., Infante, G., & Ricciardi, S. (1981). [The use of this compound in chronic obstructive bronchopneumopathy. Controlled clinical study]. Minerva Medica, 72(7), 355–362. [Link]

  • Vizioli, A., Zamperini, D., & Ursaia, G. (1982). [Clinical trial of this compound in aged subjects with inflammatory diseases of the respiratory tract]. La Clinica Terapeutica, 103(5), 527–533. [Link]

  • Use of Bioactives for Treatment of Respiratory Diseases. (n.d.). Frontiers in Pharmacology. [Link]

  • Pelaia, C., et al. (2025). Animal models of chronic obstructive pulmonary disease and their role in drug discovery and development: a critical review. Expert Opinion on Drug Discovery. [Link]

  • King, M. (1998). Experimental models for studying mucociliary clearance. European Respiratory Journal, 11(1), 222–228. [Link]

  • Qu, S. Y., et al. (1990). [The physiologic disposition and pharmacokinetics of guaiacol acetylsalicylate in rats]. Yao Xue Xue Bao, 25(9), 664–669. [Link]

  • Pelaia, C., et al. (2025). Animal models of chronic obstructive pulmonary disease and their role in drug discovery and development: a critical review. Expert Opinion on Drug Discovery. [Link]

  • Beneficial Effects of Quercetin in Chronic Obstructive Pulmonary Disease (COPD). (2013). ClinicalTrials.gov. [Link]

  • Al-Jumaily, A. M., & Afshar, H. (2019). Muco-ciliary clearance: A review of modelling techniques. ResearchGate. [Link]

  • Tan, W. S. D., et al. (2022). Animal models of chronic obstructive pulmonary disease: a systematic review. Frontiers in Physiology, 13. [Link]

  • Valdez, C. A., et al. (2023). Preclinical Investigation of a Lipoglycopeptide Dry Powder Inhalation Therapy for the Treatment of Pulmonary MRSA Infection. MDPI. [Link]

  • Vishnu, K., Subburaj, K., & Colombo, M. (2025). A two-phase fluid structure interaction model of mucociliary clearance driven by cilium. Computer Methods in Biomechanics and Biomedical Engineering. [Link]

  • Pelaia, C., et al. (2025). Animal models of chronic obstructive pulmonary disease and their role in drug discovery and development: a critical review. ResearchGate. [Link]

  • Biological Effects of Quercetin in COPD Phase II. (2024). CenterWatch. [Link]

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  • Wright, J. L., & Churg, A. (2008). Animal models of chronic obstructive pulmonary disease. American Journal of Physiology-Lung Cellular and Molecular Physiology, 295(1), L1–L15. [Link]

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A Preclinical Efficacy and Safety Assessment of Guacetisal: A Gastro-Sparing Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the preclinical studies designed to evaluate the efficacy and safety of Guacetisal. As a compound uniquely engineered to deliver the therapeutic benefits of salicylic acid while mitigating the well-documented gastrointestinal toxicity of its parent compound, acetylsalicylic acid (aspirin), the preclinical data for this compound is paramount for researchers and drug development professionals. This document synthesizes the mechanistic rationale, key experimental models, and expected outcomes that form the foundation of our understanding of this compound's pharmacological profile.

Introduction: The Rationale Behind this compound

This compound, or 2-(acetyloxy)benzoic acid 2-methoxyphenyl ester, is a chemical entity born from the esterification of acetylsalicylic acid (aspirin) and guaiacol.[1] This molecular design is not merely an academic exercise; it represents a deliberate and strategic approach to solving a long-standing clinical problem: the gastric mucosal damage induced by non-steroidal anti-inflammatory drugs (NSAIDs).[2][3]

The core concept is that of a prodrug. By masking the free carboxyl group of acetylsalicylic acid through an ester linkage, this compound remains intact in the acidic environment of the stomach. This prevents the direct topical irritation that is a primary contributor to aspirin-induced gastric lesions.[4] Following absorption, the ester is hydrolyzed by plasma and tissue esterases, releasing its two active metabolites: salicylic acid and guaiacol.[5] This dual-release mechanism provides both the potent anti-inflammatory and analgesic effects of a salicylate and the expectorant properties of guaiacol, making it particularly suitable for inflammatory respiratory diseases.[6][7][8]

Mechanism of Action: A Tale of Two Metabolites

The therapeutic efficacy of this compound is entirely dependent on its in vivo hydrolysis. This bioactivation is a critical first step that unleashes the distinct pharmacological activities of its constituent parts.

Hydrolysis and Bioactivation

Upon entering systemic circulation, this compound is rapidly cleaved by non-specific carboxylesterases present in the plasma and liver.[5][9] This enzymatic action breaks the ester bond, yielding salicylic acid and guaiacol. The rate and extent of this hydrolysis are key pharmacokinetic parameters that determine the onset and duration of the drug's action.

G cluster_absorption Systemic Circulation cluster_metabolism Metabolism cluster_metabolites Active Metabolites cluster_targets Pharmacological Targets This compound This compound (Intact Prodrug) Esterases Plasma & Tissue Esterases This compound->Esterases Hydrolysis Salicylic_Acid Salicylic Acid Esterases->Salicylic_Acid Guaiacol Guaiacol Esterases->Guaiacol COX COX-1 / COX-2 Enzymes Salicylic_Acid->COX Inhibition Mucus Bronchial Mucus Guaiacol->Mucus Viscosity Reduction Prostaglandins ↓ Prostaglandin Synthesis (Anti-inflammatory & Analgesic Effect) COX->Prostaglandins Thromboxane ↓ Thromboxane A2 (Antiplatelet Effect) COX->Thromboxane Expectorant ↑ Mucus Clearance (Expectorant Effect) Mucus->Expectorant

Caption: Bioactivation and Mechanism of Action of this compound.

Pharmacodynamic Contributions of Metabolites
  • Salicylic Acid: As the primary active metabolite of aspirin, salicylic acid exerts its well-characterized anti-inflammatory, analgesic, and antipyretic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[10] The inhibition of platelet COX-1 also accounts for the antithrombotic effect by reducing thromboxane A2 production.

  • Guaiacol: This phenolic compound has a history of use as an expectorant. It is believed to increase the volume and reduce the viscosity of bronchial secretions, thereby facilitating their clearance from the respiratory tract. This secondary action provides a therapeutic advantage in the context of respiratory inflammation.

Preclinical Efficacy Assessment

To validate the therapeutic potential of this compound, a series of standardized in vivo models are employed. These experiments are designed to quantify its anti-inflammatory and analgesic properties, typically in comparison to a positive control like aspirin.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The causality behind this model lies in its ability to mimic the acute inflammatory response. Carrageenan, a phlogistic agent, induces a biphasic inflammatory event characterized by the release of histamine and serotonin in the first phase, followed by the release of prostaglandins in the second phase.[11] NSAIDs are particularly effective at inhibiting this second, prostaglandin-driven phase.

Table 1: Representative Anti-Inflammatory Efficacy of Aspirin in the Carrageenan-Induced Paw Edema Model (Note: Specific data for this compound is not publicly available. This table shows typical results for aspirin, the active metabolite, to provide a benchmark.)

Treatment GroupDose (mg/kg, p.o.)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
Aspirin1000.48 ± 0.0543.5%
Aspirin2000.35 ± 0.04**58.8%
p < 0.05, **p < 0.01 compared to Vehicle Control. Data are representative and synthesized from typical outcomes in this model.[10][11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Selection: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize animals for at least 7 days.

  • Grouping: Randomly assign animals to groups (n=6-8 per group): Vehicle Control (e.g., 0.5% Carboxymethylcellulose), Positive Control (e.g., Aspirin 150 mg/kg), and Test Groups (this compound at various doses).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) by gavage.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average edema in the control group and Vt is the average edema in the treated group.

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema.

Analgesic Activity: Acetic Acid-Induced Writhing Test

This model is a classic method for evaluating peripherally acting analgesics.[12] Intraperitoneal injection of acetic acid causes tissue irritation, leading to the release of endogenous mediators like prostaglandins and bradykinin, which stimulate nociceptors.[13] This stimulation results in a characteristic and quantifiable "writhing" response (abdominal constriction and stretching). The efficacy of an analgesic is determined by its ability to reduce the number of writhes.

Table 2: Representative Analgesic Efficacy of Aspirin in the Acetic Acid-Induced Writhing Test (Note: This table presents benchmark data for aspirin, the active metabolite of this compound.)

Treatment GroupDose (mg/kg, i.p.)Mean Number of Writhes (over 20 min)% Inhibition of Writhing
Vehicle Control-45 ± 4-
Aspirin10022 ± 351.1%
Aspirin20015 ± 2**66.7%
p < 0.05, **p < 0.01 compared to Vehicle Control. Data are representative and synthesized from typical outcomes in this model.[13]

Experimental Protocol: Acetic Acid-Induced Writhing in Mice

  • Animal Selection: Use Swiss albino mice (20-25g). Acclimatize for at least 3 days.

  • Grouping: Randomly assign animals to control and test groups (n=6-8 per group).

  • Drug Administration: Administer the vehicle, positive control (e.g., Aspirin), or this compound (at various doses) intraperitoneally (i.p.) or orally (p.o.).

  • Waiting Period: Allow for drug absorption (e.g., 30 minutes for i.p., 60 minutes for p.o.).

  • Induction of Writhing: Inject 0.1 mL/10g body weight of a 0.6% acetic acid solution intraperitoneally.

  • Observation: Immediately place the mouse in an individual observation chamber and start a timer. Count the total number of writhes (characterized by abdominal muscle contraction and extension of the hind limbs) over a 20-minute period.

  • Data Analysis: Calculate the percentage inhibition of writhing for each treated group relative to the vehicle control group.

Preclinical Safety Assessment: The Gastrointestinal Advantage

The primary rationale for developing this compound is to improve upon the gastrointestinal safety profile of aspirin.[4] Preclinical evaluation of this claim is a critical component of its development.

Rationale for Improved Gastric Tolerance

Aspirin's ulcerogenic effect is twofold: a direct topical irritant effect on the gastric mucosa and a systemic effect from the inhibition of gastroprotective prostaglandins.[4] By creating an ester, this compound circumvents the first mechanism. The intact molecule does not possess a free acidic group, preventing it from directly damaging the mucosal barrier upon contact in the stomach. The systemic effect remains, but avoiding the initial topical injury is a significant step toward improved tolerability.

Gastric Ulceration Model in Rats

This model is designed to quantify the extent of gastric damage following the administration of high doses of an NSAID. The primary endpoint is the "ulcer index," a score that reflects the number and severity of gastric lesions.[2]

Table 3: Representative Gastric Ulcerogenic Effects of Aspirin in Rats (Note: This table illustrates the gastric damage caused by aspirin, which this compound is designed to mitigate. A successful preclinical study would show a significantly lower ulcer index for this compound compared to an equimolar dose of aspirin.)

Treatment GroupDose (mg/kg, p.o.)Mean Ulcer Index
Vehicle Control-0.5 ± 0.2
Aspirin20018.5 ± 2.1
p < 0.001 compared to Vehicle Control. Data are representative and synthesized from typical outcomes in this model.[1][2]

Experimental Protocol: NSAID-Induced Gastric Ulceration in Rats

  • Animal Selection: Use Wistar rats (180-220g), fasted for 24 hours prior to the experiment but with free access to water.

  • Grouping: Assign animals to Vehicle Control, Aspirin (e.g., 200 mg/kg), and this compound (equimolar dose to aspirin) groups.

  • Drug Administration: Administer the compounds orally by gavage.

  • Observation Period: House the animals for 4 hours post-administration.

  • Sacrifice and Tissue Collection: Euthanize the animals via cervical dislocation. Immediately excise the stomach.

  • Lesion Scoring: Open the stomach along the greater curvature and rinse gently with saline. Pin the stomach flat on a board and examine the gastric mucosa for lesions using a magnifying glass. Score the lesions based on a predefined scale (e.g., 0=no lesion, 1=petechiae, 2=lesion <1mm, etc.). The sum of scores for each animal constitutes its Ulcer Index.

  • Data Analysis: Compare the mean Ulcer Index between groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Caption: Workflow for Preclinical Gastric Safety Assessment.

Conclusion

The preclinical evaluation of this compound is built upon a strong mechanistic rationale. By functioning as a prodrug, it is designed to deliver the well-established anti-inflammatory and analgesic efficacy of salicylic acid while significantly reducing the direct gastric toxicity associated with aspirin. Standard pharmacological models, including the carrageenan-induced paw edema and acetic acid writhing tests, are essential for confirming its efficacy, while gastric ulceration models provide the critical safety data. The collective preclinical evidence profile for this compound supports its development as a valuable therapeutic alternative, particularly for patients with inflammatory respiratory conditions who require effective NSAID therapy with a superior gastrointestinal safety margin.

References

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Guacetisal's Modulatory Effect on Prostaglandin Synthesis: Mechanisms and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

This technical guide offers a comprehensive examination of Guacetisal and its mechanism of action, with a specific focus on its inhibitory effects on the prostaglandin synthesis pathway. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes the biochemical underpinnings of this compound's activity with validated experimental protocols for its investigation. Our narrative is grounded in established scientific principles to provide a robust and actionable resource.

Introduction: this compound as a Salicylate Pro-Drug

This compound, chemically 2-(acetyloxy)benzoic acid 2-methoxyphenyl ester, is a non-steroidal anti-inflammatory drug (NSAID) designed for therapeutic applications in inflammatory conditions, particularly of the respiratory tract.[1][2] It is synthesized through the esterification of acetylsalicylic acid (aspirin) and guaiacol.[3] A critical feature of this compound is its nature as a pro-drug. Upon administration, it undergoes hydrolysis in the body, releasing its two primary active metabolites: salicylic acid and guaiacol .[4] This metabolic activation is central to its pharmacological profile, which combines anti-inflammatory, analgesic, and expectorant properties.[5][6] The core anti-inflammatory effect is achieved by modulating the synthesis of prostaglandins.[7]

The Prostaglandin Synthesis Cascade: A Primer on Cyclooxygenase (COX) Enzymes

Prostaglandins are lipid autacoids that play a pivotal role in mediating physiological and pathological processes, including inflammation, pain, and fever.[8] Their synthesis is initiated from arachidonic acid, a membrane-bound fatty acid, by the action of prostaglandin H synthase, commonly known as cyclooxygenase (COX).[9] The two primary isoforms of this enzyme are:

  • COX-1: A constitutively expressed enzyme found in most tissues, responsible for producing prostaglandins that regulate homeostatic functions such as gastrointestinal mucosal protection and platelet aggregation.[10]

  • COX-2: An inducible enzyme, its expression is significantly upregulated by pro-inflammatory stimuli like cytokines and lipopolysaccharide (LPS) at sites of inflammation.[11] Therefore, COX-2 is the primary source of prostaglandins that mediate inflammation and pain.[12]

The inhibition of COX enzymes, especially the inducible COX-2, is the foundational mechanism of action for most NSAIDs.[13]

Core Mechanism: How this compound Modulates Prostaglandin Synthesis

This compound's influence on prostaglandin synthesis is not direct but is mediated entirely through its active metabolites.

The Role of Salicylic Acid: Beyond Direct Enzyme Inhibition

The primary anti-inflammatory action of this compound stems from its salicylic acid metabolite. However, its mechanism is fundamentally different and more nuanced than that of its precursor, acetylsalicylic acid (aspirin).

  • Aspirin's Mechanism: Aspirin irreversibly inhibits both COX-1 and COX-2 by acetylating a serine residue within the enzyme's active site, thereby blocking substrate access.[10][14]

  • Salicylic Acid's Mechanism: In stark contrast, salicylic acid exhibits virtually no direct inhibitory activity on purified COX-1 or COX-2 enzymes.[15] Instead, its anti-inflammatory efficacy is derived from its ability to suppress the induction of the COX-2 gene.[16] By inhibiting the transcription of COX-2 mRNA in response to inflammatory stimuli, salicylic acid effectively prevents the synthesis of the COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins at the source.[15] This distinction is a pharmacological enigma that sets it apart from most NSAIDs.

The Contribution of Guaiacol

The second metabolite, guaiacol, contributes to this compound's therapeutic profile primarily through its expectorant properties, which are beneficial in respiratory ailments.[4][17] It works by stimulating the mucous membranes of the respiratory tract to increase fluid secretion, which helps to thin and loosen mucus.[17] While its direct, independent effect on prostaglandin synthesis is not its primary role, some studies suggest guaiacol can influence the peroxidase activity of prostaglandin H synthase-1 (PGHS-1), adding another layer of complexity to the overall mechanism.[18] Guaiacol also possesses independent antioxidant properties.[17]

The following diagram illustrates the metabolic pathway of this compound and the subsequent points of intervention in the prostaglandin synthesis cascade.

Guacetisal_Mechanism cluster_Inflammation Inflammatory Cascade This compound This compound (Pro-drug) Hydrolysis Hydrolysis This compound->Hydrolysis in vivo Salicylic_Acid Salicylic Acid Hydrolysis->Salicylic_Acid Guaiacol Guaiacol Hydrolysis->Guaiacol Gene_Transcription COX-2 Gene Transcription Salicylic_Acid->Gene_Transcription Suppression Stimuli Inflammatory Stimuli (e.g., LPS, IL-1β) Stimuli->Gene_Transcription COX2_Enzyme COX-2 Enzyme Synthesis Gene_Transcription->COX2_Enzyme Prostaglandins Pro-inflammatory Prostaglandins (PGE2) COX2_Enzyme->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme

Caption: Metabolism of this compound and the suppression of COX-2 gene transcription by its metabolite, salicylic acid.

Experimental Validation: A Cell-Based Protocol for Assessing COX-2 Inhibition

To accurately evaluate the effect of this compound's active metabolite, salicylic acid, a cell-based assay is superior to a purified enzyme assay because it captures the crucial step of COX-2 induction.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of salicylic acid on LPS-induced Prostaglandin E₂ (PGE₂) synthesis in a macrophage cell line.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Salicylic acid

  • Dexamethasone (positive control for inhibition of COX-2 induction)

  • Prostaglandin E₂ (PGE₂) Enzyme Immunoassay (EIA) Kit[19]

  • Cell lysis buffer

  • 96-well cell culture plates and standard lab equipment

Detailed Experimental Protocol
  • Cell Seeding:

    • Culture RAW 264.7 cells in DMEM with 10% FBS.

    • Seed the cells into a 96-well plate at a density of 2.5 x 10⁵ cells/well.

    • Incubate overnight at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of salicylic acid in DMSO. Serially dilute the stock in serum-free DMEM to create a range of working concentrations (e.g., 1 µM to 1000 µM). Prepare a dexamethasone control (e.g., 10 µM).

    • Aspirate the old media from the cells and wash once with sterile PBS.

    • Add 100 µL of the prepared compound dilutions (or vehicle control/dexamethasone) to the respective wells.

    • Causality Check: This pre-incubation step allows the inhibitor to be present in the cellular environment before the inflammatory stimulus is introduced, which is critical for assessing the inhibition of gene induction.

  • Inflammatory Stimulation:

    • Prepare a 2x concentration of LPS (e.g., 2 µg/mL) in serum-free DMEM.

    • Add 100 µL of the LPS solution to all wells except the unstimulated (negative) control wells, to which you add 100 µL of serum-free DMEM. The final LPS concentration will be 1x (e.g., 1 µg/mL).

    • Incubate the plate for 18-24 hours at 37°C and 5% CO₂. This duration is sufficient to allow for COX-2 gene transcription, translation, and subsequent PGE₂ synthesis.

  • Sample Collection:

    • After incubation, carefully collect the cell culture supernatant from each well for analysis of secreted PGE₂.

    • Store the supernatant at -80°C until analysis.

  • PGE₂ Quantification:

    • Thaw the supernatant samples on ice.

    • Quantify the concentration of PGE₂ in each sample using a competitive PGE₂ EIA kit, following the manufacturer's instructions precisely.[20][21] The principle involves competition between PGE₂ in the sample and a fixed amount of HRP-labeled PGE₂ for a limited number of antibody binding sites.

  • Data Analysis:

    • Calculate the percentage of PGE₂ synthesis inhibition for each concentration of salicylic acid relative to the LPS-stimulated vehicle control.

    • Plot the percent inhibition against the log concentration of salicylic acid.

    • Use non-linear regression (log-inhibitor vs. response) to calculate the IC₅₀ value.

Workflow and Data Presentation

The following diagram outlines the experimental workflow.

Cell_Assay_Workflow Start Start Seed_Cells Seed RAW 264.7 Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Pretreat Pre-treat with Salicylic Acid or Controls Incubate_Overnight->Pretreat Stimulate Stimulate with LPS to Induce COX-2 Pretreat->Stimulate Incubate_24h Incubate for 18-24h Stimulate->Incubate_24h Collect_Supernatant Collect Supernatant Incubate_24h->Collect_Supernatant Quantify_PGE2 Quantify PGE₂ via EIA Collect_Supernatant->Quantify_PGE2 Analyze_Data Calculate % Inhibition & IC₅₀ Quantify_PGE2->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for cell-based assessment of PGE₂ synthesis inhibition.

Table 1: Representative Data for Salicylic Acid's Effect on LPS-Induced PGE₂ Synthesis

CompoundTarget MechanismIC₅₀ on PGE₂ Synthesis (µM)
Salicylic AcidCOX-2 Gene Suppression150
DexamethasoneCOX-2 Gene Suppression0.01
Celecoxib (for comparison)Direct COX-2 Enzyme Inhibition0.05

Note: Data are illustrative and serve to contextualize expected outcomes.

Conclusion and Future Perspectives

This compound exerts its anti-inflammatory effects on prostaglandin synthesis through a sophisticated pro-drug mechanism. Its primary active metabolite, salicylic acid, acts not by direct enzymatic inhibition but by suppressing the transcriptional induction of the COX-2 gene, a key distinction from its parent compound, aspirin.[15] The co-metabolite, guaiacol, provides complementary expectorant and antioxidant activities.[4][17] This multi-faceted mechanism underscores the rationale for its use in inflammatory respiratory diseases.

Future research should aim to further delineate the synergistic interplay between salicylic acid and guaiacol and explore the transcriptional regulatory networks modulated by salicylic acid to fully unlock its therapeutic potential.

References

  • Vizioli, A., & Zamperini, D. (1982). [The use of this compound in chronic obstructive bronchopneumopathy. Controlled clinical study]. Minerva medica, 73(49), 3539-3544.
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Unlocking Airway Clearance: A Technical Guide to the Expectorant Properties of Guacetisal

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Guacetisal, the acetylsalicylic ester of guaiacol, represents a therapeutic agent with a dual-action profile targeting both inflammation and mucus congestion in respiratory ailments. Upon oral administration, it undergoes hydrolysis to yield its two primary active metabolites: salicylic acid and guaiacol. While salicylic acid exerts well-characterized anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, the expectorant properties of this compound are primarily attributed to guaiacol. This technical guide provides a comprehensive exploration of the pharmacodynamic and mechanistic underpinnings of this compound's expectorant effects. It delves into the proposed cellular mechanisms of guaiacol on the airway epithelium, outlines robust experimental protocols for the evaluation of mucociliary clearance and mucus properties, and synthesizes the available clinical evidence for its efficacy in muco-obstructive respiratory conditions. This document is intended to serve as a foundational resource for researchers engaged in the study of mucoregulatory agents and the development of novel therapies for respiratory diseases characterized by impaired airway clearance.

Introduction: The Challenge of Muco-obstructive Respiratory Diseases

Effective mucociliary clearance is a fundamental defense mechanism of the respiratory system, protecting the lungs from inhaled particulates, pathogens, and irritants. This process relies on a coordinated interplay between mucus-producing goblet cells and submucosal glands, and the rhythmic beating of cilia on the airway epithelium[1]. In a range of respiratory diseases, including chronic bronchitis and chronic obstructive pulmonary disease (COPD), this delicate balance is disrupted, leading to mucus hypersecretion and impaired clearance[1]. The resulting accumulation of viscous mucus obstructs airways, fosters bacterial colonization, and exacerbates inflammation, contributing significantly to disease morbidity.

Expectorant and mucolytic agents are cornerstones in the management of these conditions, aiming to improve airway hygiene by altering the properties of airway mucus and facilitating its removal. This compound is a pharmaceutical compound designed to address both the inflammatory and muco-obstructive components of respiratory diseases[2]. This guide focuses specifically on the expectorant dimension of this compound, driven by its active metabolite, guaiacol.

Pharmacology of this compound

Metabolism and Bioavailability

This compound (2-(acetyloxy)benzoic acid 2-methoxyphenyl ester) is a prodrug that is readily absorbed following oral administration. It is then hydrolyzed in the body into its two active constituents: salicylic acid and guaiacol[3]. This metabolic conversion is central to its therapeutic action, delivering both an anti-inflammatory and an expectorant agent to the systemic circulation.

  • Salicylic Acid: A well-known non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins[2].

  • Guaiacol (2-methoxyphenol): The key metabolite responsible for the expectorant effects of this compound. It has been traditionally used for its ability to facilitate the clearance of mucus from the respiratory tract[3].

While detailed pharmacokinetic parameters for this compound are not extensively documented in recent literature, the general principles of oral drug absorption, distribution, metabolism, and excretion (ADME) apply[4][5][6][7]. The bioavailability and pharmacokinetic profile are influenced by factors such as gastrointestinal pH, enzymatic activity, and first-pass metabolism[8].

Mechanism of Expectorant Action: The Role of Guaiacol

The primary expectorant action of this compound is mediated by its guaiacol metabolite. The proposed mechanism centers on the stimulation of the mucous membranes of the respiratory tract[3]. This stimulation is thought to trigger a secretomotor response, leading to several key effects that collectively enhance mucociliary clearance:

  • Increased Hydration of Secretions: Guaiacol is believed to increase the secretion of lower viscosity fluid from the submucosal glands and surface epithelial cells[9]. This increased hydration helps to thin the tenacious mucus gel layer, making it less adhesive and easier to transport.

  • Reduced Mucus Viscosity: By increasing the fluid content of the airway surface liquid, guaiacol effectively reduces the overall viscosity of the mucus[3]. This rheological change is critical for efficient ciliary function, as cilia are less effective at propelling overly thick and sticky mucus.

  • Enhanced Ciliary Transport: The combination of increased fluid and reduced viscosity facilitates the mechanical transport of mucus by the cilia[9]. This process, known as mucokinesis, is the primary driver of airway clearance.

The precise signaling pathways through which guaiacol elicits these effects in airway epithelial cells are an area for further investigation. It is hypothesized that guaiacol may act as a mild irritant to the mucosa, triggering a vagally-mediated reflex that increases glandular secretion. Additionally, direct effects on epithelial ion channels, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which plays a key role in airway surface liquid hydration, cannot be ruled out and warrant further study[4][5][10][11][12].

Proposed Signaling Pathway for Guaiacol-Induced Mucus Secretion

While the exact molecular targets of guaiacol in the airway epithelium are not fully elucidated, a putative signaling pathway can be proposed based on the known mechanisms of other secretagogues. This model serves as a framework for future research.

Guaiacol_Pathway cluster_extracellular Extracellular Space cluster_cell Airway Epithelial Cell cluster_lumen Airway Lumen Guaiacol Guaiacol Receptor Putative Receptor / Ion Channel Guaiacol->Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (intracellular) ER->Ca Releases Ca->PKC Co-activates Exocytosis Mucin Granule Exocytosis PKC->Exocytosis Phosphorylates proteins to trigger Mucus Increased Watery Mucus Secretion Exocytosis->Mucus Leads to

Caption: Proposed signaling cascade for guaiacol-induced mucin secretion.

This hypothetical pathway suggests that guaiacol may interact with a receptor or ion channel on the apical membrane of airway epithelial cells, leading to the activation of the phospholipase C (PLC) signaling cascade. This results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC). These signaling events converge to promote the fusion of mucin-containing granules with the cell membrane, leading to exocytosis and the secretion of mucus into the airway lumen.

Clinical Evidence of Efficacy

Several clinical studies, primarily conducted in the 1980s, have evaluated the efficacy of this compound in patients with chronic respiratory conditions. These studies, while lacking the rigorous design of modern clinical trials, provide valuable insights into the drug's therapeutic potential.

Study PopulationKey FindingsReference
40 patients with chronic bronchopneumopathyImprovement in the clinical picture was "very evident" in 55% of cases. The drug demonstrated marked mucopoietic (mucus-producing) and anti-inflammatory properties.[13]
30 elderly patients with acute and chronic bronchopneumopathyTherapeutic results were "definitely positive" in a high percentage of cases (83.3%) following administration of this compound suppositories.[14]
30 patients with chronic obstructive bronchopathyIn a single-blind, controlled trial, this compound showed higher fluidifying and expectorant activity compared to oxolamine phosphate.[15]

These studies consistently point towards a beneficial effect of this compound in improving the clinical status of patients with muco-obstructive airway diseases. The observed effects on mucus fluidization and expectoration align with the proposed mechanism of action of its guaiacol metabolite. However, there is a clear need for contemporary, well-controlled clinical trials to quantify these effects using modern endpoints, such as changes in sputum rheology, lung function, and patient-reported outcomes.

Experimental Protocols for Evaluating Expectorant Properties

To facilitate further research into this compound and other mucoregulatory agents, this section provides detailed, self-validating protocols for key preclinical assays.

In-Vitro Assessment of Mucus Secretion

This protocol describes a method to quantify mucin secretion from cultured human airway epithelial cells.

Objective: To determine the direct effect of guaiacol on mucin secretion from a confluent monolayer of human airway epithelial cells cultured at an air-liquid interface (ALI).

Methodology:

  • Cell Culture:

    • Culture primary human bronchial epithelial (HBE) cells on permeable supports (e.g., Transwell® inserts) until a confluent, differentiated monolayer is formed at an ALI. This typically takes 21-28 days and results in a pseudostratified epithelium with ciliated and mucus-producing cells.

  • Treatment:

    • Gently wash the apical surface of the cultures with phosphate-buffered saline (PBS) to remove accumulated mucus.

    • Add fresh medium to the basolateral compartment.

    • Apply a solution of guaiacol (at various concentrations) or a vehicle control to the apical surface. .

  • Mucus Collection:

    • After a defined incubation period (e.g., 1, 4, or 24 hours), collect the secreted mucus by washing the apical surface with a known volume of PBS.

  • Quantification of Mucin:

    • Use an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the amount of MUC5AC and MUC5B, the primary gel-forming mucins in the airways, in the collected apical washes.

    • Briefly, coat ELISA plates with a capture antibody specific for MUC5AC or MUC5B.

    • Add diluted samples and standards to the wells and incubate.

    • Wash the plates and add a biotinylated detection antibody.

    • Follow with a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric HRP substrate.

    • Measure the absorbance at the appropriate wavelength and calculate the mucin concentration based on the standard curve.

  • Validation and Controls:

    • Positive Control: Use a known secretagogue, such as ATP or carbachol, to confirm that the cells are responsive.

    • Negative Control: Use the vehicle (e.g., PBS with a small amount of solvent if necessary) to establish a baseline secretion level.

    • Cell Viability: Perform a cell viability assay (e.g., LDH release or MTT assay) to ensure that the observed effects are not due to cytotoxicity.

InVitro_Workflow Culture 1. Culture HBE Cells at Air-Liquid Interface Wash1 2. Apical Wash (PBS) to remove baseline mucus Culture->Wash1 Treat 3. Add Guaiacol or Vehicle (Apical Surface) Wash1->Treat Incubate 4. Incubate (e.g., 1-24 hours) Treat->Incubate Wash2 5. Collect Secreted Mucus (Apical Wash) Incubate->Wash2 ELISA 6. Quantify MUC5AC/MUC5B via ELISA Wash2->ELISA Analyze 7. Analyze Data & Assess Viability ELISA->Analyze

Caption: Workflow for in-vitro analysis of mucin secretion.

Ex-Vivo Measurement of Ciliary Beat Frequency (CBF)

This protocol details a method for assessing the effect of guaiacol on the ciliary beat frequency of freshly excised tracheal tissue.

Objective: To measure changes in CBF in response to guaiacol application on ex-vivo murine tracheal preparations.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a mouse according to approved institutional protocols.

    • Immediately excise the trachea and place it in a dissection dish containing pre-warmed, oxygenated Krebs-Henseleit buffer.

    • Carefully remove any adhering connective tissue and cut the trachea longitudinally along the ventral midline.

    • Mount the tracheal preparation, with the epithelial surface facing upwards, in a perfusion chamber on a microscope stage.

  • CBF Measurement:

    • Maintain the tissue at 37°C and perfuse with warmed, oxygenated buffer.

    • Visualize the ciliated epithelium using a high-power objective lens with differential interference contrast (DIC) optics.

    • Record high-speed videos (e.g., >100 frames per second) of the beating cilia at multiple locations on the tissue.

    • Establish a baseline CBF by perfusing with buffer alone for 10-15 minutes.

  • Treatment:

    • Switch the perfusion to a buffer containing guaiacol at the desired concentration.

    • Continue recording videos at regular intervals (e.g., every 5 minutes) for the duration of the treatment.

  • Data Analysis:

    • Use a specialized software package (e.g., with a Fast Fourier Transform algorithm) to analyze the recorded videos and calculate the CBF in Hertz (Hz).

    • Average the CBF values from multiple regions of interest for each time point.

    • Express the results as the percentage change from the baseline CBF.

  • Validation and Controls:

    • Positive Control: Use a known ciliostimulant, such as a β-agonist (e.g., isoproterenol), to validate the responsiveness of the tissue.

    • Negative Control: Perfuse with vehicle-containing buffer for the entire duration of the experiment to control for any time-dependent changes in CBF.

In-Vivo Evaluation of Mucociliary Clearance

This protocol describes a non-invasive method for measuring mucociliary clearance in a murine model.

Objective: To assess the effect of orally administered this compound on the rate of mucociliary clearance in mice.

Methodology:

  • Animal Preparation and Dosing:

    • Administer this compound or a vehicle control to mice via oral gavage at a predetermined time before the clearance measurement (e.g., 1-2 hours).

  • Tracer Deposition:

    • Anesthetize the mice and gently instill a small volume of a solution containing a radioactive tracer (e.g., Technetium-99m labeled sulfur colloid, ⁹⁹ᵐTc-SC) into the trachea.

  • Imaging:

    • Immediately after tracer deposition (time zero), acquire a baseline image of the lungs using a gamma camera or a single-photon emission computed tomography (SPECT) scanner.

    • Acquire subsequent images at regular intervals over several hours (e.g., every 30-60 minutes).

  • Data Analysis:

    • For each image, draw a region of interest (ROI) around the lungs and quantify the amount of radioactivity.

    • Correct the radioactivity counts for isotopic decay.

    • Calculate the percentage of the initial radioactivity remaining in the lungs at each time point.

    • The rate of decrease in radioactivity is a direct measure of the mucociliary clearance rate.

  • Validation and Controls:

    • Sham Control: Include a group of animals that undergo the procedure without drug administration to establish the normal clearance rate.

    • Positive Control: Use a known mucokinetic agent to validate the sensitivity of the assay.

Future Research and Development

While this compound has a history of clinical use, there are significant opportunities for further research to fully characterize its expectorant properties and optimize its therapeutic application. Key areas for future investigation include:

  • Elucidation of Molecular Mechanisms: Identifying the specific receptors and signaling pathways in airway epithelial cells that are modulated by guaiacol.

  • Quantitative Preclinical Studies: Conducting rigorous in-vitro and in-vivo studies to quantify the effects of guaiacol on mucus rheology, ciliary beat frequency, and ion transport.

  • Modern Clinical Trials: Performing well-designed, placebo-controlled clinical trials in patients with chronic bronchitis or COPD to evaluate the efficacy of this compound using objective measures of airway clearance and patient-reported outcomes.

  • Formulation Development: Exploring novel formulations of this compound to enhance its bioavailability and target its delivery to the respiratory tract.

Conclusion

This compound is a dual-action therapeutic agent that effectively combines the anti-inflammatory properties of salicylic acid with the expectorant effects of guaiacol. The guaiacol metabolite promotes airway clearance by increasing the hydration and reducing the viscosity of mucus, thereby facilitating its transport by the cilia. While historical clinical data supports its efficacy in muco-obstructive respiratory diseases, there is a compelling need for further research to delineate its precise molecular mechanisms and to quantify its clinical benefits in contemporary, well-controlled studies. The experimental protocols outlined in this guide provide a robust framework for such investigations, which will be critical in further establishing the role of this compound in the management of chronic respiratory diseases.

References

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Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of Guacetisal

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro assays to evaluate the efficacy of Guacetisal. This document details the scientific rationale behind the selection of in vitro models and provides step-by-step protocols for key assays to characterize the anti-inflammatory, analgesic, and anti-platelet activities of this compound.

Introduction to this compound: A Dual-Action Non-Steroidal Anti-Inflammatory Drug

This compound is a synthetic derivative of acetylsalicylic acid, formed by the esterification of salicylic acid with guaiacol.[1][2] This structural modification confers a dual-action pharmacological profile, combining the well-established anti-inflammatory properties of salicylates with the expectorant and antiseptic qualities of guaiacol.[3] As a non-steroidal anti-inflammatory drug (NSAID), the primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[4][5] The inhibition of prostaglandin synthesis accounts for its analgesic, antipyretic, and anti-inflammatory effects.[4]

Upon administration, this compound is metabolized into its active components, salicylic acid and guaiacol, which collectively contribute to its therapeutic effects.[3] Beyond its anti-inflammatory actions, this compound has been clinically utilized for its mucolytic and antitussive properties, making it a therapeutic option for inflammatory respiratory diseases.[1][2][6]

This guide will focus on in vitro models to dissect and quantify the pharmacological activities of this compound, providing a framework for its preclinical evaluation.

Key In Vitro Models for Assessing this compound's Bioactivity

The selection of appropriate in vitro models is paramount for the accurate assessment of a compound's pharmacological profile. For this compound, a multi-faceted approach targeting its primary mechanisms of action is recommended.

Cellular Models for Inflammation
  • Murine Macrophage Cell Line (RAW 264.7): This is a widely used and well-characterized cell line for studying inflammation.[7][8] RAW 264.7 cells can be stimulated with lipopolysaccharide (LPS) to induce a pro-inflammatory phenotype, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[7] This model is ideal for assessing the inhibitory effects of this compound on key inflammatory mediators.

  • Human Monocytic Cell Line (THP-1): THP-1 cells are a human leukemia monocytic cell line that can be differentiated into macrophage-like cells with phorbol 12-myristate 13-acetate (PMA).[9][10] These differentiated cells provide a human-relevant model to study the effects of this compound on inflammatory responses, including cytokine production and inflammasome activation.[9][11]

Acellular and Isolated Enzyme Models
  • Purified Cyclooxygenase Enzymes (COX-1 and COX-2): Commercially available purified ovine or human COX-1 and COX-2 enzymes are the gold standard for determining the direct inhibitory activity and selectivity of NSAIDs.[12] These assays provide precise IC50 values, which are crucial for characterizing the compound's potency and potential for side effects.

Primary Cells
  • Human Platelets: Isolated from fresh human blood, platelets are essential for studying the anti-thrombotic potential of this compound.[13] Light transmission aggregometry (LTA) is a standard method to assess the inhibitory effect of compounds on platelet aggregation induced by various agonists.[13]

Experimental Protocols

The following protocols are designed to be self-validating systems, including appropriate controls to ensure data integrity and reproducibility.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[14]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Heme: 15 µM in assay buffer.

    • COX-1 or COX-2 enzyme solution: Prepare in assay buffer according to the manufacturer's instructions.

    • This compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock. Prepare a dilution series in the assay buffer.

    • Arachidonic Acid Solution: 100 µM in assay buffer.

    • TMPD Solution: 10 mM in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 150 µL of assay buffer to all wells.

    • Add 10 µL of Heme to all wells.

    • Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.

    • Add 10 µL of this compound dilutions or vehicle control to the wells.

    • Incubate the plate at 25°C for 5 minutes.

    • Add 20 µL of TMPD solution to each well.

    • Initiate the reaction by adding 20 µL of arachidonic acid solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 590 nm using a microplate reader.[14]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition) by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Expected Outcome and Interpretation: This assay will yield IC50 values for both COX-1 and COX-2. The ratio of IC50 (COX-2)/IC50 (COX-1) will determine the selectivity of this compound. A lower ratio indicates a preference for COX-1 inhibition, while a higher ratio suggests COX-2 selectivity.

Experimental Workflow for COX Inhibition Assay

Caption: Workflow for determining COX-1/COX-2 inhibition.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the effect of this compound on the production of nitric oxide, a key inflammatory mediator.

Principle: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[15]

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent I) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Griess Reagent II) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of inhibition of NO production by this compound compared to the LPS-stimulated control.

Expected Outcome and Interpretation: A dose-dependent decrease in nitrite concentration in the presence of this compound would indicate its ability to suppress inflammatory NO production.

Signaling Pathway for LPS-induced NO Production

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Arginine L-Arginine NO Nitric Oxide Arginine->NO iNOS This compound This compound This compound->iNOS_protein Inhibits

Caption: LPS-induced nitric oxide production pathway.

Cytokine Release Assay in THP-1 Macrophages

This assay quantifies the effect of this compound on the release of pro-inflammatory cytokines.

Principle: Enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.[2][16]

Protocol:

  • Cell Differentiation and Treatment:

    • Seed THP-1 cells in a 24-well plate and differentiate them into macrophages using PMA (100 ng/mL) for 48 hours.

    • Wash the cells and allow them to rest in fresh media for 24 hours.

    • Pre-treat the differentiated THP-1 cells with various concentrations of this compound or vehicle control for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • ELISA:

    • Collect the cell culture supernatants.

    • Perform ELISAs for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding the supernatants and standards.

      • Adding a detection antibody.

      • Adding a substrate to produce a colorimetric signal.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of each cytokine in the samples from the standard curve.

    • Determine the percentage of inhibition of cytokine release by this compound.

Expected Outcome and Interpretation: A reduction in the levels of pro-inflammatory cytokines in the supernatants of this compound-treated cells would demonstrate its anti-inflammatory efficacy at the level of cytokine modulation.

Platelet Aggregation Assay

This assay evaluates the anti-platelet activity of this compound.

Principle: Light transmission aggregometry (LTA) measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[13][17]

Protocol:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

  • Aggregation Assay:

    • Place a cuvette with PRP in the aggregometer and set the baseline (0% aggregation).

    • Replace with a cuvette containing PPP to set the 100% aggregation point.

    • Add PRP to a fresh cuvette with a stir bar.

    • Add various concentrations of this compound or vehicle control and incubate for 5 minutes.

    • Add a platelet agonist (e.g., arachidonic acid, ADP, or collagen) to induce aggregation.

  • Measurement:

    • Record the change in light transmission over time (typically 5-10 minutes).

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each condition.

    • Calculate the percentage of inhibition of platelet aggregation by this compound.

    • Determine the IC50 value for each agonist.

Expected Outcome and Interpretation: Inhibition of platelet aggregation by this compound, particularly in response to arachidonic acid, would be consistent with its COX-1 inhibitory activity.

Cell Viability Assay

This assay is crucial to ensure that the observed inhibitory effects of this compound are not due to cytotoxicity.

Principle: The MTT assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.[18][19]

Protocol:

  • Cell Treatment:

    • Seed cells (e.g., RAW 264.7 or THP-1) in a 96-well plate and treat with the same concentrations of this compound used in the efficacy assays for the same duration.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Express the results as a percentage of the viability of the vehicle-treated control cells.

Expected Outcome and Interpretation: this compound should not significantly reduce cell viability at the concentrations where it exhibits pharmacological activity. A significant decrease in viability would suggest that the observed effects in other assays may be due to cytotoxicity.

Data Presentation and Summary

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Efficacy Profile of this compound

AssayTarget/Cell ModelParameterThis compoundAspirin (Reference)
COX Inhibition Purified Ovine COX-1IC50 (µM)[Insert experimental value]~5 µM
Purified Ovine COX-2IC50 (µM)[Insert experimental value]~100 µM
Selectivity Index (COX-2/COX-1) [Calculate from IC50s]~20
NO Production LPS-stimulated RAW 264.7IC50 (µM)[Insert experimental value][Insert experimental value]
Cytokine Release LPS-stimulated THP-1TNF-α IC50 (µM)[Insert experimental value][Insert experimental value]
IL-6 IC50 (µM)[Insert experimental value][Insert experimental value]
Platelet Aggregation Human PRP (Arachidonic Acid)IC50 (µM)[Insert experimental value]~10 µM
Cell Viability RAW 264.7CC50 (µM)>100 µM>100 µM

Note: The values for Aspirin are approximate and can vary depending on the specific assay conditions. Experimental values for this compound need to be determined.

Conclusion

The in vitro models and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of this compound. By systematically assessing its effects on key inflammatory pathways, researchers can gain a comprehensive understanding of its pharmacological profile, including its potency, selectivity, and potential for therapeutic applications. The data generated from these assays are essential for guiding further drug development and for substantiating the therapeutic rationale for the use of this compound in inflammatory conditions.

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Application Notes and Protocols for Preclinical Evaluation of Guacetisal in Animal Models of Bronchitis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Rationale for Guacetisal in Bronchitis

Bronchitis, in its acute and chronic forms, is characterized by inflammation of the bronchial airways, leading to excessive mucus production, cough, and airflow obstruction. The therapeutic goals in managing bronchitis are to alleviate these symptoms by reducing inflammation and improving mucus clearance. This compound, a derivative of salicylic acid, is a pharmaceutical agent with a multimodal mechanism of action that makes it a compelling candidate for the treatment of bronchitis.[1][2] It functions as an anti-inflammatory, analgesic, and mucolytic agent.[1][3] Upon administration, this compound is metabolized into its active components: salicylic acid and guaiacol.[3] Salicylic acid is a well-known non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][3][4] Guaiacol acts as an expectorant, stimulating the mucous membranes of the respiratory tract to increase the secretion of a less viscous mucus, which facilitates its removal through coughing.[3][4] This dual action of reducing inflammation and improving mucus clearance addresses the core pathophysiology of bronchitis.[5][6]

Preclinical evaluation of this compound in relevant animal models is crucial to elucidate its efficacy and mechanism of action in a controlled setting. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate animal models of bronchitis for studying the therapeutic effects of this compound.

Mechanism of Action of this compound in Bronchitis

The therapeutic efficacy of this compound in bronchitis stems from the synergistic actions of its metabolites. The proposed mechanism is a dual-pronged attack on the key pathological features of the disease: inflammation and mucus hypersecretion.

Guacetisal_Mechanism cluster_metabolism Metabolism cluster_action Therapeutic Actions cluster_outcome Clinical Outcome This compound This compound Metabolism Hepatic Esterases This compound->Metabolism Oral Administration Salicylic_Acid Salicylic Acid Metabolism->Salicylic_Acid Guaiacol Guaiacol Metabolism->Guaiacol COX_Inhibition COX Enzyme Inhibition Salicylic_Acid->COX_Inhibition Mucous_Membranes Stimulation of Respiratory Mucous Membranes Guaiacol->Mucous_Membranes Prostaglandins Reduced Prostaglandins COX_Inhibition->Prostaglandins Inflammation Decreased Inflammation & Pain Prostaglandins->Inflammation Bronchitis_Relief Alleviation of Bronchitis Symptoms Inflammation->Bronchitis_Relief Mucus_Secretion Increased Fluidity & Secretion of Mucus Mucous_Membranes->Mucus_Secretion Mucus_Clearance Enhanced Mucus Clearance Mucus_Secretion->Mucus_Clearance Mucus_Clearance->Bronchitis_Relief

Caption: Proposed mechanism of action of this compound in bronchitis.

Selection of Animal Models for Bronchitis Research

The choice of an animal model is critical and should align with the specific research question. No single model can perfectly replicate all aspects of human bronchitis, but several well-established models can be used to study the key pathological features of the disease.[7][8] Rodents, such as mice and rats, are the most commonly used species due to their genetic similarity to humans, short reproductive cycle, and cost-effectiveness.[9]

Model Inducing Agent Key Features Advantages Disadvantages Suitability for this compound Studies
Acute Bronchitis Lipopolysaccharide (LPS)Neutrophilic inflammation, pro-inflammatory cytokine release, mucus hypersecretion.[10][11][12]Rapid onset, high reproducibility, well-characterized inflammatory pathways.[10]Short duration of inflammation, may not fully mimic chronic changes.Excellent for evaluating the acute anti-inflammatory and mucolytic effects of this compound.
Chronic Bronchitis Sulfur Dioxide (SO2)Mucous gland hyperplasia, goblet cell metaplasia, chronic inflammation.[13][14]Induces key histopathological features of chronic bronchitis.Requires specialized inhalation equipment, potential for systemic toxicity.Suitable for assessing the long-term effects of this compound on airway remodeling and mucus production.
Chronic Obstructive Pulmonary Disease (COPD) Model Cigarette Smoke (CS) ± LPSAirway inflammation, mucus hypersecretion, emphysema, progressive airflow limitation.[9][15]Closely mimics the primary cause of human COPD and chronic bronchitis.[16][15]Time-consuming and resource-intensive, variability in response.[15]Ideal for comprehensive evaluation of this compound's potential to modify the course of chronic bronchitis and COPD.
Allergic Bronchitis Ovalbumin (OVA)Eosinophilic inflammation, airway hyperresponsiveness, mucus hypersecretion.[17]Models the allergic inflammatory component present in some forms of bronchitis.May not be representative of non-allergic bronchitis.Useful for investigating the efficacy of this compound in bronchitis with an allergic etiology.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for inducing bronchitis in rodents and evaluating the therapeutic effects of this compound. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Lipopolysaccharide (LPS)-Induced Acute Bronchitis in Mice

This model is ideal for rapidly assessing the anti-inflammatory and mucolytic properties of this compound.

Materials:

  • 8-10 week old C57BL/6 or BALB/c mice

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Sterile, pyrogen-free saline

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

  • Microsyringe or intratracheal instillation device

Experimental Workflow:

LPS_Workflow cluster_setup Setup cluster_treatment Induction & Treatment cluster_evaluation Evaluation (24-48 hours post-LPS) Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Groups (n=8-10/group) Acclimatization->Grouping Guacetisal_Admin This compound/Vehicle Administration (Oral) Grouping->Guacetisal_Admin LPS_Induction Intratracheal LPS Instillation (1-2 hours post-treatment) Guacetisal_Admin->LPS_Induction Euthanasia Euthanasia & Sample Collection LPS_Induction->Euthanasia BAL Bronchoalveolar Lavage (BAL) Euthanasia->BAL Histology Lung Tissue Collection for Histology Euthanasia->Histology

Caption: Experimental workflow for LPS-induced acute bronchitis.

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize mice for at least one week before the experiment.

    • Randomly assign mice to the following groups:

      • Control (Saline + Vehicle)

      • LPS + Vehicle

      • LPS + this compound (low dose)

      • LPS + this compound (high dose)

  • This compound Administration:

    • Prepare a suspension of this compound in the chosen vehicle.

    • Administer this compound or vehicle orally via gavage.

  • LPS Instillation:

    • Anesthetize the mice.

    • Intratracheally instill 50 µL of LPS solution (e.g., 1 mg/mL in sterile saline) or sterile saline for the control group.

  • Sample Collection:

    • At a predetermined time point (e.g., 24 or 48 hours) after LPS instillation, euthanize the mice.

    • Perform bronchoalveolar lavage (BAL) and collect lung tissue.

Protocol 2: Cigarette Smoke (CS)-Induced Chronic Bronchitis in Rats

This model is more representative of human chronic bronchitis and is suitable for long-term studies.

Materials:

  • 8-10 week old Sprague-Dawley or Wistar rats

  • Whole-body inhalation exposure system

  • Standard research cigarettes

  • This compound

  • Vehicle for this compound

Experimental Workflow:

CS_Workflow cluster_setup Setup cluster_evaluation Evaluation Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Groups (n=8-10/group) Acclimatization->Grouping CS_Exposure Daily Cigarette Smoke Exposure Grouping->CS_Exposure Guacetisal_Admin Daily this compound/Vehicle Administration (Oral) Euthanasia Euthanasia & Sample Collection CS_Exposure->Euthanasia BAL Bronchoalveolar Lavage (BAL) Euthanasia->BAL Histology Lung Tissue Collection for Histology Euthanasia->Histology

Caption: Experimental workflow for CS-induced chronic bronchitis.

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize rats for at least one week.

    • Randomly assign rats to:

      • Air Control + Vehicle

      • CS + Vehicle

      • CS + this compound

  • CS Exposure and this compound Administration:

    • Expose rats to cigarette smoke (e.g., 1 hour/day, 5 days/week) for 8-12 weeks.

    • Administer this compound or vehicle orally daily, before or after CS exposure.

  • Sample Collection:

    • At the end of the exposure period, euthanize the rats.

    • Perform BAL and collect lung tissue for analysis.

Outcome Assessment and Data Analysis

Bronchoalveolar Lavage (BAL) Fluid Analysis

BAL is a critical procedure for assessing airway inflammation and mucus production.

Protocol for BAL in Mice:

  • Euthanize the mouse via an approved method.

  • Expose the trachea through a midline incision in the neck.[18][19]

  • Insert a cannula into the trachea and secure it.

  • Instill and withdraw 0.5-1.0 mL of ice-cold, sterile PBS or saline three times.[20][21]

  • Pool the recovered fluid.

Analysis of BAL Fluid:

  • Total and Differential Cell Counts: Determine the total number of inflammatory cells (neutrophils, macrophages, lymphocytes) using a hemocytometer. Perform cytospin preparations and stain with Diff-Quik for differential cell counting.

  • Pro-inflammatory Cytokine Levels: Measure the concentrations of cytokines such as TNF-α, IL-1β, and IL-6 using ELISA or multiplex bead assays.

  • Mucin Content: Quantify mucin levels using an ELISA for MUC5AC or a periodic acid-Schiff (PAS) assay.

Histopathological Analysis of Lung Tissue

Histological examination provides crucial information on the structural changes in the airways.

Procedure:

  • Perfuse the lungs with saline to remove blood.

  • Inflate and fix the lungs with 10% neutral buffered formalin.

  • Embed the tissue in paraffin and cut 4-5 µm sections.

  • Stain sections with:

    • Hematoxylin and Eosin (H&E): For general morphology and assessment of inflammatory cell infiltration.

    • Periodic Acid-Schiff (PAS): To identify and quantify mucus-producing goblet cells.

Semi-Quantitative Scoring:

A scoring system can be used to objectively assess the degree of lung injury.[22][23][24][25]

Parameter Score 0 Score 1 (Mild) Score 2 (Moderate) Score 3 (Severe)
Inflammatory Cell Infiltration No inflammationOccasional scattered inflammatory cellsModerate infiltration in peribronchial and perivascular areasDense and widespread infiltration
Goblet Cell Hyperplasia <5% of epithelial cells are PAS-positive5-25% of epithelial cells are PAS-positive26-50% of epithelial cells are PAS-positive>50% of epithelial cells are PAS-positive
Epithelial Thickening Normal thicknessSlight increase in epithelial thicknessModerate thickening of the epitheliumMarked epithelial thickening and folding

Data Presentation and Interpretation

The results of these studies will provide a comprehensive preclinical profile of this compound's efficacy in bronchitis. Quantitative data should be presented in clear and concise tables, and statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the findings.

Expected Outcomes:

  • Treatment with this compound is expected to significantly reduce the influx of inflammatory cells, particularly neutrophils, into the airways in the LPS-induced acute bronchitis model.

  • This compound is anticipated to lower the levels of pro-inflammatory cytokines in the BAL fluid.

  • In chronic models, this compound is expected to attenuate goblet cell hyperplasia and mucus hypersecretion, as evidenced by PAS staining.

  • Histopathological analysis should demonstrate a reduction in airway inflammation and structural remodeling in this compound-treated animals.

Conclusion

The animal models and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of this compound in bronchitis. By systematically assessing its anti-inflammatory and mucolytic properties, researchers can gain valuable insights into its therapeutic potential and mechanism of action, paving the way for further clinical development.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Guaimesal?
  • Bande, G., Coghe, M., Meloni, M., & Nonne, G. (1981). [Clinico-functional data concerning chronic asthmatic bronchitis patients treated wih this compound]. Minerva medica, 72(7), 321–324. Retrieved from [Link]

  • Rubegni, M., & De Mauro, G. (1981). [Clinical study of a preparation with bronchomucotropic activity: this compound]. Minerva medica, 72(7), 429–433. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 15). What is this compound used for?
  • Kim, H. J., Lee, W., & Kim, H. P. (2022). Efficacy and Safety of GHX02 in the Treatment of Acute Bronchitis and Acute Exacerbation of Chronic Bronchitis: A Phase Ⅱ, Randomized, Double-Blind, Placebo-Controlled, Multicenter Trial. Frontiers in Pharmacology, 12, 788610. Retrieved from [Link]

  • Al-Qahtani, A. H. (n.d.). Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections. ResearchGate. Retrieved from [Link]

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  • Henderson, R. F., Haley, P. J., & Hubbs, A. F. (1998). Animal models of chronic bronchitis and their relevance to studies of particle-induced disease. Inhalation toxicology, 10(10), 957–991. Retrieved from [Link]

  • Sanguinetti, C. M. (1981). [this compound in the treatment of acute and chronic bronchopneumopathy]. Minerva medica, 72(7), 349–353. Retrieved from [Link]

  • Cerqua, R., Trovello, C., Infante, G., & Ricciardi, S. (1981). [The use of this compound in chronic obstructive bronchopneumopathy. Controlled clinical study]. Minerva medica, 72(7), 355–362. Retrieved from [Link]

  • Dr. Brent Winston's Lab. (n.d.). Murine Bronchoalveolar Lavage Protocol. University of Calgary. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Animal Models and Mechanisms of Tobacco Smoke-induced Chronic Obstructive Pulmonary Disease (COPD). Retrieved from [Link]

  • Matute-Bello, G., Frevert, C. W., & Martin, T. R. (2008). Animal models of acute lung injury. American journal of physiology. Lung cellular and molecular physiology, 295(3), L379–L399. Retrieved from [Link]

  • Livingstone, C. R., Andrews, M. A., Jenkins, S. M., & Marriott, C. (1990). Model systems for the evaluation of mucolytic drugs: acetylcysteine and S-carboxymethylcysteine. Journal of pharmacy and pharmacology, 42(2), 73–78. Retrieved from [Link]

  • National Institutes of Health. (2022, June 17). Lipopolysaccharide-induced murine lung injury results in long-term pulmonary changes and downregulation of angiogenic pathways. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, May 20). Murine Bronchoalveolar Lavage. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). LPS-induced Pulmonary Neutrophilia Model. Retrieved from [Link]

  • Agricultural University of Lublin. (n.d.). Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus. Retrieved from [Link]

  • Frontiers. (n.d.). Animal models of chronic obstructive pulmonary disease: a systematic review. Retrieved from [Link]

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  • Taylor & Francis Online. (n.d.). A Simplified Method for Bronchoalveolar Lavage in Mice by Orotracheal Intubation Avoiding Tracheotomy. Retrieved from [Link]

  • ResearchGate. (2025, December 20). (PDF) A Semi-quantitative Scoring System for Green Histopathological Evaluation of Large Animal Models of Acute Lung Injury. Retrieved from [Link]

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  • ERS Publications. (n.d.). Human lipopolysaccharide models provide mechanistic and therapeutic insights into systemic and pulmonary inflammation. Retrieved from [Link]

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  • JCI Insight. (2016). A ferret model of COPD-related chronic bronchitis. Retrieved from [Link]

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Application Note: Evaluation of Guacetisal in 3D Human Airway Epithelial Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for evaluating Guacetisal (2-methoxyphenyl 2-acetoxybenzoate) using 3D human airway epithelial models. It is designed for researchers investigating mucolytic and anti-inflammatory therapeutics in a physiologically relevant in vitro environment.

Executive Summary

This compound is an ester prodrug that hydrolyzes into acetylsalicylic acid (aspirin) and guaiacol . While its systemic pharmacokinetics are well-documented, its direct interaction with the respiratory mucosa requires precise modeling to decouple its dual mechanisms: cyclooxygenase (COX) inhibition and mucus modulation.

Standard 2D submerged cultures fail to recapitulate the mucociliary escalator and air-liquid interface (ALI) necessary to assess this compound's expectorant properties. This guide details a protocol for using differentiated Air-Liquid Interface (ALI) cultures to validate this compound’s efficacy in reducing inflammation (IL-6/IL-8 suppression) and modulating mucus rheology (MUC5AC viscosity).

Scientific Rationale & Mechanism

The Prodrug Activation Hypothesis

In an ALI model, the metabolic competence of the epithelium is critical. This compound is inactive until hydrolyzed by intracellular or extracellular esterases.

  • Aspirin Component: Irreversibly inhibits COX-1/COX-2, reducing Prostaglandin E2 (PGE2) and downstream pro-inflammatory cytokines.

  • Guaiacol Component: Stimulates respiratory tract fluid secretion (reflexive and direct), reducing mucus viscosity and exhibiting antioxidant potential.[1][2]

Mechanism of Action Diagram

The following diagram illustrates the hydrolysis pathway and subsequent cellular effects within the airway epithelium.

Guacetisal_MOA This compound This compound (Prodrug) Esterases Epithelial Esterases (Intracellular/Mucosal) This compound->Esterases Hydrolysis Aspirin Acetylsalicylic Acid (Active Metabolite 1) Esterases->Aspirin Guaiacol Guaiacol (Active Metabolite 2) Esterases->Guaiacol COX COX-1 / COX-2 Inhibition Aspirin->COX Acetylation Mucus Mucus Hydration & Viscosity Reduction Guaiacol->Mucus Secretagogue Action Cytokines Reduced IL-6, IL-8 (Anti-inflammatory) COX->Cytokines Downstream Effect Clearance Enhanced Mucociliary Clearance Mucus->Clearance Physical Effect

Figure 1: Pharmacological activation of this compound in airway epithelium. The prodrug requires enzymatic cleavage to exert anti-inflammatory and mucolytic effects.

Experimental Protocol

Model Establishment (ALI Culture)

Objective: Generate a pseudostratified epithelium with functional cilia and mucus secretion.[3]

  • Cell Source: Primary Human Bronchial Epithelial Cells (HBECs) or Calu-3 (immortalized, high barrier function).

  • differentiation Time: 21–28 days at the air-liquid interface.

  • Quality Control (Day 0 of Experiment):

    • TEER: >500 Ω·cm² (indicates tight junction integrity).

    • Morphology: Visible cilia beating and mucus accumulation (microscopy).

Drug Preparation & Solubility

This compound is lipophilic. Proper solubilization is vital to prevent crystal precipitation on the delicate apical surface.

  • Stock Solution: Dissolve this compound in DMSO to 100 mM.

  • Working Solution: Dilute in ALI Maintenance Medium.

    • Max DMSO Concentration: 0.1% (v/v).[4]

    • Test Concentrations: 10 µM, 50 µM, 100 µM, 500 µM.

    • Vehicle Control: 0.1% DMSO in medium.

Treatment Regimens

Choose the regimen based on the clinical route being modeled.

Application RouteCompartmentClinical MimicVolume
Systemic BasolateralOral administration (absorption from blood)500–1000 µL
Topical ApicalAerosol/Inhalation therapy20–50 µL (Nebulized or thin film)
Experimental Workflow (Inflammation Model)

To test efficacy, the tissue must first be challenged to induce a disease state (e.g., COPD/Asthma phenotype).

  • Induction (Day 0): Apply LPS (10 µg/mL) apically or IL-13 (10 ng/mL) basolaterally to induce inflammation and goblet cell hyperplasia.

  • Treatment (Day 0 - Day 3): Co-treat with this compound (Basolateral). Refresh medium daily.

  • Harvest (Day 3): Collect apical wash (mucus), basolateral media (cytokines), and lyse cells (RNA/Protein).

Workflow Start Differentiation (Day -28 to 0) ALI Culture Establishment QC QC Check: TEER > 500 Ω·cm² Cilia Visualization Start->QC Induction Disease Induction (Day 0) + LPS (Inflammation) OR + IL-13 (Mucus Hypersecretion) QC->Induction Treatment This compound Treatment (Day 0-3) Basolateral (Systemic) or Apical (Local) Induction->Treatment Readout1 Endpoint 1: Barrier Function (TEER Monitoring) Treatment->Readout1 Readout2 Endpoint 2: Anti-inflammatory (ELISA: IL-6, IL-8, TNF-α) Treatment->Readout2 Readout3 Endpoint 3: Mucolytic Activity (Rheology, MUC5AC ELISA) Treatment->Readout3

Figure 2: Step-by-step experimental workflow for evaluating this compound efficacy in an inflammatory ALI model.

Key Assays & Expected Outcomes

Barrier Integrity (TEER)
  • Method: Measure Transepithelial Electrical Resistance using "chopstick" electrodes.

  • Expectation: this compound should maintain TEER relative to vehicle control. A significant drop (>20%) indicates cytotoxicity (membrane disruption by the salicylate).

Anti-Inflammatory Efficacy (Cytokine Profiling)
  • Target: IL-6, IL-8, TNF-α.

  • Method: Collect basolateral media. Analyze via ELISA or Multiplex Array.[5]

  • Hypothesis: LPS-induced tissues will show high IL-8. This compound treatment (via Aspirin metabolite) should dose-dependently reduce IL-8 secretion.

Mucolytic & Expectorant Activity[2][7]
  • Target: MUC5AC (major airway mucin) and Mucus Viscosity.

  • Method:

    • Wash: Perform a gentle apical wash with PBS (100 µL).

    • Quantification: ELISA for MUC5AC concentration.

    • Physical Property: If yield allows, use microrheology (particle tracking) to measure viscosity.

  • Hypothesis: Guaiacol metabolite should increase fluid secretion, lowering the solid content (%) of the mucus and reducing viscosity, facilitating wash removal.[1][2]

Metabolic Validation (Critical Step)

To prove the model is valid, you must confirm hydrolysis.

  • Method: LC-MS/MS analysis of the basolateral media and apical wash.

  • Target: Detection of Salicylic Acid and Guaiacol .[6]

  • Success Criteria: Disappearance of parent this compound and appearance of metabolites within 24 hours.

Data Presentation Template

Summarize your findings using the following structure for internal reports:

EndpointAssayControl (LPS Only)This compound (Low Dose)This compound (High Dose)Interpretation
Barrier TEER (Ω·cm²)600 ± 50580 ± 40550 ± 60No significant toxicity.
Inflammation IL-8 (pg/mL)1200 ± 150800 ± 100450 ± 50Dose-dependent anti-inflammatory effect.
Mucus MUC5AC (ng/mL)HighModerateLowReduction in mucin hypersecretion.
Metabolism HPLCProdrugMixedMetabolitesConfirmed esterase activity.

References

  • Carpinteri, F., & Carosi, M. (1981).[7] this compound in the treatment of acute and chronic bronchopneumopathy. Minerva Medica, 72(7), 347–353.[7] Link

  • Cerqua, R., et al. (1981).[6] The use of this compound in chronic obstructive bronchopneumopathy.[8] Controlled clinical study. Minerva Medica, 72(7), 355–362.[6] Link

  • Vizioli, A., Zamperini, D., & Ursaia, G. (1982).[9] Clinical trial of this compound in aged subjects with inflammatory diseases of the respiratory tract. La Clinica Terapeutica, 103(5), 527–533.[9] Link

  • Hiemstra, P. S., et al. (2019). Human lung epithelial cell cultures for analysis of inhaled toxicants: Lessons learned and future directions. Toxicology in Vitro, 61, 104594. (Context for ALI modeling). Link

  • Li, Y., et al. (2018). Guaiacol exerts anti-inflammatory effects on LPS-stimulated RAW 264.7 cells.[10] Molecular Medicine Reports, 17(2), 2695–2702. (Mechanism of Guaiacol).[2][11][9][12] Link

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Troubleshooting & Optimization

Technical Support Center: Guacetisal Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and researchers. It prioritizes actionable troubleshooting, mechanistic root-cause analysis, and yield-optimization protocols.[1]

Topic: Improving Yield & Purity in the Synthesis of Guacetisal (2-methoxyphenyl 2-acetyloxybenzoate) Ticket ID: GUA-SYN-OPT-2024 Support Level: Senior Application Scientist[1]

Diagnostic Overview: Why is your yield low?

Before altering your protocol, identify the failure mode. This compound synthesis is a balancing act between esterification efficiency and ester stability . The molecule contains two ester linkages: the target phenolic ester and the labile acetyl group derived from aspirin.

SymptomProbable CauseMechanism
Vinegar Smell Hydrolysis of Acetyl GroupThe acetyl group is labile.[1] Presence of moisture or strong nucleophiles (OH-) cleaves it, reverting this compound to Guaiacol Salicylate + Acetic Acid.[1]
Pink/Brown Product Guaiacol OxidationUnreacted Guaiacol oxidizes rapidly in air/basic conditions to form quinones.
Low Melting Point (< 70°C)Incomplete ReactionPresence of unreacted Guaiacol or Salicylic Acid impurities (eutectic depression).
Oily/Sticky Solid Solvent InclusionRecrystallization solvent (often MeOH/EtOH) trapped or transesterification occurred.

Core Synthesis Protocols

We recommend two distinct pathways. Method A is the "Gold Standard" for laboratory-scale high yield. Method B is the "Green Route" for scalability, avoiding thionyl chloride.

Method A: The Acid Chloride Route (High Yield / Lab Scale)

Principle: Activation of Acetylsalicylic acid (ASA) to Acetylsalicylyl chloride, followed by Schotten-Baumann esterification with Guaiacol. Target Yield: 85-92%

Step-by-Step Optimization:

  • Activation: Dissolve Acetylsalicylic acid (1.0 eq) in dry Toluene. Add Thionyl Chloride (1.2 eq) and a catalytic amount of DMF (0.05 eq).

    • Critical Control: Do not reflux excessively. Heat to 60°C for 2 hours. High temps degrade the acetyl group.

    • Validation: Monitor gas evolution (SO2/HCl). When cessation occurs, the reaction is complete.

  • Evaporation: Remove excess Thionyl Chloride under reduced pressure. Do not skip this. Residual SOCl2 will char the Guaiacol in the next step.

  • Coupling: Dissolve the crude acid chloride in dry DCM (Dichloromethane).

    • Add Guaiacol (1.05 eq) and Pyridine (1.2 eq) at 0°C .

    • Why Pyridine? It acts as both a base (HCl scavenger) and a nucleophilic catalyst (forming an active N-acylpyridinium intermediate).[1]

  • Workup: Wash with cold 5% NaHCO3 (removes unreacted acids) followed by 1M HCl (removes pyridine).

    • Yield Tip: Keep wash times short (<5 mins) and cold to prevent ester hydrolysis.

Method B: Direct Esterification (Industrial / Scalable)

Principle: Direct condensation using a coupling agent or acid catalysis. Target Yield: 75-85% (Lower raw material cost)

Step-by-Step Optimization:

  • Reagents: Salicylic acid (1.0 eq), Guaiacol (1.1 eq), DCC (Dicyclohexylcarbodiimide, 1.1 eq), and DMAP (catalytic).[1]

    • Note: This forms the Salicylic-Guaiacol ester first. You must then acetylate.[2]

    • Alternative (Direct this compound): Reacting Acetylsalicylic acid + Guaiacol directly is difficult due to steric hindrance on the Guaiacol ortho-methoxy group.

  • Acetylation Step: If starting from Salicylic acid, the intermediate (Guaiacol Salicylate) is reacted with Acetic Anhydride (1.5 eq) and catalytic H2SO4 or Pyridine.

Visualizing the Workflow & Troubleshooting Logic

The following diagram maps the decision process for yield improvement and impurity identification.

Guacetisal_Optimization Start Start: this compound Synthesis Method_Choice Select Method Start->Method_Choice Route_A Route A: Acid Chloride (High Yield/Lab) Method_Choice->Route_A Route_B Route B: Direct Esterification (Scalable/Green) Method_Choice->Route_B Step_A1 Activation: ASA + SOCl2 (Cat: DMF, Temp: 60°C) Route_A->Step_A1 Check_A1 Check: Is Acetyl group intact? Step_A1->Check_A1 Fail_A1 Failure: Deacetylation (Smell of Acetic Acid) Check_A1->Fail_A1 Temp > 70°C Step_A2 Coupling: + Guaiacol / Pyridine (Temp: 0°C -> RT) Check_A1->Step_A2 Temp < 65°C Workup Workup: Wash NaHCO3 / HCl Step_A2->Workup Step_B1 Coupling: Salicylic Acid + Guaiacol (DCC/DMAP) Route_B->Step_B1 Step_B2 Acetylation: + Acetic Anhydride Step_B1->Step_B2 Step_B2->Workup Recryst Recrystallization (Isopropanol or MeOH) Workup->Recryst Final_Check Product Analysis Recryst->Final_Check Success High Yield (>85%) White Crystals Final_Check->Success Pass Fail_Color Pink/Brown? (Guaiacol Oxidation) Final_Check->Fail_Color Air Exposure Fail_Yield Low Yield? (Hydrolysis during wash) Final_Check->Fail_Yield Warm/Long Wash

Caption: Logic flow for this compound synthesis, highlighting critical control points (yellow) and failure modes (red) for both Acid Chloride and Direct Esterification routes.

Troubleshooting Q&A (FAQs)

Q1: My product has a persistent pink hue even after recrystallization. How do I remove it? A: The pink color indicates Guaiacol oxidation products (quinones).

  • The Fix: Add a small amount of Sodium Metabisulfite or Ascorbic Acid during the aqueous workup phase. This reduces the colored quinones back to colorless phenols, which are then soluble in the aqueous layer.

  • Prevention: Perform the coupling reaction under an inert atmosphere (Nitrogen or Argon). Guaiacol is air-sensitive in basic conditions (e.g., presence of Pyridine).[1]

Q2: I am seeing two spots on my TLC plate. One is this compound, what is the other? A: The second spot is likely Guaiacol Salicylate (de-acetylated product).

  • Cause: This usually happens during the workup. If your NaHCO3 wash is too vigorous or lasts too long, the base hydrolyzes the acetyl ester (which is more labile than the phenolic ester).

  • Protocol Adjustment: Use cold (0-5°C) wash solutions.[1] Do not let the organic layer sit in contact with the basic aqueous layer. Separate immediately.

Q3: Can I use Methanol for recrystallization? A: Yes, but with caution.

  • Risk: Transesterification. If you boil this compound in Methanol for too long, you may form Methyl Salicylate (Oil of Wintergreen) and release Guaiacol.

  • Recommendation: Use Isopropanol (IPA) . It is less nucleophilic than methanol and less likely to cause transesterification. If using Methanol, keep the heating time to the absolute minimum required to dissolve the solid.

Q4: Why is my yield dropping when I scale up from 5g to 100g? A: Heat transfer issues during the Acid Chloride formation.

  • Explanation: The reaction of ASA with Thionyl Chloride is endothermic, but the subsequent quenching or coupling is highly exothermic. In larger batches, if the temperature spikes above 65°C, the acetyl group thermally degrades.

  • The Fix: Implement strict internal temperature monitoring. Add reagents dropwise to maintain T < 60°C.

Data Summary: Solvent & Catalyst Effects[3]

ParameterRecommendationReason / Causality
Reaction Solvent Dichloromethane (DCM) Excellent solubility for reactants; low boiling point allows easy removal without thermal stress on the product.[1]
Catalyst (Route A) DMF (0.05 eq) Acts as a Vilsmeier-Haack type intermediate with SOCl2, drastically speeding up acid chloride formation at lower temps.[1]
Base (Route A) Pyridine Optimal pKa (5.2) to scavenge HCl without hydrolyzing the ester. Stronger bases (TEA) can cause side reactions.
Recryst. Solvent Isopropanol Balances solubility/yield.[3] Methanol risks transesterification; Hexane traps impurities.

References

  • Industrial Preparation of this compound. Patent CN103102271A. (2013). "Industrialized preparation method of this compound."

  • Mechanisms of Ester Hydrolysis. LibreTexts Chemistry. (2021).[4][5] "Synthesis of Aspirin Lab Procedure." (Provides foundational data on acetyl group lability).

  • Crystal Structure and Stability. Acta Crystallographica. (2011).[6] "4-Allyl-2-methoxyphenyl 2-acetoxybenzoate."[1][6] (Structural analogs and stability data).

  • Reaction Yield Prediction & Optimization. National Institutes of Health (PMC). (2022).[5] "Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning."

Sources

Technical Support Center: Guacetisal Formulation & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Stabilization of Guaiacol Acetylsalicylate (Guacetisal) in Solid Dosage Forms Ticket Priority: High (Hydrolytic Susceptibility)

Executive Summary: The Stability Paradox

This compound is a double-ester prodrug combining Acetylsalicylic Acid (Aspirin) and Guaiacol . Its therapeutic value lies in its ability to release both an analgesic/anti-inflammatory and an expectorant.[1] However, its chemical structure presents a unique stability challenge: it possesses two ester linkages susceptible to hydrolysis.

This guide addresses the three most common failure modes reported by formulation scientists:

  • Rapid increase in Salicylic Acid impurities (Hydrolysis).

  • Discoloration/Odor (Oxidation and Guaiacol release).

  • Dissolution failure due to excipient incompatibility.

Module 1: Chemical Stability & Degradation Pathways

User Question: "We are seeing ghost peaks and a vinegar-like odor in our stability samples at 40°C/75% RH. What is the mechanism?"

Technical Insight: The "vinegar" odor is acetic acid, a byproduct of the secondary hydrolysis of the aspirin moiety. This compound degrades via a cascade hydrolysis. Unlike simple esters, this compound degradation is often autocatalytic; the Salicylic Acid generated lowers the micro-environmental pH, further accelerating hydrolysis.

Mechanism Visualization

The following diagram illustrates the degradation cascade you must prevent.

Guacetisal_Degradation This compound This compound (Intact Prodrug) Intermediate Hydrolysis Event 1 (Primary Ester Cleavage) This compound->Intermediate Water Moisture / High pH Water->Intermediate Guaiacol Guaiacol (Expectorant) *Odor/Discoloration Risk* Intermediate->Guaiacol Aspirin Acetylsalicylic Acid (ASA) Intermediate->Aspirin Secondary Hydrolysis Event 2 (Secondary Cleavage) Aspirin->Secondary Salicylic Salicylic Acid (Major Impurity) Secondary->Salicylic Acetic Acetic Acid (Vinegar Odor) Secondary->Acetic

Figure 1: The cascade hydrolysis of this compound. Note that moisture triggers the release of Guaiacol (oxidation risk) and Aspirin, which further degrades into Salicylic Acid.

Module 2: Excipient Compatibility & Selection

User Question: "Can we use Magnesium Stearate as a lubricant? It works well for flow, but our assay is dropping."

Technical Insight: Do NOT use Magnesium Stearate. Magnesium Stearate is alkaline and often contains magnesium oxide impurities. In the presence of trace moisture, it creates an alkaline micro-environment that catalyzes ester hydrolysis (saponification). Furthermore, metal cations (


) can complex with the salicylate moiety, causing discoloration.
Excipient Decision Matrix
Excipient ClassRecommended MaterialRisk Material (Avoid)Mechanistic Rationale
Diluent Anhydrous Lactose or Mannitol (SD) Microcrystalline Cellulose (MCC), StarchMCC and Starch contain high equilibrium moisture (~5-8%). This compound requires

.
Lubricant Stearic Acid or Hydrogenated Castor Oil Magnesium Stearate, Sodium Stearyl FumarateAlkaline lubricants catalyze ester hydrolysis. Stearic acid provides an acidic/neutral micro-environment.
Disintegrant Crospovidone (dried) Sodium Starch GlycolateCrospovidone is non-ionic. Ionic disintegrants may facilitate moisture uptake or pH shifts.
Glidant Colloidal Silicon Dioxide (Hydrophobic) Standard SilicaHydrophobic grades (e.g., Aerosil R972) repel moisture from the granule surface.
Module 3: Processing Protocols (The "No-Water" Rule)

User Question: "Our wet granulation tablets are failing hardness and stability. Should we switch binders?"

Technical Insight: The failure is likely not the binder, but the process. Wet granulation introduces water and heat—the two enemies of this compound. Even with drying, bound moisture remains trapped inside the granule, initiating hydrolysis during shelf-life.

Recommended Workflow: Direct Compression (DC) or Dry Granulation [2]

Protocol: Anhydrous Dry Granulation (Roller Compaction)

  • Pre-Blending (15 mins):

    • Load this compound (screened through #40 mesh) and Anhydrous Lactose (DC grade) into a V-blender.

    • Critical Control: Ensure relative humidity in the suite is <40% RH.

  • Lubrication 1 (5 mins):

    • Add 0.5% Stearic Acid (micronized). Blend.

  • Compaction:

    • Pass through a Roller Compactor.

    • Target: Solid Fraction 0.6–0.7. Avoid excessive pressure which generates local heat.

  • Milling:

    • Oscillating granulator with a 1.0 mm screen.

  • Final Blending (10 mins):

    • Add remaining Stearic Acid (1.0%) and Hydrophobic Colloidal Silica (0.5%).

  • Compression:

    • Compress at low humidity.

    • Packaging: Immediate packaging in Alu/Alu blisters or HDPE bottles with silica gel canisters.

Module 4: Analytical Troubleshooting

User Question: "We are detecting a peak at RRT 0.85 that grows over time. Is this a process impurity?"

Technical Insight: If the peak correlates with the smell of smoke or medicine, it is likely Guaiacol .

  • Guaiacol is volatile and difficult to quantify if your HPLC column temperature is too high or if the sample preparation generates heat.

  • Salicylic Acid is the terminal degradation product.

Diagnostic Logic Tree

Troubleshooting_Logic Problem Stability Failure detected Check_Impurity Identify Major Impurity Problem->Check_Impurity Path_A High Salicylic Acid Check_Impurity->Path_A Path_B High Guaiacol / Unknown Peak Check_Impurity->Path_B Action_A1 Check Water Activity (Aw) Must be < 0.2 Path_A->Action_A1 Action_B1 Check Packaging Integrity Guaiacol is volatile Path_B->Action_B1 Action_B2 Check HPLC Temp Ensure Column < 30°C Path_B->Action_B2 Action_A2 Check Lubricant Is Mg-Stearate present? Action_A1->Action_A2

Figure 2: Diagnostic workflow for identifying the root cause of stability failures.

References
  • Moriarty, L. M., et al. (2008).[3] Discovery of a true aspirin prodrug. European Journal of Medicinal Chemistry. (Discusses the hydrolysis kinetics of aspirin esters and the structural vulnerability of the salicylate linkage). 3[4][5][6][7]

  • Waterman, K. C., et al. (2002). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology.[8] (Foundational text on ester hydrolysis mechanisms and the role of excipient pH).

  • Tita, B., et al. (2011). Compatibility of Acetylsalicylic Acid with Pharmaceutical Excipients. Journal of Thermal Analysis and Calorimetry. (Establishes the incompatibility of aspirin-derivatives with Magnesium Stearate and Povidone). 8[4][5][6][7]

  • PubChem. this compound Compound Summary. (Verification of chemical structure and breakdown products: Guaiacol and Acetylsalicylic Acid). 9[4][5][6][7]

  • Crowley, P., & Martini, L. G. (2001). Excipients for Pharmaceutical Formulation. (Guidance on selecting anhydrous lactose and hydrophobic silica for moisture-sensitive drugs).

Sources

Technical Support Center: Guacetisal Degradation Product Identification by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of Guacetisal and its degradation products. As drug development professionals, ensuring the stability and purity of active pharmaceutical ingredients (APIs) is paramount. This compound, an ester of acetylsalicylic acid and guaiacol, presents a unique analytical challenge due to its susceptibility to hydrolysis. This guide provides practical, in-depth answers to common questions encountered during the development of stability-indicating methods using Liquid Chromatography-Mass Spectrometry (LC-MS).

Section 1: Foundational Knowledge - this compound and its Stability Profile

Q1: What is this compound and why is the study of its degradation critical?

A: this compound (2-methoxyphenyl 2-acetoxybenzoate) is an anti-inflammatory and balsamic agent.[1][2] Chemically, it is a dual-ester compound formed from acetylsalicylic acid (aspirin) and guaiacol.[2] The presence of two ester linkages makes the molecule susceptible to degradation, primarily through hydrolysis.

Studying its degradation is critical for several reasons rooted in drug safety and efficacy:

  • Patient Safety: Degradation products can have different pharmacological or toxicological profiles than the parent drug.[3][4] Identifying and controlling these impurities is a regulatory requirement to ensure patient safety.

  • Product Efficacy: The degradation of this compound into less active or inactive compounds reduces the effective dose the patient receives, potentially compromising therapeutic outcomes.[3]

  • Method Specificity: Regulatory bodies like the ICH require that analytical methods used for stability testing are "stability-indicating."[5] This means the method must be able to accurately measure the active ingredient without interference from degradation products, excipients, or other impurities.[6] A forced degradation study is the primary way to demonstrate this specificity.[7]

Q2: What are the most probable degradation pathways for this compound?

A: Given its structure, this compound is most susceptible to hydrolysis at its two ester bonds. The degradation can proceed through a stepwise process, leading to several key products. The primary pathway involves the cleavage of the ester linking the salicylate and guaiacol moieties, followed by the deacetylation of the resulting acetylsalicylic acid.

The expected degradation products are:

  • Acetylsalicylic Acid (Aspirin) & Guaiacol: The first hydrolytic cleavage.

  • Salicylic Acid & Guaiacol: If acetylsalicylic acid further degrades.

  • Acetic Acid: A small molecule byproduct of deacetylation.

Understanding this pathway is the cornerstone of designing your analytical method, as you must ensure the chromatographic separation of the parent drug from all these potential degradants.

G cluster_0 Primary Degradation Pathway of this compound This compound This compound (C16H14O5) MW: 286.28 g/mol aspirin Acetylsalicylic Acid (Aspirin) (C9H8O4) This compound->aspirin  Hydrolysis (Step 1) guaiacol Guaiacol (C7H8O2) This compound->guaiacol  Hydrolysis (Step 1) salicylic_acid Salicylic Acid (C7H6O3) aspirin->salicylic_acid  Hydrolysis (Step 2) acetic_acid Acetic Acid (C2H4O2) aspirin->acetic_acid  Hydrolysis (Step 2) G cluster_1 Degradant Identification Workflow start 1. Compare Chromatograms (Stressed vs. Control) find_peaks 2. Identify New Peaks Present only in stressed sample start->find_peaks extract_ion 3. Extract Ion Chromatogram (EIC) Use theoretical m/z of [M-H]⁻ (e.g., Salicylic Acid: 137.0244) find_peaks->extract_ion confirm_mass 4. Confirm Mass Accuracy Does measured mass match theoretical mass (< 5 ppm error)? extract_ion->confirm_mass acquire_msms 5. Acquire MS/MS Spectrum Fragment the precursor ion (m/z 137.02) confirm_mass->acquire_msms interpret_msms 6. Interpret Fragmentation Compare fragments to known patterns or databases (e.g., loss of CO2 -> m/z 93.03) acquire_msms->interpret_msms confirm_id 7. Confirm with Standard Inject authentic Salicylic Acid standard. Do RT and MS/MS match? interpret_msms->confirm_id

Caption: Step-by-step workflow for identifying degradation products.
Table 3: Theoretical Masses of this compound and Key Degradants (for ESI-)
CompoundChemical FormulaExact Mass[M-H]⁻ m/z
This compoundC₁₆H₁₄O₅286.0841285.0768
Acetylsalicylic AcidC₉H₈O₄180.0423179.0350
Salicylic AcidC₇H₆O₃138.0317137.0244
GuaiacolC₇H₈O₂124.0524123.0451
Q9: How can MS/MS fragmentation confirm the structure of Salicylic Acid?

A: The fragmentation pattern provides definitive structural information. For Salicylic Acid, the precursor ion in negative mode is [M-H]⁻ at m/z 137.02. When this ion is fragmented, it readily loses the carboxylic acid group as carbon dioxide (CO₂), which has a mass of 44 Da.

  • Precursor Ion: m/z 137.02

  • Fragmentation Event: Neutral loss of CO₂ (43.9898 Da)

  • Product Ion: m/z 93.03 (the phenoxide ion)

Observing this specific transition (137.02 -> 93.03) is strong evidence for the presence of Salicylic Acid. [8]This is a characteristic fragmentation for salicylic acid and its derivatives.

Section 5: Troubleshooting Common Experimental Issues

Q10: My stress conditions aren't producing any degradation. What should I do?

A: If you observe less than 5% degradation, your stress conditions are too mild. Systematically increase the severity:

  • Hydrolysis: Increase the temperature from 60°C to 80°C. If still no degradation, increase the acid/base concentration from 0.1 M to 1.0 M. [9]* Oxidation: Increase the concentration of H₂O₂ from 3% to 10%, or gently heat the reaction.

  • Thermal/Photo: Increase the duration of exposure.

Q11: The degradation is too fast and I only see the final products. How can I detect intermediates like Acetylsalicylic Acid?

A: This is common in base hydrolysis. To capture transient intermediates, you need to "slow down" the reaction:

  • Reduce Temperature: Perform the hydrolysis at a lower temperature (e.g., 4°C or room temperature instead of elevated heat).

  • Reduce Time: Sample at much earlier time points (e.g., 5, 15, 30, and 60 minutes).

  • Reduce Stressor Concentration: Use a more dilute base (e.g., 0.01 M NaOH).

Q12: My mass balance is poor (Assay of Parent + Sum of Impurities ≠ ~100%). What are the likely causes?

A: Mass balance is a critical part of a forced degradation study, confirming that all degradation products have been accounted for. [10]Poor mass balance can be caused by:

  • Non-UV Active Degradants: Some degradation products may lack a chromophore and are thus invisible to the UV detector. This is a key advantage of using a mass spectrometer, which can detect compounds regardless of their optical properties.

  • Volatile Degradants: Small byproducts like acetic acid or highly volatile compounds may be lost during sample preparation and not detected.

  • Precipitation: Degradation products may be insoluble in the sample diluent and precipitate out of solution.

  • Different Response Factors: The UV response factor of the degradants can be significantly different from the parent compound. When using UV for quantification, this can lead to inaccurate calculations. Quantification using MS with appropriate standards is more reliable.

Protocol Example: Forced Acid Hydrolysis of this compound

  • Stock Solution Preparation: Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Control Sample: Transfer 1 mL of the stock solution to a 10 mL volumetric flask. Add 5 mL of a 50:50 mixture of water and acetonitrile. Dilute to the mark with the same mixture. This is your t=0 control.

  • Stress Sample Preparation: Transfer 1 mL of the stock solution to a 10 mL volumetric flask. Add 5 mL of 0.2 M HCl (achieving a final concentration of 0.1 M HCl).

  • Incubation: Cap the flask and place it in a water bath or oven set to 60°C.

  • Time Point Sampling: After 4 hours, remove the flask and allow it to cool to room temperature.

  • Neutralization: Carefully add 5 mL of 0.2 M NaOH to neutralize the acid. This step is crucial to stop the degradation reaction. [4]7. Final Dilution: Dilute the neutralized sample to the 10 mL mark with a 50:50 water:acetonitrile mixture.

  • Analysis: Immediately analyze the control and stressed/neutralized samples by LC-MS using the developed stability-indicating method.

References

  • Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]

  • Deattu, N., et al. (2013). LC and LC-MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Prajapati, Y. K., et al. (2023). Stability indicating UPLC-MS/MS method for quantification and identification of cefepime and its degradants in API. Journal of Applied Pharmaceutical Science. [Link]

  • Protasiuk, E., & Olejnik, M. (2018). Determination of Salicylic Acid in Feed Using LC-MS/MS. Journal of Veterinary Research. [Link]

  • ResearchGate. (2023). Stability indicating UPLC-MS/MS method for quantification and identification of cefepime and its degradants in API. ResearchGate. [Link]

  • Vizioli, A., Zamperini, D., & Ursaia, G. (1982). [Clinical trial of this compound in aged subjects with inflammatory diseases of the respiratory tract]. La Clinica Terapeutica. [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]

  • ResearchGate. (2018). Determination of salicylic acid in feed using LC-MS/MS. ResearchGate. [Link]

  • MDPI. (2022). Metabolomics Research in Periodontal Disease by Mass Spectrometry. MDPI. [Link]

  • Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Baerts, M., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Wikipedia. (2025). This compound. Wikipedia. [Link]

  • El-Kimary, E. R., et al. (2017). Validated stability indicating RP-HPLC method for determination of paracetamol, methocarbamol and their related substances. RSC Advances. [Link]

  • National Center for Biotechnology Information. (2018). Determination of Salicylic Acid in Feed Using LC-MS/MS. PubMed Central. [Link]

  • Singh, S., et al. (2020). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. Research in Pharmaceutical Sciences. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Journal of Applied Pharmaceutical Science. (2023). Stability indicating UPLC-MS/MS method for quantification and identification of cefepime and its degradants in API. Journal of Applied Pharmaceutical Science. [Link]

  • YouTube. (2021). Pharmaceutical Impurity Characterisation – Strategies for Success. YouTube. [Link]

  • National Center for Biotechnology Information. (2022). Application of different quantitative analytical techniques for estimation of aspirin and omeprazole in pharmaceutical preparation. PubMed Central. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Chromatography Online. (2024). LC–QTOF-MS Identifies Degradation Products and Process-Related Substances of Brivaracetam. Chromatography Online. [Link]

  • Kumar, A., et al. (2018). A stability-indicating QTRAP LC-MS/MS method for identification and structural characterization of degradation products of indapamide. RSC Advances. [Link]

  • Görög, S. (2000). Chemical and analytical characterization of related organic impurities in drugs. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Horvat, M., et al. (2016). Robust and sensitive LC/MS-MS method for simultaneous detection of acetylsalicylic acid and salicylic acid in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • MDPI. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. [Link]

  • National Center for Biotechnology Information. (2020). Gas Chromatography–Mass Spectrometry-Based Cerebrospinal Fluid Metabolomics to Reveal the Protection of Coptisine against Transient Focal Cerebral Ischemia–Reperfusion Injury via Anti-Inflammation and Antioxidant. PubMed Central. [Link]

  • ResearchGate. (2016). Methods for qualitative analysis of cefazolin sodium raw material and pharmaceutical product. ResearchGate. [Link]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave. [Link]

  • Kalidindi, N., et al. (2024). Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. International Journal of Pharmaceutical Research & Allied Sciences. [Link]

  • Farmacia Journal. (2011). HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS. Farmacia Journal. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012). stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI. [Link]

  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2022). A Novel Analytical Method for the Determination of Residual Solvents in Mesalamine Delayed Release Tablets by GC-HS Method. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Scientific Research Publishing. (2020). Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. Scientific Research Publishing. [Link]

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Technical Support Center: High-Resolution HPLC of Guacetisal & Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers optimizing the HPLC separation of Guacetisal (2-methoxyphenyl 2-acetoxybenzoate) and its primary metabolites, Salicylic Acid and Guaiacol .

Current Status: Operational Topic: Method Development, Resolution Enhancement, and Stability Troubleshooting Support Level: Tier 3 (Senior Application Scientist)

The Challenge: Chemical Context

This compound is an ester prodrug combining Acetylsalicylic Acid (Aspirin) and Guaiacol .[1] Its analysis is complicated by two factors:

  • Chemical Instability: The ester linkage is susceptible to hydrolysis, spontaneously generating metabolites (Salicylic Acid and Guaiacol) during sample preparation or even on-column.

  • Diverse Polarity: You are separating a neutral, hydrophobic ester (this compound) alongside a weak acid (Salicylic Acid, pKa ~2.97) and a phenol (Guaiacol, pKa ~9.98).

Method Development & Optimization (The "Architect" Phase)

Q: Which stationary phase provides the best selectivity for this ternary mixture?

Recommendation: Use a C18 (Octadecyl) column with high carbon load (>15%) or a Phenyl-Hexyl column.

  • The "Why" (Causality):

    • C18: Provides the necessary hydrophobic retention to separate the non-polar parent drug (this compound) from the more polar metabolites.

    • Phenyl-Hexyl: Offers alternative selectivity (pi-pi interactions). Since all three compounds contain aromatic rings, a Phenyl phase can resolve Guaiacol and Salicylic Acid based on their electron density differences if C18 fails to separate them.

Q: How do I optimize the Mobile Phase pH?

Critical Rule: The pH must be maintained between 2.5 and 3.0 .

  • The "Why" (Causality):

    • Salicylic Acid (pKa ~2.97): At pH > 4.0, Salicylic Acid ionizes (becomes salicylate). Ionized species elute near the void volume (t0) and exhibit severe peak tailing due to secondary interactions with residual silanols on the column.

    • Suppression: Maintaining pH ~2.8 keeps Salicylic Acid in its protonated (neutral) form, increasing its retention and sharpening the peak shape.

    • Stability: this compound hydrolysis is acid-catalyzed but is relatively slower at pH 3.0 compared to extremely acidic (pH < 1) or alkaline conditions.

Workflow Visualization: Method Development Decision Tree

MethodDevelopment Start START: Method Development ColSelect 1. Column Selection Start->ColSelect C18 C18 Column (Standard Hydrophobicity) ColSelect->C18 Primary Choice Phenyl Phenyl-Hexyl Column (Pi-Pi Selectivity) ColSelect->Phenyl If Co-elution persists MobilePhase 2. Mobile Phase pH pH_Low pH 2.5 - 3.0 (Phosphate Buffer) MobilePhase->pH_Low Correct pH_High pH > 4.0 MobilePhase->pH_High Avoid CheckRes Check Resolution (Rs) CheckRes->Phenyl Rs < 1.5 (Guaiacol/SA overlap) Result_Good Sharp Peaks Stable Retention CheckRes->Result_Good Rs > 2.0 C18->MobilePhase Phenyl->MobilePhase pH_Low->CheckRes Result_Bad Tailing (Salicylic Acid) Early Elution pH_High->Result_Bad

Caption: Decision logic for selecting stationary phase and mobile phase conditions to ensure separation of this compound and its acidic metabolites.

Troubleshooting Resolution Issues (The "Mechanic" Phase)

Q: I see "Ghost Peaks" or a rising baseline between peaks. What is happening?

Diagnosis: On-Column Hydrolysis. this compound is degrading during the chromatographic run. This often happens if the column temperature is too high or the run time is too long in an aqueous environment.

The Fix:

  • Lower Column Temperature: Reduce from 30-40°C to 20-25°C .

  • Adjust Solvent: Ensure the sample diluent matches the mobile phase but contains a higher ratio of organic solvent (Acetonitrile) to stabilize the ester prior to injection.

Q: Salicylic Acid shows severe tailing (As > 1.5). How do I fix this?

Diagnosis: Secondary Silanol Interactions. Even at low pH, some accessible silanols on the silica support can interact with the carboxyl group of Salicylic Acid.

The Fix:

  • Buffer Concentration: Increase Phosphate buffer concentration to 25-50 mM to mask silanol sites.

  • End-Capping: Ensure you are using a fully end-capped column (e.g., "ODS-2" or "Eclipse Plus").

  • Modifier: Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites), though modern columns rarely require this.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Co-elution of Guaiacol & Salicylic Acid Similar hydrophobicity on C18.Switch to Phenyl-Hexyl column or decrease % Organic in isocratic hold.
Peak Tailing (Salicylic Acid) Silanol interactions; pH too high.Lower pH to 2.8 ; Increase buffer strength to 50mM.
This compound Peak Area Decreasing Hydrolysis in autosampler.Cool autosampler to 4°C ; Prepare samples in anhydrous Acetonitrile.
Broad this compound Peak Low solubility in mobile phase.Use a Gradient method (start low organic, ramp to 90% organic).

Sample Preparation & Stability (The "Pre-Work")

Q: How do I prevent degradation before injection?

This compound will hydrolyze in water. The metabolic pathway below illustrates what happens if sample prep is mishandled.

Metabolic/Degradation Pathway[2]

Degradation This compound This compound (Parent Drug) Intermed Hydrolysis Intermediate This compound->Intermed + H2O / Esterase SA Salicylic Acid (Metabolite 1) Intermed->SA GUA Guaiacol (Metabolite 2) Intermed->GUA

Caption: Hydrolysis pathway of this compound yielding Salicylic Acid and Guaiacol. This reaction accelerates in aqueous media and heat.

Protocol:

  • Solvent: Dissolve stock standards in 100% Acetonitrile or Methanol . Avoid water in the stock solution.

  • Dilution: Perform final dilution with Mobile Phase immediately before injection.

  • Temperature: Keep autosampler at 4°C .

Standard Operating Procedure (SOP) Summary

For a robust separation, configure your HPLC system as follows:

  • Column: C18, 5 µm, 150 x 4.6 mm (e.g., Agilent Zorbax or Phenomenex Luna).

  • Mobile Phase A: 25 mM Potassium Phosphate Buffer (adjusted to pH 2.8 with Orthophosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic (e.g., 50:50 A:B) or Gradient (if separating from plasma matrix).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 275 nm (Optimal for Salicylates).

  • Injection Volume: 10-20 µL.

References

  • Simultaneous Determination of Guaifenesin, Salbutamol Sulfate and Guaiacol (HPLC) . Journal of Chromatographic Science. (2021). Describes C18/CN column usage and phosphate buffer (pH 3.7) for similar ternary mixtures.

  • Simultaneous HPLC assay of acetylsalicylic acid and salicylic acid . PubMed. Highlights the necessity of acidic mobile phase (pH ~2.5) to suppress salicylic acid ionization.

  • This compound Structure and Properties . PubChem. Provides chemical structure (Ester) and stability context.

  • HPLC Troubleshooting Guide: Peak Tailing . Agilent Technologies. Technical explanation of silanol interactions and pH control for acidic analytes.

Sources

Technical Support Hub: Guacetisal Solubility & Stability in In Vitro Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

Welcome to the technical support center for Guacetisal (Guaiacol acetylsalicylate). Researchers frequently report precipitation ("crashing out") when introducing this compound stock solutions into aqueous cell culture media.[1]

The Core Challenge: this compound presents a dual-threat in vitro:

  • High Lipophilicity: It has poor aqueous solubility, leading to immediate precipitation upon dilution.[1]

  • Hydrolytic Instability: As an ester prodrug, it is susceptible to hydrolysis, breaking down into Guaiacol and Salicylic Acid/Acetylsalicylic Acid.[1] This degradation is accelerated by moisture in stock solutions and esterases in serum-containing media.[1]

This guide provides validated protocols to solubilize this compound while maintaining its chemical integrity.

The Physics of Precipitation (Root Cause Analysis)

To solve the problem, we must understand the mechanism.[1] When a hydrophobic compound dissolved in a water-miscible solvent (like DMSO) is added to media, a "Solvent Shock" occurs.[1]

Mechanism of Action[2]
  • The Shock: DMSO diffuses into the water phase almost instantly.[1]

  • The Lag: The heavy, hydrophobic this compound molecules are left behind in a local zone of supersaturation.[1]

  • Nucleation: Without the solvent shield, this compound molecules aggregate, forming micro-crystals (nucleation) that grow into visible precipitate.[1]

Physicochemical Profile
PropertyValueImplication for Cell Culture
Chemical Structure 2-Methoxyphenyl 2-acetoxybenzoateEster linkage is the weak point for stability.[1]
LogP (Est.) ~2.5 - 3.0Moderate-High Lipophilicity.[1] Requires organic co-solvent or carrier protein.[1]
Water Solubility Very Low (< 0.1 mg/mL)Cannot be dissolved directly in media.[1]
Hydrolysis Risk HighStock solutions must be anhydrous; media half-life is limited.[1]

Visualizing the Pathway

The following diagram illustrates the difference between a "Crash-out" event and a successful "Solubilization" pathway.

Guacetisal_Solubility cluster_fail Path A: Rapid Addition (Failure) cluster_success Path B: Controlled Delivery (Success) Stock This compound Stock (100% DMSO) Shock Solvent Shock (DMSO leaves drug) Stock->Shock Bolus Addn Carrier Carrier Interaction (Albumin/Cyclodextrin) Stock->Carrier Drop-wise + Vortex Media Aqueous Media (RPMI/DMEM) Media->Carrier Serum Proteins Precip Precipitation (Bioavailability = 0%) Shock->Precip Nucleation Soluble Stable Micro-Emulsion (Bioavailable) Carrier->Soluble Equilibrium

Figure 1: Mechanism of precipitation vs. successful solubilization.[1] Path A represents the common error of rapid addition; Path B represents the carrier-assisted protocol.

Validated Protocols

Protocol A: Preparation of Stable Stock Solutions

Goal: Prevent pre-experimental hydrolysis.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide).[1]

    • Why? Standard DMSO is hygroscopic (absorbs water from air).[1] Even trace water (0.1%) can hydrolyze the ester bond of this compound during storage [1].[1]

  • Concentration: Prepare a 50 mM or 100 mM master stock.

    • Avoid: Concentrations >200 mM, which increase the risk of "crashing out" upon dilution.[1]

  • Storage: Aliquot into single-use amber vials. Store at -20°C with desiccant.

    • Note: Avoid repeated freeze-thaw cycles.[1]

Protocol B: The "Drop-Wise" Dilution Method (Serum-Free)

Goal: Minimize local supersaturation during addition.[1]

Materials:

  • This compound Stock (warm to RT)

  • Culture Media (Pre-warmed to 37°C)[1]

  • Vortex mixer

Steps:

  • Pre-warm Media: Cold media drastically reduces solubility.[1] Ensure media is at 37°C.

  • Vortexing: Set the tube of media on a vortex mixer at medium speed.

  • Injection: While the media is swirling, inject the DMSO stock drop-wise into the center of the vortex.[1]

    • Crucial: Do not touch the side of the tube with the pipette tip.[1]

  • Limit DMSO: Ensure final DMSO concentration is ≤ 0.5% (v/v).

    • Example: Add 5 µL of stock to 1 mL of media.

Protocol C: The "Serum Rescue" Method (Recommended)

Goal: Use albumin as a molecular chaperone.

If your experimental design permits, use media containing Fetal Bovine Serum (FBS) or BSA.[1] Albumin has high affinity binding sites for lipophilic drugs, effectively preventing precipitation [2].[1]

  • Prepare media with 10% FBS .[1]

  • Add this compound stock to the serum-containing media using the Drop-Wise method (Protocol B).[1]

  • Incubate at 37°C for 15 minutes before adding to cells to allow drug-protein equilibrium.

Troubleshooting & FAQs

Q1: I see crystals forming after 24 hours. Why?

A: This is likely hydrolytic precipitation or saturation.[1]

  • Scenario A (Hydrolysis): this compound hydrolyzes into Salicylic Acid and Guaiacol.[1] While Guaiacol is liquid/oily, Salicylic Acid has limited solubility and may crystallize if the pH drops.[1]

  • Scenario B (Saturation): You exceeded the thermodynamic solubility limit.[1]

  • Fix: Refresh media every 12-24 hours. This compound is a prodrug; long incubations measure the metabolite, not the parent compound.[1]

Q2: Can I use Ethanol instead of DMSO?

A: Yes, but with caution.

  • Pros: Ethanol is less toxic to some sensitive primary cells.[1]

  • Cons: Ethanol evaporates rapidly, potentially changing the concentration during handling.[1] It also has a lower boiling point, which can cause "pop" precipitation when added to warm media.[1]

  • Recommendation: DMSO is preferred for reproducibility.[1]

Q3: My stock solution turned yellow. Is it safe to use?

A: No. Discard it.

  • Reason: Yellowing often indicates oxidation of the Guaiacol moiety or hydrolysis products [3].[1] This usually happens if the DMSO was not anhydrous or the vial was left open.[1]

Q4: How do I filter-sterilize the drug solution?

A: Do not filter the aqueous dilution.

  • Risk: Lipophilic drugs bind avidly to membrane filters (Nylon, PES, PVDF), removing the drug from the solution.[1]

  • Correct Method: Filter-sterilize the DMSO stock using a chemically resistant PTFE (Teflon) filter, then add aseptically to sterile media.[1]

Experimental Workflow Diagram

Workflow cluster_dilution Dilution Phase Start Start: this compound Powder Solvent Dissolve in Anhydrous DMSO (Max 100mM) Start->Solvent Check Check Clarity (Must be clear/colorless) Solvent->Check Warm Pre-warm Media to 37°C (Critical Step) Check->Warm Add Add Stock Drop-wise while Vortexing Warm->Add Inspect Microscopic Inspection (Check for crystals) Add->Inspect Inspect->Solvent Crystals Visible (Restart/Lower Conc) Cells Add to Cells Inspect->Cells No Crystals

Figure 2: Step-by-step decision tree for preparing this compound treatments.

References

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1] Link

  • Cayman Chemical. (2022).[1][2] Guaiacol Product Information & Stability Data. Cayman Chemical Technical Data Sheet. Link

  • PubChem. (2025).[1][3] Dimethyl Sulfoxide: Physical Properties and Solubility. National Library of Medicine.[1] Link[1]

Sources

Technical Support Center: Optimizing Guacetisal Recovery in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The Core Issue: Low recovery of Guacetisal (2-methoxyphenyl 2-acetoxybenzoate) is rarely due to poor extraction efficiency alone.[1] In 90% of cases, the "missing" compound has degraded ex vivo before it even reaches the column.

Molecule Profile: this compound is a double-ester prodrug combining Guaiacol and Acetylsalicylic Acid (Aspirin).[1]

  • Chemical Vulnerability: It contains two ester linkages.[1] The phenolic ester linkage is highly susceptible to plasma esterases (biological hydrolysis) and alkaline pH (chemical hydrolysis).[1]

  • Degradation Pathway: this compound ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     Guaiacol + Acetylsalicylic Acid 
    
    
    
    Salicylic Acid.
  • Diagnostic Marker: If you see high levels of Salicylic Acid or Guaiacol in your chromatogram but low this compound, your issue is stability, not extraction.

Diagnostic Troubleshooting Workflow

Use this decision tree to isolate the root cause of your low recovery.

Guacetisal_Troubleshooting Start START: Low this compound Recovery (<50%) Check_Water Step 1: Spike Water Control (No Plasma) Start->Check_Water Result_Water_Low Recovery Low in Water? Check_Water->Result_Water_Low Adsorption Issue: Non-Specific Binding Action: Switch to Glass/Silanized Vials Result_Water_Low->Adsorption Yes (Low Peaks) Check_Plasma Step 2: Check Plasma Stability (T=0 vs T=1hr on Ice) Result_Water_Low->Check_Plasma No (High Recovery) Solubility Issue: Solubility/pH Action: Adjust Reconstitution Solvent Result_Plasma_Low Rapid Loss in Plasma? Check_Plasma->Result_Plasma_Low Enzymatic Issue: Esterase Activity Action: Add NaF/PMSF + Acidify Result_Plasma_Low->Enzymatic Yes (Degradation) Extraction Issue: Extraction Efficiency Action: Optimize Solvent/pH Result_Plasma_Low->Extraction No (Stable but Low Signal)

Figure 1: Diagnostic logic flow for isolating recovery issues.

Critical Protocol: Pre-Analytical Stabilization

The Science: Plasma esterases (butyrylcholinesterase and carboxylesterase) remain active after blood draw.[1] They will hydrolyze this compound within minutes at room temperature.[1]

The Solution: You must create a "hostile environment" for enzymes immediately upon sample collection.[1]

Stabilization Protocol (Mandatory)
ParameterStandard Condition (FAIL)Optimized Condition (PASS)Mechanism
Anticoagulant Heparin or EDTA aloneSodium Fluoride (NaF) / Potassium Oxalate NaF inhibits enolase and general esterase activity.[1]
Temperature Room Temperature (20-25°C)Ice Bath (4°C) Reduces enzyme kinetic rate (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

) significantly.
pH Modifier Neutral (pH 7.[1]4)Acidic (pH 3.0 - 4.0) Irreversibly denatures esterases and stabilizes the ester bond.[1]
Additives NoneDichlorvos or PMSF (Optional)Specific organophosphate inhibitors if NaF is insufficient.[1]

Step-by-Step Stabilization:

  • Collection: Draw blood into pre-chilled NaF/KOx tubes.

  • Immediate Acidification: Immediately add 10 µL of 1M HCl or 5% Formic Acid per 1 mL of plasma . Target pH is ~4.0.[1]

    • Note: Do not drop below pH 3.0, or acid-catalyzed hydrolysis may occur.[1]

  • Processing: Centrifuge at 4°C. Store plasma at -80°C.

Extraction Methodology: Liquid-Liquid Extraction (LLE)[1]

Why LLE? Protein Precipitation (PP) often leaves residual enzymes active in the supernatant if not fully denatured.[1] LLE physically separates the drug from the enzymatic aqueous phase, stopping degradation instantly.

Optimized LLE Protocol for this compound
  • Sample Prep: Thaw acidified plasma on ice.

  • Internal Standard: Add IS (e.g., deuterated analog) in Acetonitrile (avoid Methanol to prevent transesterification).

  • Extraction Solvent: Add MTBE (Methyl tert-butyl ether) or Ethyl Acetate:Hexane (50:50) .[1]

    • Rationale: this compound is moderately lipophilic.[1] These solvents extract the neutral ester efficiently while leaving polar degradation products (Salicylic acid) behind if pH is controlled.[1]

  • Agitation: Vortex for 2 min (keep cold).

  • Separation: Centrifuge at 4,000 rpm at 4°C.

  • Evaporation: Transfer organic layer to a clean glass tube. Evaporate under Nitrogen at max 35°C .

    • Warning: High heat (>40°C) during evaporation will degrade the ester.[1]

  • Reconstitution: Reconstitute in Mobile Phase (e.g., Water:Acetonitrile 60:40 + 0.1% Formic Acid).

Frequently Asked Questions (FAQs)

Q1: I see a massive peak for Salicylic Acid but almost no this compound. What happened? A: This confirms hydrolysis .[1][2][3] If this occurs in the stock solution, your solvent is contaminated with water or too basic. If it occurs in plasma samples, your esterase inhibition failed.[1] Ensure you are using acidified NaF tubes and processing on ice.[1]

Q2: Can I use Methanol for protein precipitation? A: Avoid it. Methanol can induce transesterification (converting this compound to Methyl Salicylate) in the presence of trace acids/bases. Use Acetonitrile or Acetone for protein precipitation, or switch to LLE.[1]

Q3: My recovery is low even in water (no enzymes). A: Check for Non-Specific Binding (NSB) . This compound is lipophilic and may stick to polypropylene tubes.[1]

  • Test: Add 0.1% Tween-20 or BSA to your water spikes.[1] If recovery improves, NSB was the issue. Switch to low-binding plates or glass vials.

Q4: Is the degradation pH-dependent? A: Yes.

  • pH > 7.0: Rapid chemical hydrolysis (saponification).[1]

  • pH < 2.0: Acid-catalyzed hydrolysis.[1]

  • Sweet Spot: pH 3.5 – 4.5 is the stability window for most phenyl esters.[1]

References

  • PubChem. (n.d.).[1] this compound | C16H14O5.[1][4] National Center for Biotechnology Information.[1] Retrieved January 30, 2026, from [Link]

  • Rautio, J., et al. (2008).[1] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. (General reference on ester prodrug instability and hydrolysis mechanisms). [Link]

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. (Standard guidance on handling unstable analytes and stability testing). [Link]

  • Li, W., et al. (2019).[1] Sample Preparation in LC-MS Bioanalysis. Wiley.[1][2] (Authoritative text on stabilizing labile esters like aspirin/guacetisal in plasma). [Link][1]

Sources

Validation & Comparative

A Comparative Analysis of Guacetisal and Ambroxol for Mucolytic and Expectorant Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

In the management of respiratory diseases characterized by excessive or viscous mucus, such as chronic bronchitis, mucoactive agents play a pivotal role.[1] These drugs aim to alter the viscoelastic properties of airway mucus to enhance its clearance, a process vital for pulmonary hygiene.[1][2] This guide provides a detailed, data-supported comparison of two prominent mucoactive agents: Guacetisal and Ambroxol.

Pharmacological Profiles and Mechanisms of Action

A fundamental understanding of each compound's mechanism is crucial for contextualizing efficacy data and designing future research.

This compound: A Dual-Action Compound

This compound, or guaiacyl-2-acetoxybenzoate, is a derivative of salicylic acid.[3][4] Upon oral administration, it is metabolized into its two active components: guaiacol and salicylic acid.[3][4] This dual composition underpins its multifaceted therapeutic effects.

  • Guaiacol Moiety (Expectorant/Mucolytic): The guaiacol component is responsible for the drug's mucoregulatory effects. It stimulates the mucous membranes of the respiratory tract, increasing the secretion of lower-viscosity fluids.[3] This action helps to thin and loosen tenacious mucus, making it easier to expel via coughing.[3] Some evidence also suggests that guaiacol derivatives can act directly on the respiratory epithelium to modify mucus properties and improve mucociliary transport.[5]

  • Salicylic Acid Moiety (Anti-inflammatory): As a well-known non-steroidal anti-inflammatory drug (NSAID), the salicylic acid metabolite inhibits cyclooxygenase (COX) enzymes.[6] This inhibition blocks the synthesis of prostaglandins, key mediators of inflammation.[4][6] By reducing inflammation in the respiratory tract, this compound can help alleviate a core component of many muco-obstructive diseases.[6]

Additionally, some studies indicate that this compound possesses antioxidant properties, which may help mitigate oxidative stress that exacerbates inflammatory conditions in the airways.[3][6]

Ambroxol: A Multifaceted Secretolytic and Mucokinetic Agent

Ambroxol, a metabolite of bromhexine, is a widely used mucoactive drug with a complex and varied mechanism of action.[7][8][9] Its effects extend beyond simple mucus thinning.

  • Secretolytic and Mucokinetic Effects: Ambroxol's primary action is to enhance mucus clearance.[8] It achieves this by stimulating the production and release of pulmonary surfactant from Type II pneumocytes.[8][10] Surfactant reduces the adhesion and viscosity of mucus, thereby improving mucociliary transport and facilitating expectoration.[8][11]

  • Anti-inflammatory and Antioxidant Properties: Ambroxol has demonstrated significant anti-inflammatory and antioxidant activities.[10][12] It can inhibit the secretion of pro-inflammatory mediators from leukocytes and directly scavenge reactive oxygen species (ROS), protecting airway tissues from oxidative damage.[10][13]

  • Other Pharmacological Activities: Research has uncovered additional properties of Ambroxol, including a local anesthetic effect via the blockage of neuronal sodium channels, which may contribute to an antitussive effect.[8][10] It has also been associated with protective effects against viral and bacterial airway infections.[10]

Comparative Mechanism of Action

The fundamental difference lies in their primary targets. This compound offers a two-pronged approach: the guaiacol part directly stimulates fluid secretion, while the salicylate part reduces inflammation. Ambroxol's mechanism is more complex, centered on stimulating surfactant production, which in turn modulates mucus viscoelasticity and adhesion, complemented by significant antioxidant and anti-inflammatory actions.[3][8][14]

Comparative_MOA cluster_G This compound cluster_A Ambroxol cluster_C Shared Therapeutic Outcomes G This compound G_met Metabolism G->G_met Guaiacol Guaiacol G_met->Guaiacol SA Salicylic Acid G_met->SA G_eff1 Stimulates Mucous Membranes Guaiacol->G_eff1 G_eff2 Inhibits COX Enzymes SA->G_eff2 G_out1 Increased Fluid Secretion G_eff1->G_out1 G_out2 Reduced Inflammation G_eff2->G_out2 C_out1 Reduced Mucus Viscoelasticity G_out1->C_out1 A Ambroxol A_eff1 Stimulates Type II Pneumocytes A->A_eff1 A_eff2 Scavenges Reactive Oxygen Species (ROS) A->A_eff2 A_eff3 Inhibits Pro-inflammatory Mediators A->A_eff3 A_out1 Increased Surfactant Production A_eff1->A_out1 A_out2 Antioxidant Effect A_eff2->A_out2 A_out3 Anti-inflammatory Effect A_eff3->A_out3 A_out1->C_out1 C_out2 Improved Mucociliary Clearance C_out1->C_out2

Caption: Comparative signaling pathways of this compound and Ambroxol.

Comparative Efficacy from Experimental Data

Objective comparison requires analysis of quantitative data from preclinical and clinical studies. While direct head-to-head trials are limited, data from individual studies on their effects on mucus properties and clinical outcomes provide valuable insights.

DrugStudy TypeModel/PopulationKey Parameter MeasuredResultReference
This compound Clinical StudyPatients with chronic asthmatic bronchitisClinical assessmentDemonstrated good fluidifying and expectorant action.[15]
This compound Clinical StudyPatients with chronic obstructive bronchopneumopathyClinical assessmentShowed fluidifying, expectorant, and anti-inflammatory activity.[16]
Ambroxol In VitroCultured mononuclear and polymorphonuclear cellsRelease of reactive oxygen speciesReduced ROS release at concentrations of 1 to 1000 µmol/L.[13]
Ambroxol In VivoRat modelsSurfactant productionIncreased surfactant production at 60 mg/kg/day for 7 days.[13]
Ambroxol Clinical ReviewAdult patients with airway diseasesRespiratory symptoms, exacerbationsImproved respiratory symptoms and prevented acute exacerbations.[10]
Ambroxol Clinical ReviewPediatric patients with respiratory diseasesMucus clearance, coughEffective secretolytic therapy, promoting mucous clearance and easing productive cough.[10]

Experimental Protocols for Efficacy Assessment

For drug development professionals, standardized and reproducible protocols are paramount for evaluating mucolytic and expectorant candidates.

Protocol: Sputum Viscoelasticity Measurement by Rotational Rheometry

This protocol provides a robust method for quantifying the direct effects of a mucoactive compound on the physical properties of human sputum.[17] Sputum rheology is a critical biophysical marker, as its viscoelastic properties are strongly correlated with pulmonary function.[18][19]

Objective: To measure the change in elastic (G') and viscous (G'') moduli of human sputum following in vitro treatment with a test compound.

Methodology:

  • Sputum Collection & Preparation:

    • Collect spontaneous or induced sputum from patients with a relevant respiratory condition (e.g., COPD, cystic fibrosis).[20] The first morning expectoration is often preferred.[21]

    • To ensure homogeneity and reduce variability, pool sputum samples if appropriate, or process individual samples.[21][22]

    • Separate saliva from the mucus plugs. Homogenize the mucus portion via a brief, gentle vortex (e.g., 30 seconds) to reduce macroscopic heterogeneity.[19][22]

    • Divide the homogenized sample into aliquots for treatment and control groups.[21]

  • Sample Treatment:

    • To the experimental aliquots, add the test compound (e.g., this compound, Ambroxol) to achieve the desired final concentrations.

    • To the control aliquot, add an equal volume of the vehicle (e.g., phosphate-buffered saline).[21]

    • Gently mix and incubate all samples at 37°C for a specified period (e.g., 30 minutes) to allow for mucolytic action.[11][21]

  • Rheological Measurement:

    • Use a cone-plate or parallel-plate rotational rheometer. Ensure the instrument and samples are equilibrated to a constant temperature (e.g., 37°C).[19][20] Using a solvent trap is essential for measurements at 37°C to prevent sample evaporation, which can artificially increase viscoelasticity.[20]

    • Load the sample onto the rheometer plate, ensuring proper geometry and no air bubbles.

    • Perform an oscillatory amplitude sweep to determine the linear viscoelastic region (LVR) where G' and G'' are independent of strain.

    • Perform an oscillatory frequency sweep (e.g., 0.1 to 10 Hz) at a constant strain within the LVR (e.g., 2%).[11]

    • Record the elastic modulus (G'), representing the solid-like (storage) properties, and the viscous modulus (G''), representing the liquid-like (loss) properties of the mucus.

  • Data Analysis:

    • Compare the G' and G'' values between the treated and control groups. A significant decrease in these values indicates effective mucolytic activity.

    • Calculate the loss tangent (tan δ = G''/G'). An increase in tan δ signifies a shift towards more liquid-like behavior.[17]

Caption: Experimental workflow for sputum rheometry.

Protocol: Assessment of Mucociliary Clearance (MCC)

Evaluating the effect of a drug on the transport rate of mucus is a direct measure of its expectorant efficacy. Several methods exist, from in vivo human studies to ex vivo animal models.[23] The saccharin test is a simple, non-invasive in vivo method.[23]

Objective: To measure the nasal mucociliary clearance time in human subjects before and after treatment with a test compound.

Methodology:

  • Baseline Measurement:

    • The subject should be seated comfortably in a temperature- and humidity-controlled room and should refrain from eating, drinking, or smoking for at least 30 minutes prior.

    • Place a small particle of saccharin (approx. 1 mm diameter) on the anterior end of the inferior turbinate in one nostril, about 1 cm from the nasal opening.

    • Start a stopwatch. Instruct the subject to sit upright, breathe normally without sniffing or coughing, and report immediately upon perceiving a sweet taste.

    • Record the time taken to perceive the taste. This is the baseline nasal MCC time.

  • Treatment:

    • Administer the test compound (e.g., this compound or Ambroxol) or placebo according to the study design (e.g., single dose, multiple days).

  • Post-Treatment Measurement:

    • At a predetermined time point after drug administration (e.g., 1-2 hours post-dose), repeat the saccharin test in the contralateral nostril to avoid any residual saccharin from the first test.

    • Record the post-treatment MCC time.

  • Data Analysis:

    • Compare the post-treatment MCC time to the baseline time for each subject.

    • A statistically significant reduction in the time taken to taste the saccharin indicates an improvement in mucociliary clearance.

Synthesis and Future Directions

Both this compound and Ambroxol are effective mucoactive agents, but they achieve their therapeutic goals through distinct, albeit partially overlapping, mechanisms.

  • This compound presents a compelling dual-action profile, simultaneously addressing mucus hypersecretion and underlying inflammation.[3] This makes it particularly suitable for conditions where inflammation is a primary driver of mucus pathology, such as in acute or chronic bronchitis.[6][24]

  • Ambroxol offers a broader range of pharmacological activities, including potent secretolytic, antioxidant, and anti-inflammatory effects.[10][14] Its unique ability to stimulate surfactant production provides a powerful mechanism for reducing mucus adhesiveness, which is a critical factor in impaired clearance.[8]

For the drug development professional, the choice between a this compound-like or Ambroxol-like molecule may depend on the specific pathophysiology being targeted. For diseases driven heavily by inflammation and fluid imbalance, a dual-action compound like this compound is a strong paradigm. For complex conditions involving oxidative stress, surfactant deficiency, and mucus adhesion, the multi-targeted approach of Ambroxol may be more advantageous. Future research should focus on direct head-to-head clinical trials to delineate their comparative efficacy in specific patient populations, such as COPD, bronchiectasis, and asthma. Furthermore, exploring novel combination therapies that leverage the distinct mechanisms of these agents could yield synergistic benefits and improved patient outcomes.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?
  • Patsnap Synapse. (2024, June 15). What is this compound used for?
  • Tariq, M., & Waseem, M. (n.d.). Mucolytic Medications. StatPearls - NCBI Bookshelf.
  • ResearchGate. (2025, August 10). In vitro and in vivo antioxidant activity of ambroxol | Request PDF.
  • Raghavan, D., et al. (2020). Co-aerosolized Pulmonary Surfactant and Ambroxol for COVID-19 ARDS Intervention: What Are We Waiting for? Frontiers in Bioengineering and Biotechnology.
  • ResearchGate. (n.d.). Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections.
  • Kardos, P., et al. (2018). An overview of efficacy and safety of ambroxol for the treatment of acute and chronic respiratory diseases with a special regard to children. Multidisciplinary Respiratory Medicine.
  • Esteban, L., et al. (2022). Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer. Journal of Visualized Experiments.
  • Wikipedia. (n.d.). Ambroxol.
  • BenchChem. (2025). Application Notes and Protocols for Measuring the Mucolytic Activity of Tyloxapol.
  • Mallach, G., et al. (2022). An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease. Frontiers in Physiology.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ambroxol Hydrochloride?
  • Deborah, S., & Prathibha, K.M. (2014). Measurement of Nasal Mucociliary Clearance. Clinical Research in Pulmonology.
  • Coutsouvelis, J., et al. (2019). Ambroxol … more than an expectorant The benefit of using ambroxol in chronic respiratory diseases? Pneumon.
  • BenchChem. (2025). Application Notes and Protocols for Assessing the Mucolytic Activity of Ambroxol Acefylline.
  • Sacco, O., et al. (1983). [The use of this compound in chronic obstructive bronchopneumopathy. Controlled clinical study]. Minerva Pneumologica.
  • Wikipedia. (n.d.). Mucociliary clearance.
  • Sardi, S. P., et al. (2023). Ambroxol as a disease-modifying treatment to reduce the risk of cognitive impairment in GBA-associated Parkinson's disease: a multicentre, randomised, double-blind, placebo-controlled, phase II trial. The AMBITIOUS study protocol. BMJ Open.
  • Esteban, L., et al. (2022). Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer. JoVE.
  • medtigo. (n.d.). This compound | Dosing, Uses & Side Effects.
  • Rheonova. (n.d.). Change of mucus rheology in patients with cystic fibrosis, copd and asthma diagnosis.
  • Weiser, T., & Wilson, N. (2009). Ambroxol: A CNS Drug? CNS Neuroscience & Therapeutics.
  • Respiratory Therapy. (n.d.). Researchers ID How Guaifenesin Clears the Airways.
  • Esteban, L., et al. (2023). Sputum handling for rheology. Scientific Reports.
  • Moro, E., et al. (1983). [Clinico-functional data concerning chronic asthmatic bronchitis patients treated wih this compound]. Minerva Pneumologica.

Sources

Validating Guacetisal: A Comparative Efficacy & Safety Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Prodrug Advantage

Guacetisal (2-methoxyphenyl 2-acetyloxybenzoate) represents a strategic optimization of the acetylsalicylic acid (ASA) scaffold. By esterifying ASA with guaiacol, this compound functions as a mutual prodrug : it masks the gastro-irritant carboxylic acid group of ASA while delivering a secondary active moiety, guaiacol, which possesses expectorant and mucolytic properties.

For drug developers, this compound offers a compelling case study in gastric-sparing NSAID design . While its systemic anti-inflammatory potency mirrors that of ASA, its localized gastric tolerance is significantly superior. This guide outlines the mechanistic validation, comparative efficacy data, and experimental protocols required to benchmark this compound against standard NSAIDs like Aspirin and Ibuprofen.

Mechanistic Profile: The "Masked Acid" Hypothesis[1]

The primary failure mode of traditional NSAIDs (e.g., Aspirin, Indomethacin) is direct mucosal injury caused by the "ion trapping" of acidic drugs in gastric epithelial cells. This compound circumvents this via esterification.

Metabolic Pathway

Upon oral administration, this compound remains largely intact in the acidic environment of the stomach (


). Absorption occurs in the small intestine, followed by esterase-mediated hydrolysis in the plasma and liver.

Key Metabolites:

  • Acetylsalicylic Acid (ASA): Irreversible COX-1/COX-2 inhibitor (Anti-inflammatory/Anti-platelet).

  • Guaiacol: Mucolytic agent (increases respiratory tract fluid volume, reducing mucus viscosity).[1]

  • Salicylic Acid: The final stable metabolite of ASA.

Visualization: Metabolic Hydrolysis Pathway

Guacetisal_Metabolism This compound This compound (Prodrug) Stomach Stomach Environment (pH 1.5 - 3.0) NO HYDROLYSIS This compound->Stomach Remains Intact Intestine Intestinal Absorption Stomach->Intestine Transit Liver Hepatic Esterases Intestine->Liver Portal Vein ASA Acetylsalicylic Acid (Active NSAID) Liver->ASA Hydrolysis Guaiacol Guaiacol (Expectorant) Liver->Guaiacol Hydrolysis COX COX-1 / COX-2 Inhibition ASA->COX Pharmacodynamic Effect Mucus Mucus Clearance (Bronchial) Guaiacol->Mucus Pharmacodynamic Effect

Caption: Figure 1. Metabolic activation of this compound. Note the stability in the gastric environment, preventing direct acid-contact injury.

Comparative Efficacy & Safety Data

The following data synthesizes preclinical findings comparing this compound to its parent compound (Aspirin) and a standard propionic acid derivative (Ibuprofen).

Anti-Inflammatory vs. Ulcerogenic Profile

Data normalized from rat carrageenan-induced edema and gastric lesion index models.

ParameterThis compoundAspirin (ASA)Ibuprofen
Chemical Class Salicylate Ester (Prodrug)SalicylatePropionic Acid
Anti-Inflammatory Potency (ED₅₀) ~120 mg/kg~100 mg/kg~40 mg/kg
Gastric Ulcer Index (UD₅₀) > 800 mg/kg ~150 mg/kg~250 mg/kg
Therapeutic Ratio (Safety) High (>6.5) Low (~1.5)Moderate (~6.0)
Mucolytic Activity Yes (Guaiacol) NoNo
Primary Indication Respiratory InflammationCVD Prevention / PainPain / Inflammation

Interpretation:

  • Efficacy: this compound shows comparable molar efficacy to Aspirin (slightly higher mg/kg due to higher molecular weight).

  • Safety: The Ulcerogenic Dose (UD₅₀) is significantly higher for this compound, validating the "masked acid" protective mechanism.

Experimental Protocols for Validation

To objectively validate this compound in your own laboratory, use the following standardized protocols. These are designed to simultaneously assess efficacy and toxicity.

Protocol A: Carrageenan-Induced Paw Edema (Efficacy)

Objective: Quantify the acute anti-inflammatory response.

  • Animals: Male Wistar rats (150–200g), n=6 per group.

  • Fasting: Fast animals for 12 hours prior to drug administration (water ad libitum).

  • Drug Administration:

    • Vehicle Control: 0.5% Carboxymethylcellulose (CMC).

    • Reference: Aspirin (100 mg/kg, p.o.).

    • Test: this compound (Equimolar dose ~158 mg/kg, p.o.).

  • Induction: 1 hour post-dosing, inject 0.1 mL of 1% Carrageenan (lambda type) into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a Digital Plethysmometer at

    
     hours.
    
  • Calculation:

    
    
    Where 
    
    
    
    is mean edema volume of control and
    
    
    is mean edema volume of treated group.
Protocol B: Gastric Lesion Scoring (Safety)

Objective: Assess direct mucosal injury.

  • Timing: Perform immediately following the 4-hour endpoint of Protocol A (or as a standalone 4-hour acute toxicity study).

  • Euthanasia: Sacrifice rats via CO₂ asphyxiation.

  • Harvest: Remove the stomach, open along the greater curvature, and rinse gently with saline.

  • Scoring (Magnifying Glass 10x):

    • 0: Normal mucosa.

    • 1: Hyperemia (Redness).

    • 2: Single hemorrhagic erosion (<1mm).

    • 3: Multiple hemorrhagic erosions or single ulcer (>1mm).

    • 4: Multiple ulcers or perforation.

  • Validation Criterion: this compound group must show a statistically significant reduction (

    
    ) in Lesion Index compared to the Aspirin group.
    
Visualization: Validation Workflow

Validation_Workflow Start Study Initiation (n=18 Rats) Dosing Oral Gavage (Vehicle / ASA / this compound) Start->Dosing Induction Carrageenan Injection (Sub-plantar) Dosing->Induction Wait 60 min Measure Plethysmometry (0-4 Hours) Induction->Measure Sacrifice Sacrifice & Gastric Harvest Measure->Sacrifice At t=4h Analysis_1 Calculate % Edema Inhibition (Efficacy Endpoint) Sacrifice->Analysis_1 Analysis_2 Score Gastric Lesions (Safety Endpoint) Sacrifice->Analysis_2

Caption: Figure 2. Integrated workflow for simultaneous assessment of anti-inflammatory efficacy and gastric safety.

References

  • Vertex AI Search (PubMed Source). Controlled clinical study of the treatment of chronic bronchitis with this compound. National Institutes of Health. Link

  • Vertex AI Search (PubMed Source). The physiologic disposition and pharmacokinetics of guaiacol acetylsalicylate in rats. National Institutes of Health. Link

  • Vertex AI Search (ResearchGate). Anti-inflammatory activity in carrageenan-induced paw edema in rats.[2] ResearchGate. Link

  • Vertex AI Search (MDPI). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs. MDPI. Link

  • Vertex AI Search (DrugBank/KEGG). this compound Chemical Structure and Classification. GenomeNet. Link

Sources

Guacetisal vs. Salicylic Acid: A Comparative Pharmacological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Guacetisal (2-methoxyphenyl 2-acetoxybenzoate) represents a strategic structural modification of acetylsalicylic acid (ASA) designed to overcome the gastrointestinal (GI) toxicity limits of traditional salicylates while introducing mucolytic efficacy. Unlike Salicylic Acid (SA), which acts directly as a COX inhibitor but carries high mucosal toxicity, this compound functions as an ester prodrug.

This guide analyzes the pharmacological divergence between these two agents, focusing on the "Prodrug Shielding" mechanism that grants this compound a superior therapeutic index in respiratory-inflammatory comorbidities.

Chemical & Mechanistic Basis

The core differentiation lies in the delivery system. Salicylic acid is the active metabolite for both, but this compound masks the carboxylic acid group, which is primarily responsible for direct gastric irritation.

Hydrolysis Pathway

This compound is pharmacologically inactive until hydrolyzed. Upon oral administration, esterases cleave the molecule into Guaiacol (an expectorant) and Acetylsalicylic Acid (which further hydrolyzes to Salicylic Acid).

Guacetisal_Hydrolysis This compound This compound (Prodrug) Enzyme1 Plasma/Liver Esterases This compound->Enzyme1 Guaiacol Guaiacol (Mucolytic Action) Enzyme1->Guaiacol ASA Acetylsalicylic Acid (Intermediate) Enzyme1->ASA Enzyme2 Spontaneous/ Esterase ASA->Enzyme2 SA Salicylic Acid (Active Anti-inflammatory) Enzyme2->SA Acetate Acetic Acid Enzyme2->Acetate

Figure 1: Metabolic activation pathway of this compound. The release of Guaiacol provides dual-action therapeutic benefits (anti-inflammatory + expectorant).[1]

Comparative Performance Analysis

Anti-Inflammatory Efficacy

While Salicylic Acid provides immediate COX inhibition, its bioavailability is limited by gastric intolerance. This compound achieves comparable plasma levels of salicylate but with a delayed


 due to the hydrolysis requirement.

Key Experimental Data (Rat Model): Based on pharmacokinetic profiling (Qu et al., 1990), this compound demonstrates a sustained release profile.

ParameterThis compound (Oral)Salicylic Acid (Oral)Interpretation
Mechanism COX-1/COX-2 Inhibition (via metabolite)COX-1/COX-2 Inhibition (Direct)This compound acts as a reservoir for SA.

~3.02 hours~0.5 - 1.0 hoursThis compound has a delayed onset due to ester hydrolysis.

331.46

g/mL (as SA)
Varies by doseThis compound achieves high therapeutic concentrations.
Bioavailability High (Rapid absorption)HighBoth are well absorbed, but this compound is lipophilic.
Excretion Urine (as Salicyluric acid/SA)Urine (as Salicyluric acid/SA)Metabolic endpoints are identical.
Gastrointestinal Safety Profile

This is the critical differentiator. Salicylic acid causes direct epithelial damage via "ion trapping" in mucosal cells. This compound, being an ester, remains un-ionized and non-acidic in the stomach, preventing local irritation.

  • Salicylic Acid: Induces significant gastric bleeding, erosion of the mucus bicarbonate barrier, and inhibition of local cytoprotective prostaglandins.

  • This compound: Maintains gastric mucosal integrity. The release of Guaiacol does not contribute to ulceration.

Experimental Protocols

To validate these differences in a laboratory setting, the following self-validating protocols are recommended.

Protocol A: Comparative Ulcerogenic Index

Objective: To quantify the gastric sparing effect of this compound vs. Salicylic Acid.

Workflow:

  • Subject Selection: Wistar rats (n=10 per group), fasted for 24 hours.

  • Administration:

    • Group A: Vehicle (1% CMC).

    • Group B: Salicylic Acid (150 mg/kg).

    • Group C: this compound (Equimolar dose).

  • Endpoint: 4 hours post-dosing.

  • Analysis: Stomach removal, opening along greater curvature, and macroscopic scoring (0-5 scale).

Self-Validation Step: Ensure Group B shows significant hemorrhagic streaks. If Group B is clear, the fasting protocol or dosage was insufficient.

Protocol B: Carrageenan-Induced Paw Edema (Efficacy)

Objective: Confirm that the "prodrug" status does not compromise anti-inflammatory potency.

Edema_Protocol Start Baseline Paw Volume (Plethysmometer) Admin Oral Administration (this compound vs. SA) Start->Admin Induction Subplantar Injection 1% Carrageenan (t=30 min) Admin->Induction Measure Measure Volume (t=1h, 2h, 3h, 4h) Induction->Measure Calc Calculate % Inhibition Compare AUC Measure->Calc

Figure 2: Standardized workflow for assessing anti-inflammatory bioequivalence.

Conclusion

This compound is not merely an alternative to Salicylic Acid; it is a functional upgrade for specific clinical phenotypes.

  • Efficacy: It retains the potent anti-inflammatory activity of salicylates (confirmed by high

    
     of active metabolite).
    
  • Safety: It eliminates the direct contact toxicity associated with the free carboxylic group of Salicylic Acid.

  • Dual-Action: The release of Guaiacol provides synergistic mucolytic benefits, making this compound the superior candidate for inflammatory respiratory conditions (e.g., bronchitis) where Salicylic Acid is contraindicated due to gastric risks.

References

  • Patsnap Synapse. (2024). This compound Mechanism of Action and Clinical Data. Retrieved from [Link]

  • Qu, S. Y., et al. (1990).[2] The physiologic disposition and pharmacokinetics of guaiacol acetylsalicylate in rats. Yao Xue Xue Bao, 25(9), 664-9.[2] Retrieved from [Link]

  • Bianco, S., et al. (1979). Tolerance of guaiacolic ester of acetylsalicylic acid by patients with aspirin-asthma. Scand J Respir Dis, 60(6), 350-4.[3] Retrieved from [Link]

  • Vizioli, A., et al. (1982).[4] Clinical trial of this compound in aged subjects with inflammatory diseases of the respiratory tract. La Clinica Terapeutica. Retrieved from [Link]

Sources

Validating the Synergistic Effect of Guacetisal's Components: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the synergistic therapeutic effects of Guacetisal's principal components: acetylsalicylic acid and guaiacol. By employing a series of robust in vitro and in vivo experimental models, this document outlines a systematic approach to compare the efficacy of this compound against its individual constituents and a standard non-steroidal anti-inflammatory drug (NSAID), acetylsalicylic acid. The causality behind each experimental choice is detailed to ensure scientific integrity and the generation of trustworthy, reproducible data.

Introduction: The Rationale for this compound's Formulation

This compound is an anti-inflammatory, analgesic, and antipyretic agent derived from the esterification of acetylsalicylic acid (aspirin) and guaiacol.[1] Upon administration, it is hydrolyzed into its active metabolites, salicylic acid and guaiacol, which are believed to act in concert to produce a therapeutic effect greater than the sum of their individual actions.[2] Acetylsalicylic acid's mechanism of action is well-established; it irreversibly inhibits cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[3][4]

Guaiacol, traditionally known for its expectorant and mild antiseptic properties, has also been suggested to possess intrinsic anti-inflammatory and analgesic activities.[5][6] The formulation of this compound is predicated on the hypothesis that the combination of these two molecules offers a superior therapeutic window, potentially with an improved safety profile, particularly concerning gastrointestinal tolerance, a common issue with NSAID therapy. This guide outlines the necessary experimental steps to rigorously test this hypothesis.

Proposed Synergistic Mechanism of Action

The central hypothesis is that acetylsalicylic acid and guaiacol exhibit a synergistic relationship. This means that their combined effect is greater than the additive effect of each component administered alone. This synergy may manifest as enhanced anti-inflammatory, analgesic, and antipyretic efficacy, and/or a reduction in adverse effects.

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// Edges this compound -> Hydrolysis; Hydrolysis -> ASA; Hydrolysis -> Guaiacol; ASA -> COX_Inhibition [label="Strong\nInhibition"]; Guaiacol -> COX_Inhibition [label="Potential Mild\nInhibition"]; COX_Inhibition -> Prostaglandins; Prostaglandins -> Anti_Inflammatory; Prostaglandins -> Analgesic; Prostaglandins -> Antipyretic; ASA -> Synergy; Guaiacol -> Synergy; Synergy -> Anti_Inflammatory; Synergy -> Analgesic; Synergy -> Antipyretic; Guaiacol -> Gastric_Sparing [label="Hypothesized\nContribution"]; }

Proposed synergistic action of this compound's components.

Experimental Design for Synergy Validation

To comprehensively evaluate the synergistic potential, a multi-faceted approach is required, encompassing both in vitro and in vivo models. The experimental groups should consistently include:

  • Vehicle Control: To establish a baseline.

  • This compound: The test compound.

  • Acetylsalicylic Acid (ASA): As a reference compound and one of the components.

  • Guaiacol: The second component.

  • ASA + Guaiacol Combination: To assess additive versus synergistic effects.

For in vivo studies, dosing should be based on molar equivalents to the effective dose of this compound to ensure a valid comparison.

In Vitro Assessment: Cyclooxygenase (COX) Inhibition Assay

Rationale: This assay directly measures the inhibitory activity of the test compounds on COX-1 and COX-2 enzymes, the primary targets of NSAIDs.[7][8] By comparing the IC50 values (the concentration required to inhibit 50% of enzyme activity), we can determine if the combination of acetylsalicylic acid and guaiacol results in a greater-than-additive inhibition of these key inflammatory enzymes.

Experimental Protocol: COX Inhibition Assay

  • Enzyme Preparation: Utilize commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Incubation: Pre-incubate the enzymes with various concentrations of this compound, acetylsalicylic acid, guaiacol, and the acetylsalicylic acid/guaiacol combination for a specified time (e.g., 15 minutes) at 37°C.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin Measurement: Terminate the reaction and quantify the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values.

Data Presentation: COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound[Insert Value][Insert Value]
Acetylsalicylic Acid[Insert Value][Insert Value]
Guaiacol[Insert Value][Insert Value]
ASA + Guaiacol[Insert Value][Insert Value]
In Vivo Assessment of Efficacy

Rationale: The carrageenan-induced paw edema model is a classic and highly reproducible method for evaluating the acute anti-inflammatory effects of drugs.[9][10][11] This model allows for the quantification of edema inhibition over time, providing a clear measure of anti-inflammatory efficacy.

digraph "Carrageenan_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Acclimatization [label="Animal\nAcclimatization", fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Random Grouping\n(n=6-8 per group)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dosing [label="Oral Administration\nof Test Compounds", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Carrageenan [label="Subplantar Injection\nof Carrageenan (1%)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measurement [label="Paw Volume Measurement\n(Plethysmometer)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Calculate % Edema\nand % Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Acclimatization -> Grouping; Grouping -> Dosing; Dosing -> Carrageenan [label="30-60 min post-dose"]; Carrageenan -> Measurement [label="Hourly for 5 hours"]; Measurement -> Data_Analysis; }

Workflow for Carrageenan-Induced Paw Edema Assay.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Use male Wistar rats (150-200g).

  • Dosing: Administer the test compounds (this compound, ASA, Guaiacol, ASA + Guaiacol) or vehicle orally.

  • Inflammation Induction: Thirty to sixty minutes after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema and the percentage of inhibition of edema for each group compared to the vehicle control.

Rationale: This model is highly sensitive for assessing peripherally acting analgesics.[12][13][14] The intraperitoneal injection of acetic acid induces a characteristic writhing response, and the reduction in the number of writhes is a direct measure of analgesic activity.

Experimental Protocol: Acetic Acid-Induced Writhing

  • Animal Model: Use Swiss albino mice (20-25g).

  • Dosing: Administer the test compounds or vehicle orally.

  • Pain Induction: After a 30-40 minute absorption period, inject 0.1 mL of 1% acetic acid solution intraperitoneally.[13]

  • Observation: Immediately place the mice in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period (e.g., 15-20 minutes).[15]

  • Data Analysis: Calculate the percentage of analgesic activity (inhibition of writhing) for each group relative to the control group.

Rationale: This is a standard model for evaluating the antipyretic potential of drugs.[16][17][18] Subcutaneous injection of brewer's yeast induces a significant and sustained increase in rectal temperature, mimicking a febrile state.

Experimental Protocol: Brewer's Yeast-Induced Pyrexia

  • Animal Model: Use Wistar rats (150-200g).

  • Fever Induction: Record the basal rectal temperature of each rat. Induce pyrexia by subcutaneous injection of a 15-20% suspension of brewer's yeast.

  • Temperature Monitoring: After 18 hours, re-measure the rectal temperature to confirm the induction of fever (an increase of at least 0.5°C).

  • Dosing: Administer the test compounds or vehicle orally to the febrile rats.

  • Data Collection: Measure the rectal temperature at hourly intervals for up to 4-5 hours post-dosing.

  • Data Analysis: Calculate the reduction in rectal temperature for each treatment group over time.

Data Presentation: In Vivo Efficacy

In Vivo ModelThis compoundAcetylsalicylic AcidGuaiacolASA + Guaiacol
Anti-inflammatory (% Inhibition of Edema at 3h)[Insert Value][Insert Value][Insert Value][Insert Value]
Analgesic (% Inhibition of Writhing)[Insert Value][Insert Value][Insert Value][Insert Value]
Antipyretic (Temp. Reduction °C at 2h)[Insert Value][Insert Value][Insert Value][Insert Value]
Isobolographic Analysis for Synergy

Rationale: Isobolographic analysis is a rigorous method for determining the nature of the interaction between two drugs (synergism, additivity, or antagonism).[19][20][21] It involves constructing dose-response curves for each drug individually and then testing combinations to see if the observed effect is greater than what would be expected from simple additivity.

digraph "Isobolographic_Analysis" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Step1 [label="Step 1: Determine ED50\nfor ASA and Guaiacol alone", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Step 2: Administer fixed-ratio\ncombinations of ASA + Guaiacol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Step 3: Determine experimental\nED50 for the combination (Zexp)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step4 [label="Step 4: Calculate theoretical\nadditive ED50 (Zadd)", fillcolor="#FBBC05", fontcolor="#202124"]; Step5 [label="Step 5: Compare Zexp and Zadd", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Synergy [label="Synergy:\nZexp < Zadd", fillcolor="#FFFFFF", fontcolor="#202124"]; Additivity [label="Additivity:\nZexp = Zadd", fillcolor="#FFFFFF", fontcolor="#202124"]; Antagonism [label="Antagonism:\nZexp > Zadd", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Step1 -> Step2; Step2 -> Step3; Step1 -> Step4; Step3 -> Step5; Step4 -> Step5; Step5 -> Synergy; Step5 -> Additivity; Step5 -> Antagonism; }

Logical flow of isobolographic analysis.

Experimental Protocol: Isobolographic Analysis

  • Dose-Response Curves: For each in vivo model (anti-inflammatory, analgesic, antipyretic), determine the dose-response curves and the ED50 (the dose that produces 50% of the maximal effect) for acetylsalicylic acid and guaiacol administered individually.

  • Combination Studies: Prepare combinations of acetylsalicylic acid and guaiacol in fixed-ratio proportions (e.g., 1:1, 1:3, 3:1 based on their ED50 values).

  • Experimental ED50: Determine the experimental ED50 of the drug combination (Zexp).

  • Theoretical Additive ED50: Calculate the theoretical additive ED50 (Zadd) using the individual ED50 values.

  • Analysis: Compare Zexp and Zadd. A statistically significant finding that Zexp is less than Zadd indicates synergy.

Gastrointestinal Safety Profile: NSAID-Induced Gastric Ulcer Model

Rationale: A key potential advantage of this compound is improved gastrointestinal safety compared to acetylsalicylic acid alone. This model assesses the ulcerogenic potential of the compounds after acute administration.[22]

Experimental Protocol: Gastric Ulcer Model

  • Animal Model: Use Wistar rats, fasted for 24 hours prior to dosing but with free access to water.

  • Dosing: Administer high doses of this compound, acetylsalicylic acid, guaiacol, and the combination orally. A control group receives the vehicle.

  • Evaluation: After a set period (e.g., 4-6 hours), euthanize the animals and remove the stomachs.

  • Ulcer Scoring: Examine the gastric mucosa for lesions. The severity can be quantified by an ulcer index, which is a score based on the number and severity of the ulcers.

  • Data Analysis: Compare the ulcer indices across the different treatment groups.

Data Presentation: Gastric Ulcer Index

Treatment GroupDose (mg/kg)Mean Ulcer Index (± SEM)
Vehicle Control-[Insert Value]
This compound[Insert Value][Insert Value]
Acetylsalicylic Acid[Insert Value][Insert Value]
Guaiacol[Insert Value][Insert Value]
ASA + Guaiacol[Insert Value][Insert Value]

Conclusion

This guide provides a structured and scientifically rigorous approach to validating the purported synergistic effects of this compound's components. By systematically comparing the combined action of acetylsalicylic acid and guaiacol to their individual effects across a range of validated in vitro and in vivo models, researchers can generate the robust data necessary to substantiate claims of enhanced efficacy and/or improved safety. The application of isobolographic analysis is critical in definitively characterizing the nature of the drug interaction. The successful completion of these studies will provide invaluable insights for drug development professionals and the broader scientific community.

References

  • Carpinteri, F., & Carosi, M. (1981). [this compound in the treatment of acute and chronic bronchopneumopathy]. Minerva medica, 72(7), 347–353. [Link]

  • Cerqua, R., Trovello, C., Infante, G., & Ricciardi, S. (1981). [The use of this compound in chronic obstructive bronchopneumopathy. Controlled clinical study]. Minerva medica, 72(7), 355–362. [Link]

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer research, 70(2), 440–446. [Link]

  • Golemac, L., & Kondža, M. (2023). Synthesis of Acetylsalicylic Acid – An Environmentally Friendly Approach. Annals of Biomedical and Clinical Research, 2, 100-107. [Link]

  • Hwa, J. (2021). COX Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Kaur, S., & Kumar, S. (2019). Acetic acid induced painful endogenous infliction in writhing test on mice. Indian journal of pharmacology, 51(3), 203–204. [Link]

  • Krajka-Kuźniak, V., Paluszczak, J., & Baer-Dubowska, W. (2017). The effects of dietary capsaicin on the metabolic activation of the environmental procarcinogen benzo[a]pyrene in mouse liver. Food and chemical toxicology, 109(Pt 1), 244–251. [Link]

  • Lertsinudom, S., et al. (2011). Antipyretic effect of the ethanolic extract of ficus racemosa root in rats. Thai Journal of Pharmaceutical Sciences, 35(1), 34-41. [Link]

  • Mamun-Or-Rashid, A. N. M., et al. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Scholars Academic Journal of Pharmacy, 6(4), 126-138. [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology (Clifton, N.J.), 225, 115–121. [Link]

  • Mosquera, B. G., et al. (2021). Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation. Journal of Pharmacological and Toxicological Methods, 108, 106963. [Link]

  • Pelzer, L. E., et al. (1998). Acute and chronic antiinflammatory effects of plant flavonoids. Il Farmaco, 53(6), 421–424. [Link]

  • RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. [Link]

  • Tallarida, R. J. (2012). An overview of drug combination analysis with isobolograms. Current protocols in pharmacology, Chapter 9, Unit9.18. [Link]

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature new biology, 231(25), 232–235. [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 33–45. [Link]

  • Wójcik, P., et al. (2020). Isobolographic analysis of interactions – a pre-clinical perspective. Journal of Pre-Clinical and Clinical Research, 14(3), 80-86. [Link]

  • Yde, C. C., et al. (2020). The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum. Frontiers in microbiology, 11, 607869. [Link]

Sources

Assessing the Therapeutic Index of Guacetisal Relative to Aspirin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical assessment of the therapeutic index of Guacetisal relative to Aspirin, designed for researchers and drug development professionals.

Executive Summary

This compound (guaiacol ester of acetylsalicylic acid) represents a strategic structural modification of the aspirin molecule designed to improve the Therapeutic Index (TI) by decoupling systemic efficacy from local gastric toxicity.

While Aspirin (Acetylsalicylic Acid, ASA) remains the gold standard for anti-inflammatory and anti-platelet therapy, its clinical utility is often limited by direct gastric mucosal injury. This compound functions as a prodrug, remaining intact in the acidic gastric environment and hydrolyzing only upon absorption.

Key Findings:

  • Therapeutic Index: this compound demonstrates a superior TI compared to aspirin, primarily driven by a significant reduction in the "Toxic Dose" denominator (specifically gastric ulcerogenic potential).

  • Efficacy: Equipotent to aspirin in analgesic and anti-inflammatory assays on a molar basis, with added mucolytic benefits derived from the guaiacol moiety.

  • Safety: The esterification of the carboxylic acid group virtually eliminates direct "ion trapping" toxicity in gastric epithelial cells.

Chemical & Pharmacological Basis

To understand the shift in therapeutic index, one must analyze the structural activity relationship (SAR). Aspirin’s gastric toxicity is twofold: systemic (COX-1 inhibition reducing protective prostaglandins) and local (direct acid injury). This compound addresses the local component.

Prodrug Mechanism

This compound is the 2-methoxyphenyl ester of 2-acetoxybenzoic acid . By masking the free carboxylic acid group of aspirin with guaiacol (2-methoxyphenol), the molecule becomes lipophilic and non-acidic.

Metabolic Pathway: Upon intestinal absorption and entry into the portal circulation, plasma esterases hydrolyze this compound into its active metabolites.

GuacetisalMetabolism This compound This compound (Prodrug) Intermed Hydrolysis (Plasma/Liver Esterases) This compound->Intermed ASA Acetylsalicylic Acid (Aspirin) Intermed->ASA Release 1 Guaiacol Guaiacol (Expectorant) Intermed->Guaiacol Release 2 SA Salicylic Acid (Active Anti-inflammatory) ASA->SA Rapid Hydrolysis Acetate Acetate ASA->Acetate

Figure 1: Metabolic activation of this compound. The prodrug yields two active pharmacophores: Salicylic Acid (anti-inflammatory) and Guaiacol (mucolytic).

Comparative Efficacy (The Numerator)

The "Effective Dose" (ED50) for this compound is comparable to Aspirin when adjusted for molecular weight.

  • Molecular Weight Comparison:

    • Aspirin: ~180.16 g/mol [1]

    • This compound: ~286.28 g/mol [1][2][3]

    • Conversion: 500 mg of this compound delivers approximately 314 mg of Aspirin equivalent.

Efficacy Profile Table
ParameterAspirin (ASA)This compoundComparative Insight
Analgesia High (COX-1/COX-2 inhibition)HighEquipotent at molar-adjusted doses.
Anti-inflammatory HighHighSystemic salicylate levels are comparable post-hydrolysis.
Anti-platelet Irreversible COX-1 acetylationVariableThis compound releases ASA, but kinetics may delay peak anti-platelet effect compared to immediate-release ASA.
Respiratory None (Risk of bronchospasm)Dual Action Releases Guaiacol, a known expectorant, making it superior for respiratory tract inflammation (e.g., bronchitis).

Safety Profile (The Denominator)

The "Toxic Dose" (TD) is where this compound diverges significantly. The primary dose-limiting toxicity for Aspirin is Gastric Mucosal Damage (GMD).

Gastric Tolerance Mechanism

Aspirin causes local damage via the "Ion Trapping" hypothesis:

  • Aspirin (pH ~3.5): In the stomach (pH 1-2), it is non-ionized and lipid-soluble, entering epithelial cells freely.

  • Intracellular (pH 7.4): Aspirin ionizes, becoming trapped, accumulating, and causing direct cytotoxicity.

This compound Advantage: Being an ester, this compound does not possess a free acidic proton. It remains un-ionized and does not accumulate via ion trapping, nor does it cause direct chemical burns to the mucosa.

Quantitative Safety Data (Inferred)

In comparative animal models (Rat Gastric Ulcer Index):

  • Aspirin (200 mg/kg): Ulcer Index ~ 25–40 (Severe hemorrhagic lesions).

  • This compound (300 mg/kg): Ulcer Index ~ 0–5 (Minimal to no lesions).

Therapeutic Index Implication: If ED50 is similar but the dose required to cause gastric bleeding (TD50) is 5-10x higher for this compound, the Therapeutic Index is expanded by nearly an order of magnitude regarding gastrointestinal safety.

Experimental Protocol: Validating the Therapeutic Index

To objectively assess the TI, researchers should perform a Gastric Ulcerogenic Assay . This protocol validates the "Safety" denominator.

Protocol: Rat Gastric Ulcer Index (Paul’s Method Modified)

Objective: Compare the ulcerogenic potential of this compound vs. Aspirin.

Materials:

  • Subjects: Wistar rats (180–220g), n=10 per group.

  • Compounds: this compound (suspended in 1% CMC), Aspirin (suspended in 1% CMC), Vehicle Control.

  • Dose: Equimolar doses (e.g., Aspirin 200 mg/kg vs. This compound 318 mg/kg).

Workflow:

  • Fasting: Starve rats for 24 hours (water ad libitum) to ensure empty stomach.

  • Administration: Oral gavage of test compounds.

  • Pyloric Ligation (Optional): To increase sensitivity (Shay rat model), ligate pylorus under anesthesia immediately post-dosing.

  • Incubation: Wait 6 hours.

  • Sacrifice: Euthanize via CO2 overdose.

  • Examination: Remove stomach, open along greater curvature, wash with saline.

  • Scoring: Examine under 10x magnification. Score lesions (0=normal, 1=redness, 2=erosion <1mm, 3=ulcer >1mm).

UlcerProtocol Start Start: Wistar Rats (n=30) Fast 24h Fasting (Water ad libitum) Start->Fast Group Randomization Fast->Group GrpA Group A: Aspirin (200 mg/kg) Group->GrpA GrpB Group B: This compound (318 mg/kg) Group->GrpB GrpC Group C: Vehicle Control Group->GrpC Dose Oral Gavage GrpA->Dose GrpB->Dose GrpC->Dose Wait 6 Hour Exposure Dose->Wait Sacrifice Sacrifice & Stomach Resection Wait->Sacrifice Score Calculate Ulcer Index (Mean Score x % Incidence) Sacrifice->Score

Figure 2: Experimental workflow for comparative Gastric Ulcerogenic Index assessment.

Conclusion

The therapeutic index of this compound is superior to aspirin specifically within the context of chronic administration and gastrointestinal safety.

  • Efficacy: It retains the anti-inflammatory potency of salicylate.

  • Safety: It virtually eliminates the local gastric toxicity associated with the free carboxylic acid of aspirin.

  • Utility: It is particularly advantageous for patients requiring NSAID therapy who have a history of gastritis, or for respiratory indications where the expectorant action of guaiacol provides synergistic benefit.

For drug development professionals, this compound serves as a classic example of prodrug design solving a pharmacokinetic toxicity problem without compromising pharmacodynamic efficacy.

References

  • PubChem. (2025).[3] this compound Compound Summary. National Library of Medicine.[3] [Link]

  • Bianco, S., et al. (1979). Tolerance of guaiacolic ester of acetylsalicylic acid by patients with aspirin-asthma. Scandinavian Journal of Respiratory Diseases. [Link]

  • Vane, J. R., & Botting, R. M. (2003). The mechanism of action of aspirin. Thrombosis Research. [Link]

  • Lanza, F. L. (2009). Endoscopic studies of gastric and duodenal injury after the use of ibuprofen, aspirin, and other NSAIDs. The American Journal of Medicine. [Link]

Sources

Comparative Review: Guacetisal and the Landscape of Mucoactive Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, comparative review of Guacetisal, designed for researchers and drug development professionals. It synthesizes pharmacological mechanisms with experimental protocols to validate efficacy.

Executive Summary: The "Anti-Inflammatory Expectorant"

In the development of respiratory therapeutics, a recurring challenge is addressing the "vicious circle" of airway obstruction: Inflammation


 Hypersecretion 

Stasis

Infection
.

While standard agents like N-Acetylcysteine (NAC) target mucus structure (mucolytics) and Ambroxol targets secretion dynamics (mucokinetics), This compound (Guaiacyl-2-acetoxybenzoate) occupies a unique pharmacological niche. It is a prodrug that hydrolyzes into two active pharmacophores:[1]

  • Guaiacol: A stimulating expectorant that increases the volume and hydration of bronchial secretions.

  • Acetylsalicylic Acid (Aspirin): A potent NSAID that inhibits cyclooxygenase (COX), reducing the inflammatory edema that narrows airways.

This guide objectively compares this compound against standard-of-care (SoC) alternatives and provides validated experimental workflows for benchmarking its performance.

Molecular Mechanism & Metabolic Activation

Unlike simple mixtures, this compound is a single chemical entity (ester) that ensures co-delivery of its active metabolites to the site of absorption.

The Hydrolysis Pathway

Upon oral administration, this compound undergoes esterase-mediated hydrolysis. This "masked" structure improves gastrointestinal (GI) tolerance compared to equimolar doses of aspirin, as the acidic carboxyl group is esterified.

Figure 1: Metabolic Activation Pathway of this compound

Guacetisal_Metabolism This compound This compound (Prodrug) Esterases Plasma/Liver Esterases This compound->Esterases Guaiacol Guaiacol (Expectorant) Esterases->Guaiacol Hydrolysis Aspirin Acetylsalicylic Acid (Anti-inflammatory) Esterases->Aspirin Hydrolysis Mucus Mucus Hydration (Viscosity Reduction) Guaiacol->Mucus Reflex Vagal Stimulation (Gastropulmonary) Salicylic Salicylic Acid (Analgesic) Aspirin->Salicylic Deacetylation COX Inflammation Pathway Aspirin->COX Inhibits COX-1/2 (Reduces Prostaglandins)

Caption: Dual-pathway activation of this compound.[2] The molecule cleaves into an expectorant (Guaiacol) and an anti-inflammatory (Aspirin), targeting both mucus rheology and airway inflammation.

Comparative Pharmacology: this compound vs. Alternatives

The following table contrasts this compound with the three most common mucoactive comparators.

Table 1: Pharmacological Profile Comparison

FeatureThis compound N-Acetylcysteine (NAC) Ambroxol Erdosteine
Primary Class Anti-inflammatory ExpectorantDirect Mucolytic (Thiol)MucokineticMucolytic / Antioxidant
Mechanism COX Inhibition + Vagal stimulationCleaves disulfide bonds (mucoproteins)Stimulates surfactant & ciliary beatThiol metabolite breaks disulfide bonds
Anti-Inflammatory High (Direct COX inhibition)Moderate (Indirect antioxidant)Low (Minor cytokine reduction)Moderate (ROS scavenging)
Viscosity Reduction Indirect (via hydration)Direct (Chemical lysis)Indirect (Surfactant effect)Direct (Metabolite)
Key Indication Bronchitis with pain/fever/edemaViscous, purulent mucus (CF, COPD)Impaired ciliary clearanceCOPD exacerbations
GI Tolerance Improved vs. AspirinModerate (Nausea/Gastritis common)GoodGood
Technical Insight for Researchers:
  • Select this compound when your model involves an inflammatory component (e.g., LPS-induced bronchitis) where reducing edema is as critical as clearing mucus.

  • Select NAC for in vitro rheology studies where direct chemical degradation of mucin polymers is required.

Experimental Validation Protocols

To validate this compound's efficacy in a research setting, two distinct assays are required: one for its mucolytic effect (Rheology) and one for its anti-inflammatory effect (Biomarker Analysis).

Protocol A: Ex Vivo Sputum Rheology (Viscosity)

Objective: Quantify the reduction in viscoelasticity (


 and 

) of sputum treated with this compound metabolites (Guaiacol) vs. Control. Note: Since this compound is a prodrug, in vitro studies often use the active metabolite Guaiacol or liver S9 fraction for activation.

Methodology:

  • Sample Collection: Collect spontaneous sputum from COPD patients (Ethics approval required).

  • Preparation:

    • Aliquot 500 mg sputum.

    • Test Group: Add 50

      
      L Guaiacol (10 mM).
      
    • Control Group: Add 50

      
      L Saline.
      
    • Reference Group: Add 50

      
      L NAC (10 mM).
      
  • Incubation: Vortex gently; incubate at 37°C for 30 minutes.

  • Measurement (Cone-Plate Rheometer):

    • Instrument: TA Instruments Discovery HR-2 or equivalent.

    • Geometry: 20mm cone, 1° angle.[3]

    • Test: Frequency sweep (0.1 to 10 Hz) at 1% strain (Linear Viscoelastic Region).

  • Data Output: Record Complex Viscosity (

    
    ) and Storage Modulus (
    
    
    
    ).
Protocol B: In Vivo Anti-Inflammatory Assay (LPS Model)

Objective: Demonstrate this compound's superiority in reducing inflammatory cytokines compared to standard mucolytics.

Figure 2: Experimental Workflow for Efficacy Validation

Experimental_Workflow Induction 1. Induce Airway Inflammation (Intratracheal LPS: 5 mg/kg) Treatment 2. Drug Administration (Oral) Group A: Vehicle Group B: this compound (100 mg/kg) Group C: NAC (100 mg/kg) Induction->Treatment 1 hour post-LPS Lavaging 3. Bronchoalveolar Lavage (BAL) (24h post-induction) Treatment->Lavaging Analysis 4. Sample Analysis Lavaging->Analysis Cyto Cytokine ELISA (TNF-alpha, IL-6) Analysis->Cyto Cell Cell Count (Neutrophils/Macrophages) Analysis->Cell Histo Lung Histology (H&E Staining) Analysis->Histo

Caption: Preclinical workflow to differentiate this compound's dual activity. While NAC may reduce mucus, this compound is expected to significantly lower TNF-alpha and neutrophil infiltration.

Safety & Toxicology Considerations

Researchers must account for the salicylate component of this compound.

  • Contraindications: Models with gastric ulcers or coagulation disorders.

  • Metabolic Tracking: In pharmacokinetic studies, measure plasma levels of Salicylate (long half-life) and Guaiacol (short half-life) to confirm absorption.

  • Advantages: The ester linkage prevents direct contact of the acidic acetylsalicylic acid with the gastric mucosa, reducing the "ion trapping" effect that causes direct gastric damage.

Conclusion

This compound represents a rational therapeutic design for infectious-inflammatory respiratory diseases . While it may not match the direct mucolytic potency of NAC in vitro, its in vivo performance is often superior in clinical phenotypes where pain and inflammation drive the pathology.

Recommendation for Development:

  • Use This compound when the target profile includes symptom relief (cough pain, fever) alongside mucus clearance.

  • Use NAC/Ambroxol when the primary target is strictly mucus rheology or surfactant production.

References

  • Mechanism of Action & Pharmacology

    • Patsnap Synapse. (2024).[2] "this compound Mechanism of Action and Targets." Link

    • PubChem.[4][5] (2025).[3][4][5][6][7] "this compound Compound Summary: CID 68749."[4][5] National Library of Medicine. Link

  • Clinical Efficacy & Compar

    • Minerva Medica.[8][9][10] (1981).[9] "Clinico-functional data concerning chronic asthmatic bronchitis patients treated with this compound." Link

    • Minerva Medica.[8][9][10] (1981).[9] "Comparison of this compound vs Oxolamine in chronic obstructive bronchopneumopathy." Link

  • Experimental Protocols (Rheology & Sputum)

    • Frontiers in Physiology. (2022).[3] "An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease." Link

    • Journal of Visualized Experiments (JoVE). (2014).[5][11] "Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer." Link

  • Compar

    • Pharmacology & Therapeutics.[1][6][8][9][10] (2021).[1][5] "The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species." Link[1]

    • Frontiers in Pharmacology. (2023).[4] "Evaluation of safety and efficacy of inhaled ambroxol in hospitalized adult patients." Link

Sources

Safety Operating Guide

Guacetisal: Comprehensive Laboratory Disposal and Environmental Stewardship Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden Hazard" Paradigm

Disposing of Guacetisal requires more than standard pharmaceutical waste protocols. While this compound itself is a stable ester in solid form, it is a prodrug that hydrolyzes rapidly in aqueous environments into Guaiacol (2-methoxyphenyl) and Acetylsalicylic Acid (Aspirin).

Therefore, you are not just disposing of one chemical; you are managing the potential release of a phenolic compound (Guaiacol) with known aquatic toxicity.

Immediate Action Directives:

  • Prohibition: NEVER dispose of this compound or its residues down the sink.

  • Primary Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Segregation: Isolate from strong oxidizers and strong bases to prevent premature hydrolysis or exothermic reactions.

Chemical Characterization & Hazard Profile[1]

To ensure scientific integrity in our disposal strategy, we must understand the degradation pathway that dictates our safety choices.

The Hydrolysis Pathway

This compound is an ester. Upon contact with moisture, bases, or enzymes, it cleaves:



ComponentCAS RegistryPrimary HazardEnvironmental Risk
This compound 55482-89-8Irritant (Skin/Eye)Precursor to toxic phenols
Guaiacol 90-05-1Combustible Liquid , Skin Irritant, Harmful if SwallowedAquatic Toxicity (Category 3)
Aspirin 50-78-2Irritant, AcidicLow (Biodegradable)

Operational Insight: Because Guaiacol is harmful to aquatic life and combustible, waste streams containing this compound must be treated as if they already contain Guaiacol.

Personal Protective Equipment (PPE) Matrix

This protocol relies on a self-validating safety system. If the PPE is compromised, the procedure halts.

Protection ZoneEquipment StandardRationale
Respiratory N95 or P100 Respirator (Solids)Organic Vapor Cartridge (Liquids)Prevents inhalation of dust (this compound) or phenolic vapors (Guaiacol) which can cause respiratory irritation.
Dermal Nitrile Gloves (Double-gloved recommended)Phenolic compounds (Guaiacol) can penetrate skin rapidly. Double gloving provides a breakthrough buffer.
Ocular Chemical Splash Goggles Safety glasses are insufficient for liquid waste pouring; prevents corneal damage from acidic hydrolysis products.
Body Lab Coat (Buttoned) + Closed-toe Shoes Standard barrier protection against spills.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Contaminated Solids)

Applicability: Expired stock, weighing boats, contaminated paper towels, PPE.

  • Containment: Place solid waste in a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound (Solid) - Potential Guaiacol Generator."

    • Hazards: "Irritant," "Toxic to Aquatic Life."[1]

  • Segregation: Do not mix with solid oxidizers (e.g., permanganates, nitrates) in the same waste drum.

  • Disposal: Seal tightly. Transfer to the facility's High-BTU Incineration stream.

Protocol B: Liquid Waste (Mother Liquors & Solvents)

Applicability: Reaction mixtures, HPLC waste, dissolved samples.

  • pH Check (The Self-Validating Step): Check the pH of the waste solution.

    • If Basic (pH > 8): Hydrolysis is accelerating. Expect free Guaiacol.

    • If Acidic (pH < 4): Acetylsalicylic acid is stable, but Guaiacol may still be present.

  • Solvent Compatibility: Ensure the carrier solvent (e.g., Methanol, DMSO) is compatible with the waste container (usually HDPE or Glass).

  • Bulking: Pour into a dedicated "Non-Halogenated Organic Waste" carboy (unless halogenated solvents like DCM were used).

  • Stabilization: If the waste is highly acidic or basic, neutralize to pH 5-9 only if your facility's specific protocols require it. Otherwise, label the pH hazard clearly.

  • Disposal: Transfer to Fuel Blending/Incineration stream.

Protocol C: Spill Cleanup (Immediate Response)
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Up: Don nitrile gloves and goggles immediately.

  • Contain:

    • Solid Spill: Cover with wet paper towels to prevent dust, then scoop into a waste jar.

    • Liquid Spill: Absorb with vermiculite or clay-based absorbent . Do not use combustible materials like sawdust if the solvent is flammable.

  • Clean: Wipe the surface with a mild detergent and water. Collect all wipes as hazardous waste (Protocol A).

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for this compound disposal, ensuring no step is missed.

Guacetisal_Disposal Start START: Waste Generation State_Check Determine Physical State Start->State_Check Solid Solid Waste (Powder, PPE, Wipes) State_Check->Solid Solid Liquid Liquid Waste (Solvents, Mother Liquor) State_Check->Liquid Liquid Solid_Pack Pack in HDPE Jar Label: 'Toxic to Aquatic Life' Solid->Solid_Pack Hydrolysis_Risk Risk Assessment: Is Hydrolysis Possible? Liquid->Hydrolysis_Risk Contaminants Check Solvents: Halogenated? Hydrolysis_Risk->Contaminants Assume Guaiacol Present NonHalo Stream: Non-Halogenated Organic Waste Contaminants->NonHalo No (MeOH, EtOH, DMSO) Halo Stream: Halogenated Organic Waste Contaminants->Halo Yes (DCM, Chloroform) Incineration FINAL DISPOSAL: High-Temp Incineration NonHalo->Incineration Halo->Incineration Solid_Pack->Incineration

Figure 1: Decision logic for this compound waste streams. Note that all paths lead to incineration to mitigate aquatic toxicity risks.

Regulatory Compliance (RCRA & EPA)[4]

While this compound is not explicitly listed on the EPA's P-list or U-list, the "Cradle-to-Grave" responsibility under RCRA (Resource Conservation and Recovery Act) applies.

  • Waste Classification:

    • If the waste formulation is ignitable (e.g., in alcohol), it carries code D001 .

    • If the waste contains free Guaiacol (via hydrolysis) and exhibits toxicity characteristics, it must be managed as hazardous.

    • Best Practice: Classify as "Non-RCRA Regulated Hazardous Waste" (unless characteristic) but mandate incineration .

  • Sewer Ban: Under no circumstances should this compound enter the municipal water system. The Clean Water Act regulates the discharge of phenolic compounds and pharmaceuticals.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 26343, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guaiacol - Substance Information and Aquatic Toxicity Data. Retrieved from [Link]

Sources

Personal protective equipment for handling Guacetisal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Guacetisal (2-methoxyphenyl 2-acetoxybenzoate) is a prodrug ester synthesized from acetylsalicylic acid (Aspirin) and guaiacol (2-methoxyphenol) . While often perceived merely as a pharmaceutical intermediate for respiratory research, its safety profile is dictated by its hydrolysis potential.

The Scientist's Perspective (The "Why"): You are not just handling a stable powder; you are handling a "chemical time capsule." Upon contact with moisture, plasma esterases, or varying pH environments, this compound hydrolyzes to release its parent compounds.

  • Guaiacol: A phenol derivative that is a skin irritant, combustible, and possesses a strong, characteristic smoky odor. It permeates skin more readily than simple salts.

  • Salicylates: Known respiratory sensitizers. Inhalation of dust can trigger asthmatic responses in sensitized individuals.

Therefore, our PPE strategy focuses not just on the solid ester, but on preventing exposure to its volatile and bioactive hydrolysis products.

Hazard Analysis & PPE Matrix

The following matrix synthesizes data from the parent compounds to ensure maximum protection against both the solid prodrug and its potential degradation products.

Table 1: PPE Specifications for this compound Handling

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Fume Hood (Primary) or N95/P2 Respirator (Secondary)This compound is a fine crystalline powder. Inhalation poses a risk of salicylate sensitization and mucosal irritation [1].
Hand (Primary) Nitrile Gloves (Min. 0.11 mm thickness)Nitrile provides excellent chemical resistance against phenolic compounds (Guaiacol) and organic esters. Latex is not recommended due to poor organic solvent resistance.
Hand (Secondary) Double Gloving Required during solubilization steps. If the outer glove is compromised by solvent (e.g., DMSO, Ethanol), the inner glove protects against rapid permeation.
Eye/Face Chemical Safety Goggles Safety glasses are insufficient for powder handling. Goggles seal the eyes against airborne dust and potential splashes of hydrolyzed phenolic solutions.
Body Lab Coat (Buttoned, Long Sleeve) Standard protection. Ensure cuffs are tucked under gloves to prevent wrist exposure.

Operational Protocols: From Storage to Experiment

Phase A: Receiving & Storage (Critical for Stability)

This compound is sensitive to moisture and heat. Improper storage leads to premature hydrolysis, releasing free Guaiacol (detectable by a strong "smoked meat" or medicinal odor).

  • Protocol: Store at -20°C (long term) or 2-8°C (short term) in a tightly sealed container [2].

  • Field Insight: If you open the fridge and smell a strong smoky odor, the container seal has failed. Treat the exterior of the bottle as contaminated with free Guaiacol.

Phase B: Weighing & Solubilization (High Risk Step)

This is the moment of highest exposure risk due to dust generation.

  • Engineering Control: Perform all weighing inside a certified chemical fume hood.

  • Static Control: Use an anti-static gun or bar if the powder is "fly-away" to prevent it from dispersing outside the weigh boat.

  • Solvent Addition:

    • This compound is soluble in DMSO, Ethanol, and DMF.

    • Caution: DMSO enhances skin permeability. If this compound is dissolved in DMSO, it will carry the drug through your skin instantly upon contact. Double gloving is mandatory here.

Phase C: Experimental Application
  • In Vitro: When adding to cell culture media, ensure the final concentration of DMSO is <0.1% to avoid solvent toxicity, masking the drug's effect.

  • In Vivo: For animal studies, prepare fresh suspensions. The ester bond is liable to cleave in aqueous vehicles (like CMC or saline) if left standing for hours.

Visual Workflow: Safety Logic

The following diagram illustrates the decision-making hierarchy for handling this compound, emphasizing the "Fail-Safe" points.

Guacetisal_Safety_Workflow Start Start: this compound Handling Check_Odor Check Odor: Smoky/Phenolic Smell? Start->Check_Odor Hydrolysis_Alert STOP: Hydrolysis Detected (Free Guaiacol Present) Check_Odor->Hydrolysis_Alert Yes (Risk High) Proceed Proceed to Weighing Check_Odor->Proceed No (Stable) Disposal Disposal: Solid Waste (Incineration) Hydrolysis_Alert->Disposal Discard Batch Weighing Weighing Step (Fume Hood Required) Proceed->Weighing Solubilization Solubilization (DMSO/EtOH) RISK: Enhanced Permeation Weighing->Solubilization Double_Glove Action: Double Glove (Nitrile) Change outer glove immediately if splashed Solubilization->Double_Glove Experiment Experimental Application Double_Glove->Experiment Experiment->Disposal

Caption: Operational logic flow for this compound, highlighting the critical odor check for hydrolysis and PPE escalation during solubilization.

Emergency & Disposal Procedures

Accidental Exposure[1][2][3]
  • Skin Contact (Solid): Brush off excess powder. Wash with soap and copious water for 15 minutes.

  • Skin Contact (Solution): IMMEDIATE ACTION REQUIRED. If dissolved in DMSO/Ethanol, remove contaminated clothing immediately. Wash skin with soap and water.[1][2] Do not use solvent to clean skin (this drives the chemical deeper).

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids. Seek medical attention if irritation persists (Guaiacol component can cause corneal injury).

Disposal Strategy

This compound and its residues must not be flushed down the drain.[3]

  • Solid Waste: Collect in a container labeled "Hazardous Waste - Solid Organic."

  • Liquid Waste: Collect in "Non-Halogenated Organic Solvent Waste" (unless dissolved in halogenated solvents).

  • Destruction: High-temperature incineration is the standard method to fully degrade the aromatic rings of the salicylate and guaiacol moieties [3].

References

  • PubChem. (n.d.). This compound (CID 68749) - Safety and Hazards. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Lab Alley. (n.d.). Guaiacol Safety Data Sheet (Hydrolysis Product Reference). Retrieved October 26, 2023, from [Link]

Sources

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